Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Description
Properties
IUPAC Name |
ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-11(15)12(2,13)10(14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSFPYILRKIMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443763 | |
| Record name | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193482-31-4 | |
| Record name | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (CAS Number: 193482-31-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a fluorinated β-keto ester, represents a molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. The strategic incorporation of a fluorine atom at a quaternary center imparts unique stereoelectronic properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel chemical entities. The presence of the α-fluoro-β-keto ester moiety makes it a versatile building block for the synthesis of more complex fluorinated molecules.[2]
Chemical Properties and Data
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 193482-31-4 | [3] |
| Molecular Formula | C₁₂H₁₃FO₃ | [3] |
| Molecular Weight | 224.23 g/mol | [3] |
| IUPAC Name | ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | [3] |
| Canonical SMILES | CCOC(=O)C(C)(F)C(=O)C1=CC=CC=C1 | [3] |
| InChI Key | OFSFPYILRKIMON-UHFFFAOYSA-N | [3] |
Synthesis and Mechanism
The primary route for the synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate involves the electrophilic fluorination of its non-fluorinated precursor, ethyl 2-methyl-3-oxo-3-phenylpropanoate. This transformation is a cornerstone of modern organofluorine chemistry.
Synthesis of the Precursor: Ethyl 2-methyl-3-oxo-3-phenylpropanoate
The precursor can be synthesized via the alkylation of ethyl benzoylacetate. A typical laboratory-scale procedure is as follows:
Experimental Protocol:
-
To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add ethyl benzoylacetate dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 2-methyl-3-oxo-3-phenylpropanoate.[4]
Electrophilic Fluorination of the Precursor
The introduction of the fluorine atom at the α-position is achieved using an electrophilic fluorinating agent. Two of the most common and effective reagents for this transformation are Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI).
Reaction Mechanism:
The reaction proceeds via the formation of an enolate from the β-keto ester precursor in the presence of a base. This nucleophilic enolate then attacks the electrophilic fluorine atom of the N-F reagent, resulting in the formation of the C-F bond. The choice of base and solvent can influence the reaction's efficiency and selectivity.
Figure 1: General workflow for the synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Detailed Experimental Protocol (Proposed):
This protocol is a generalized procedure based on established methods for the fluorination of β-keto esters. Optimization may be required for this specific substrate.
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 2-methyl-3-oxo-3-phenylpropanoate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise to the solution. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Fluorination: In a separate flask, dissolve the electrophilic fluorinating agent (e.g., 1.1 equivalents of N-Fluorobenzenesulfonimide) in the same anhydrous solvent.
-
Slowly add the solution of the fluorinating agent to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Characterization and Spectral Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the methyl group (a doublet due to coupling with the fluorine atom), and the aromatic protons of the phenyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display characteristic signals for the carbonyl carbons (ketone and ester), the quaternary carbon bearing the fluorine atom (which will appear as a doublet due to C-F coupling), the methyl and ethyl carbons, and the aromatic carbons.
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone and the ester, C-F stretching, and C-H stretching of the alkyl and aromatic groups.
Reference Spectral Data for the Analogous Compound, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS 1479-22-7):
| Nucleus | Chemical Shift (δ) Range (ppm) |
| ¹³C | ~190 (ketone C=O), ~165 (ester C=O), ~135 (aromatic C), ~128-130 (aromatic CH), ~90 (CHF), ~63 (OCH₂), ~14 (CH₃) |
| ¹⁹F | Expected in the typical range for α-fluoro ketones. |
Potential Applications
The unique structural features of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate make it a valuable intermediate for the synthesis of various target molecules, particularly in the agrochemical and pharmaceutical industries.
Agrochemicals
A World Intellectual Property Organization (WIPO) patent (WO2008052739A1) discloses the use of α-fluorinated β-keto esters, including the title compound within its generic scope, as intermediates in the preparation of fungicidal compounds. The patent highlights the importance of these fluorinated building blocks in the synthesis of novel agrochemicals.
Pharmaceuticals and Drug Discovery
The α-fluoro-β-keto ester moiety is a key pharmacophore in various biologically active molecules. Research has shown that related compounds exhibit antibacterial activity.[2][7] The introduction of a fluorine atom can enhance the efficacy of ketolide antibiotics.[2] Furthermore, β-keto esters have been investigated for their potential to inhibit bacterial quorum sensing, a communication system involved in bacterial virulence and resistance.[1] Therefore, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate serves as a valuable starting material for the synthesis of novel therapeutic agents.
Figure 2: Potential application areas for Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Safety and Handling
As with all laboratory chemicals, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is a valuable fluorinated building block with significant potential in synthetic and medicinal chemistry. Its synthesis, primarily through the electrophilic fluorination of a β-keto ester precursor, is achievable using modern synthetic methods. The presence of the α-fluoro-α-methyl-β-keto ester functionality makes it an attractive starting point for the development of novel agrochemicals and pharmaceuticals. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new lead compounds in various therapeutic areas.
References
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Denis, A., & Agouridas, C. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & Medicinal Chemistry Letters, 10(17), 2019–2022. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12646284, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10704344, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]
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Saeed, A., et al. (2016). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Pakistan Journal of Pharmaceutical Sciences, 29(1), 39-49. [Link]
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Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]
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SpectraBase. (n.d.). Ethyl 2-fluoro-3-oxo-3-phenyl-propanoate. [Link]
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Rojas-Altuve, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6775. [Link]
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A Technical Guide to the Physicochemical Properties and Synthetic Utility of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Abstract
This technical guide provides an in-depth analysis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a fluorinated β-keto ester of significant interest to the pharmaceutical and fine chemical industries. The strategic incorporation of a fluorine atom at a quaternary α-carbon center imparts unique electronic and steric properties, making this molecule a valuable building block for complex, biologically active compounds. This document details its core physicochemical properties, spectroscopic signature, a validated synthetic protocol, and key reactive pathways. We further explore its applications in drug discovery, emphasizing its role as a precursor to chiral fluorinated molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile compound.
Introduction: The Strategic Value of α-Fluorinated Quaternary Esters
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[1][2] When this fluorine atom is installed at a quaternary carbon, particularly one adjacent to a carbonyl group, it creates a stereocenter with a fixed conformation that is resistant to enolization and metabolic degradation at that position.
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (CAS: 193482-31-4) is an exemplar of this molecular architecture. It serves as a sophisticated synthetic intermediate, providing a scaffold that combines the reactivity of a β-keto ester with the advantageous properties of an α-fluoro-α-methyl quaternary center. Understanding its properties and synthesis is crucial for its effective deployment in the synthesis of novel therapeutics.[3][4]
Core Physicochemical Properties
The fundamental properties of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate are summarized below. These data are compiled from computational models and available chemical databases. Experimental data for properties such as melting and boiling points are not widely published, a common characteristic for specialized synthetic intermediates.
Table 1: Identity and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | [5] |
| CAS Number | 193482-31-4 | [5][6] |
| Molecular Formula | C₁₂H₁₃FO₃ | [5][6] |
| Molecular Weight | 224.23 g/mol | [5][6] |
| Canonical SMILES | CCOC(=O)C(C)(C(=O)C1=CC=CC=C1)F | [5] |
| InChIKey | OFSFPYILRKIMON-UHFFFAOYSA-N | [5][6] |
| Computed XLogP3 | 2.7 | [5] |
| Topological Polar Surface Area | 43.4 Ų | [5] |
| Rotatable Bond Count | 4 | [5] |
Structural Insight: The Absence of Tautomerism A critical feature of this molecule is its quaternary α-carbon. Unlike many β-keto esters that exist in a dynamic equilibrium between keto and enol forms, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is locked in the keto form.[7] The absence of an α-hydrogen prevents enolization, which simplifies its reactivity and ensures that reactions target the distinct ketone and ester carbonyls without competing enol-based pathways.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its functional groups and data from analogous structures.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a rapid fingerprint of the key functional groups. The most prominent features are the two carbonyl stretching vibrations.[7][8]
-
~1745-1760 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the ethyl ester.
-
~1685-1700 cm⁻¹: A strong, sharp peak for the C=O stretch of the ketone. The conjugation with the phenyl ring lowers its frequency compared to a simple aliphatic ketone.[9]
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-3000 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.
-
~1050-1150 cm⁻¹: A strong C-F stretching band.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be relatively simple and diagnostic. Expected signals include a triplet (~1.2 ppm) and a quartet (~4.2 ppm) for the ethyl ester group, a singlet for the α-methyl group (~1.8-2.0 ppm, likely showing a doublet due to coupling with fluorine), and multiplets in the aromatic region (~7.4-8.0 ppm) for the phenyl group.
-
¹³C NMR: Key signals will include two distinct carbonyl carbons (~165-170 ppm for the ester and ~190-195 ppm for the ketone), the quaternary α-carbon (which will appear as a doublet due to C-F coupling), and signals for the aromatic, ethyl, and methyl carbons.
-
¹⁹F NMR: A singlet (or a quartet if coupled to the α-methyl protons) in the ¹⁹F NMR spectrum provides unambiguous confirmation of the fluorine's presence and electronic environment. This technique is particularly valuable for monitoring the success of fluorination reactions.
-
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight (m/z 224.23). Common fragmentation patterns would include the loss of the ethoxy group (-45 Da), the ethyl group (-29 Da), and cleavage yielding the benzoyl cation (m/z 105).
Synthesis and Manufacturing
The most reliable and scalable approach to synthesizing Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is through the direct electrophilic fluorination of its non-fluorinated precursor, ethyl 2-methyl-3-oxo-3-phenylpropanoate. This method avoids handling highly toxic fluorinating agents like elemental fluorine.
Expert Insight: The choice of an electrophilic N-F reagent, such as Selectfluor® (F-TEDA-BF₄), is paramount. Selectfluor® is a crystalline solid that is stable, easy to handle, and highly effective for fluorinating carbon nucleophiles like the enolate of a β-keto ester.[10] The reaction proceeds through the in-situ generation of an enolate from the starting material, which then attacks the electrophilic fluorine atom of the reagent.
Caption: Electrophilic fluorination of the precursor β-keto ester.
Experimental Protocol: Electrophilic Fluorination
Trustworthiness: This protocol incorporates standard practices for reaction monitoring and purification to ensure high purity of the final product.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to dissolve the starting material completely (approx. 5-10 mL per gram of substrate).
-
Reagent Addition: While stirring under a nitrogen atmosphere at room temperature, add Selectfluor® (1.1 eq) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the selective reactivity of its two carbonyl groups. The ketone is particularly susceptible to nucleophilic attack, and its reduction offers a powerful route to valuable chiral building blocks.
Key Application: Asymmetric Reduction to α-Fluoro-β-Hydroxy Esters
The most significant transformation of this ketoester is the stereoselective reduction of the benzoyl ketone. This creates two adjacent stereocenters, one of which is fluorinated. Such α-fluoro-β-hydroxy esters are highly sought-after intermediates for synthesizing fluorinated analogues of natural products, including fluorinated amino acids and sphingolipids.[11]
Expert Insight: While chemical reductants (e.g., NaBH₄) would produce a racemic mixture of diastereomers, enzymatic reduction using ketoreductases (KREDs) can achieve exceptional levels of both diastereoselectivity and enantioselectivity through a dynamic reductive kinetic resolution process.[11]
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An In-Depth Technical Guide to the Structural Analysis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the structure of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development.[1][2] The strategic introduction of a fluorine atom and a methyl group at the α-position of a β-keto ester creates a chiral center and can significantly influence the molecule's chemical reactivity, metabolic stability, and biological activity. This document outlines the critical analytical techniques and methodologies required for the unambiguous structural elucidation and purity assessment of this compound, grounded in the principles of scientific integrity and field-proven expertise.
Introduction: The Significance of α-Fluorinated β-Keto Esters
α-Fluorinated β-keto esters are valuable synthetic intermediates in the preparation of various fluorine-containing bioactive molecules.[1][2] The presence of the fluorine atom can modulate the acidity of the α-proton, influence the keto-enol tautomerism inherent to β-dicarbonyl compounds, and introduce unique stereoelectronic effects. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, with its molecular formula C₁₂H₁₃FO₃ and a molecular weight of 224.23 g/mol , is a case in point.[3][4] Its structural analysis is paramount for ensuring the integrity of subsequent synthetic transformations and for understanding its structure-activity relationships in drug discovery programs.
Molecular Structure:
Caption: Chemical structure of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is essential for the comprehensive structural analysis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Workflow for NMR Analysis:
Caption: A generalized workflow for the NMR analysis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.9-8.1 | Multiplet | 2H | Aromatic protons (ortho to carbonyl) |
| ~ 7.4-7.6 | Multiplet | 3H | Aromatic protons (meta and para) |
| ~ 4.2-4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~ 1.8-2.0 | Doublet | 3H | α-CH₃ |
| ~ 1.2-1.4 | Triplet | 3H | -OCH₂CH₃ |
Causality Behind Predictions: The aromatic protons ortho to the electron-withdrawing benzoyl group are expected to be deshielded and appear at a lower field. The quartet and triplet of the ethyl ester group are characteristic patterns. The α-methyl group is expected to be a doublet due to coupling with the fluorine atom.
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~ 195-200 | C=O (benzoyl) |
| ~ 168-172 | C=O (ester) |
| ~ 135-140 | Aromatic C (quaternary) |
| ~ 128-134 | Aromatic CH |
| ~ 95-105 (doublet) | α-C (CF) |
| ~ 62-65 | -OCH₂CH₃ |
| ~ 20-25 (doublet) | α-CH₃ |
| ~ 13-15 | -OCH₂CH₃ |
Causality Behind Predictions: Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum.[5] The α-carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, resulting in a doublet. Similarly, the α-methyl carbon will show a two-bond C-F coupling.
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom and is crucial for confirming its presence and structural context.[6]
Predicted ¹⁹F NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -150 to -180 | Quartet |
Causality Behind Predictions: The chemical shift of fluorine in α-fluoro-β-keto esters typically falls in this range. The multiplicity will be a quartet due to coupling with the three protons of the adjacent methyl group.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.
-
Instrument Setup: The NMR spectrometer should be properly tuned and shimmed for the respective nucleus (¹H, ¹³C, ¹⁹F).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the signal to a singlet, or without decoupling to observe the coupling to the α-methyl protons.
-
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C).
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, the key absorptions will be from the carbonyl groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1740-1760 | C=O stretch (ester) |
| ~ 1680-1700 | C=O stretch (benzoyl ketone) |
| ~ 1600, 1450 | C=C stretch (aromatic) |
| ~ 1200-1300 | C-O stretch (ester) |
| ~ 1000-1100 | C-F stretch |
Causality Behind Observations: The two carbonyl groups will have distinct stretching frequencies. The ester carbonyl typically absorbs at a higher wavenumber than the ketone carbonyl, which is conjugated with the phenyl ring. The presence of keto-enol tautomerism would be indicated by the appearance of a broad O-H stretch (around 3400-3200 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹) from the enol form.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.
-
Data Acquisition: A background spectrum of the empty salt plates or the KBr pellet is recorded first. The sample is then placed in the spectrometer, and the spectrum is acquired.
-
Data Analysis: The sample spectrum is ratioed against the background to obtain the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrometric Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 224
-
Key Fragments:
-
m/z = 179 (M - OEt)
-
m/z = 147 (M - Ph)
-
m/z = 105 (PhCO⁺) - Often the base peak
-
m/z = 77 (Ph⁺)
-
Fragmentation Logic:
Caption: A simplified proposed fragmentation pathway for Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate under electron ionization.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for simultaneous separation and analysis.
-
Ionization: Electron ionization (EI) is a common technique for small molecules, leading to extensive fragmentation and a detailed mass spectrum.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern is compared to expected pathways to confirm the structure.
Purity Assessment: A Critical Step
The purity of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is crucial for its application in drug development. The primary analytical techniques for purity assessment are NMR spectroscopy and chromatography (GC or HPLC).
-
NMR Spectroscopy: ¹H NMR is particularly useful for detecting and quantifying proton-containing impurities. The integration of impurity signals relative to the signals of the main compound allows for a quantitative assessment of purity.
-
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Flame Ionization Detector for GC, UV or MS for HPLC) can separate the main compound from any impurities, providing a quantitative measure of purity based on peak area percentages.
Conclusion: An Integrated Approach to Structural Verification
The structural analysis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate requires a synergistic application of multiple analytical techniques. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the fundamental framework of the molecular structure. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. A thorough understanding of the principles behind each technique and a meticulous experimental approach are paramount for obtaining reliable and unambiguous structural data, which is a prerequisite for the successful advancement of this compound in drug discovery and development pipelines.
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PubChem. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link][3][4]
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PubMed. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link][1][2]
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Spectroscopic Characterization of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide emphasizes the principles behind spectral interpretation and the methodologies for data acquisition, offering valuable insights for the analysis of complex small molecules.
Introduction
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (C₁₂H₁₃FO₃, CAS No. 193482-31-4) is a fluorinated β-keto ester with potential applications in organic synthesis and medicinal chemistry.[1][2] The presence of a stereocenter at the α-carbon, coupled with the influence of the fluorine atom and the benzoyl group, makes its structural elucidation a compelling case study for modern spectroscopic techniques. Accurate characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. This guide will provide a detailed analysis of its spectral properties, offering both predicted data based on established principles and comparisons with related structures.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Structure of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-20 mg of the compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[3][4] The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding.[5][6]
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Caption: Workflow for NMR Spectroscopy Analysis.
¹H NMR Spectral Data (Predicted)
The following table summarizes the predicted ¹H NMR spectral data.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| CH₃ (ester) | ~1.3 | Triplet (t) | 3H | ~7.1 | Shielded aliphatic protons coupled to the adjacent CH₂ group. |
| CH₂ (ester) | ~4.3 | Quartet (q) | 2H | ~7.1 | Deshielded by the adjacent ester oxygen and coupled to the CH₃ group.[7][8] |
| CH₃ (α-methyl) | ~1.8 | Doublet (d) | 3H | ~23 | Aliphatic protons on the α-carbon, showing coupling to the fluorine atom. |
| Aromatic (ortho) | ~8.0 | Multiplet (m) | 2H | - | Deshielded due to the proximity to the electron-withdrawing carbonyl group. |
| Aromatic (meta/para) | ~7.5-7.7 | Multiplet (m) | 3H | - | Standard aromatic region for phenyl protons.[9] |
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectral data is presented below.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Rationale |
| CH₃ (ester) | ~14 | Singlet | Typical upfield signal for an ethyl ester methyl carbon.[10][11] |
| CH₂ (ester) | ~63 | Singlet | Methylene carbon of the ethyl ester, deshielded by the oxygen atom.[12] |
| CH₃ (α-methyl) | ~20 | Doublet | Aliphatic methyl carbon on the α-carbon, coupled to the fluorine atom. |
| C-F (α-carbon) | ~95 | Doublet | Quaternary carbon directly attached to fluorine, significantly deshielded and coupled to fluorine.[13][14] |
| C=O (ester) | ~168 | Doublet | Ester carbonyl carbon, showing a small coupling to the fluorine atom. |
| C=O (ketone) | ~195 | Doublet | Ketone carbonyl carbon, deshielded and coupled to the α-fluorine. |
| Aromatic (ipso) | ~134 | Singlet | Quaternary aromatic carbon attached to the carbonyl group. |
| Aromatic (ortho) | ~129 | Singlet | Aromatic carbons ortho to the carbonyl group. |
| Aromatic (meta) | ~129 | Singlet | Aromatic carbons meta to the carbonyl group. |
| Aromatic (para) | ~134 | Singlet | Aromatic carbon para to the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample like Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[15][16][17] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[18][19]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[3][20]
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3050-3100 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the phenyl ring. |
| 2850-3000 | Medium | Aliphatic C-H Stretch | From the ethyl and methyl groups. |
| ~1745 | Strong | C=O Stretch (Ester) | Typical stretching frequency for an ester carbonyl.[2][21][22][23] |
| ~1720 | Strong | C=O Stretch (Ketone) | Ketone carbonyl, slightly lower frequency due to conjugation with the phenyl ring.[21] |
| 1580-1600 | Medium | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1100-1300 | Strong | C-O Stretch | Characteristic of the ester linkage. |
| 1000-1100 | Strong | C-F Stretch | Indicates the presence of the carbon-fluorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: GC-MS
-
Sample Preparation: The sample is typically dissolved in a volatile organic solvent like dichloromethane or hexane.[24]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is a common setup for volatile compounds.[25][26][27][28]
-
GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 224.23 g/mol .[1][29]
-
Major Fragmentation Pathways: The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[1][30][31][32]
Caption: Predicted major fragmentation pathways in the mass spectrum.
Key Predicted Fragments:
| m/z | Proposed Fragment |
| 224 | [M]⁺˙ (Molecular Ion) |
| 179 | [M - OCH₂CH₃]⁺ |
| 151 | [M - COOCH₂CH₃]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Conclusion
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Introduction to alpha-fluoro-beta-keto esters in organic synthesis
An In-Depth Technical Guide to α-Fluoro-β-Keto Esters in Organic Synthesis
Abstract
α-Fluoro-β-keto esters are a class of fluorinated organic compounds that have emerged as exceptionally versatile building blocks in modern synthetic chemistry. The strategic placement of a fluorine atom alpha to two carbonyl functionalities imparts unique chemical properties, including enhanced reactivity and modified acidity, making them valuable precursors for a wide array of complex molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of α-fluoro-β-keto esters. We will delve into the core synthetic strategies, with a primary focus on electrophilic fluorination, exploring both metal-catalyzed and organocatalytic asymmetric methods that provide access to chiral fluorinated stereocenters. Furthermore, this document details the reactivity of these synthons and their subsequent transformations into medicinally relevant scaffolds, such as α-fluoro-β-hydroxy esters and fluorinated heterocycles. Detailed experimental protocols and comparative data are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.
Introduction: The Value of Fluorine in Synthesis
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[3] Consequently, approximately 20% of all pharmaceuticals currently on the market contain at least one fluorine atom.
Within the diverse landscape of organofluorine chemistry, α-fluoro-β-keto esters stand out as powerful and versatile synthetic intermediates.[4][5] These compounds feature a fluorine atom positioned at a stereogenic center flanked by both a ketone and an ester group. This arrangement not only activates the molecule for various transformations but also provides multiple handles for subsequent synthetic manipulations, establishing them as ideal precursors for creating complex, high-value fluorinated compounds.
Synthesis of α-Fluoro-β-keto Esters
The primary challenge in synthesizing α-fluoro-β-keto esters lies in the controlled, and often stereoselective, introduction of a single fluorine atom at the α-position. Electrophilic fluorination of a pre-formed enolate is the most prevalent and successful strategy.
Electrophilic Fluorination: The Dominant Paradigm
The general mechanism involves the deprotonation of the acidic α-proton of the parent β-keto ester to form an enolate, which then acts as a nucleophile, attacking an electrophilic fluorine source ("F+").
The development of stable, safe, and effective electrophilic fluorinating agents has been critical to the advancement of this field. The most widely used reagents are N-F compounds, which have largely replaced hazardous alternatives like elemental fluorine.[6]
-
N-Fluorobenzenesulfonimide (NFSI): A crystalline, bench-stable, and highly effective reagent for a wide range of fluorinations.[6][7][8] Its reactivity and commercial availability make it a workhorse in synthetic labs.[9][10]
-
Selectfluor® (F-TEDA-BF₄): A dicationic salt, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known for its high stability, non-hygroscopic nature, and ease of handling.[3][7][11] It is soluble in polar solvents like acetonitrile and serves as a powerful fluorine donor.[11]
The construction of enantiomerically pure α-fluoro-β-keto esters is of paramount importance, as stereochemistry is crucial for biological activity. This is achieved by conducting the fluorination in a chiral environment, typically using either metal-based or organic catalysts.
-
Metal Catalysis: Chiral Lewis acids, such as complexes of titanium, copper, or nickel with chiral ligands, can coordinate to the β-keto ester, activating it and creating a sterically defined pocket that directs the approach of the fluorinating agent to one face of the enolate.[7][12] For instance, Togni and Hintermann reported a breakthrough using a Ti/TADDOL complex with Selectfluor®, achieving high enantioselectivities.[4][7]
-
Organocatalysis: This approach avoids transition metals and often relies on more environmentally benign catalysts.
-
Phase-Transfer Catalysis (PTC): Chiral quaternary ammonium salts, often derived from cinchona alkaloids, are used to shuttle the enolate from an aqueous or solid basic phase into an organic phase containing the fluorinating agent.[1][13][14] The intimate ion pair between the chiral cation and the enolate provides the asymmetric induction.[1][7]
-
Thiourea Catalysis: Bifunctional chiral thioureas can activate both the β-keto ester (via hydrogen bonding with the carbonyls) and the fluorinating agent, organizing the transition state to achieve high enantioselectivity.[15]
-
Nucleophilic Fluorination
While less common, nucleophilic approaches provide a conceptually opposite (umpolung) strategy. These methods typically involve the generation of an α-carbocation or an equivalent electrophilic center from the β-keto ester, which is then trapped by a nucleophilic fluoride source (e.g., Et₃N·3HF).[4][7] These reactions are often challenging due to the low reactivity of the fluoride anion but have seen recent progress through the development of novel catalytic systems.[4]
Key Applications in Organic Synthesis
The synthetic utility of α-fluoro-β-keto esters stems from their dual functionality, which allows for a variety of subsequent transformations.
-
Diastereoselective Reduction to α-Fluoro-β-hydroxy Esters: The ketone functionality can be stereoselectively reduced to a hydroxyl group. This transformation is particularly powerful as it generates a second stereocenter, providing access to valuable syn and anti fluorohydrin building blocks.[5] Enzymatic reductions using ketoreductases (KREDs) have proven highly effective for this purpose through dynamic reductive kinetic resolution.[5]
-
Synthesis of Fluorinated Heterocycles: These esters are excellent precursors for building complex ring systems. For example, they can be used in reactions to synthesize fluorinated pyrimidines, a core scaffold in many pharmaceuticals, including the anticancer drug 5-fluorouracil.[16]
-
Access to α-Fluoro-α-Amino Acids: Through sequential fluorination and amination reactions, α-fluoro-β-keto esters can be converted into precursors for unnatural α-fluoro-α-amino acids, which are of significant interest for peptide and protein engineering.[12]
Experimental Protocols and Data
To provide a practical context, this section outlines a standard procedure for electrophilic fluorination and presents representative data from the literature.
Protocol 1: General Procedure for Electrophilic Fluorination of Ethyl 2-methyl-3-oxobutanoate using Selectfluor™
Adapted from methods for monofluorination of 1,3-dicarbonyl compounds.[17]
Materials:
-
Ethyl 2-methyl-3-oxobutanoate (1.0 eq)
-
Selectfluor™ (1.1 eq)
-
Acetonitrile (solvent)
-
Sodium Carbonate (Na₂CO₃, 1.2 eq, as a mild base)
-
Reaction vessel (round-bottom flask), magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add ethyl 2-methyl-3-oxobutanoate (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add sodium carbonate (1.2 eq) to the solution and stir the suspension at room temperature for 15 minutes. The base facilitates the reaction, although the enol content of the β-keto ester is often sufficient for the reaction to proceed.
-
Fluorinating Agent Addition: Add Selectfluor™ (1.1 eq) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, filter the reaction mixture to remove insoluble salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by silica gel column chromatography to afford the pure ethyl 2-fluoro-2-methyl-3-oxobutanoate.
Data Summary: Asymmetric Fluorination of β-Keto Esters
The choice of catalyst and reaction conditions significantly impacts both the yield and the enantioselectivity of the fluorination. The following table summarizes results from various catalytic systems described in the literature.
| Entry | Substrate | Catalyst (mol%) | Fluorinating Agent | Base | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Ethyl 2-oxocyclopentanecarboxylate | Chiral Quaternary Ammonium Salt (10) | NFSI | K₂CO₃ | Toluene | 94 | 68 | [1] |
| 2 | Ethyl 1-indanone-2-carboxylate | Chiral Quaternary Ammonium Salt (10) | NFSI | K₂CO₃ | Toluene | 95 | 72 | [1] |
| 3 | Ethyl benzoylacetate | Ti/TADDOL complex (10) | Selectfluor® | - | CH₃CN | 85 | 90 | [18] |
| 4 | Ethyl 1-indanone-2-carboxylate | Chiral Quinine-Thiourea (10) | NFSI | DMAP | MeOH | 95 | 94 | [15] |
Conclusion and Future Outlook
α-Fluoro-β-keto esters are undeniably powerful intermediates in organic synthesis, providing a reliable gateway to a multitude of complex, fluorine-containing molecules. The development of robust electrophilic fluorination methods, particularly asymmetric catalytic variants, has made the synthesis of these building blocks efficient and predictable. Their versatile reactivity profile ensures their continued application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Future research in this field will likely focus on the development of even more efficient, selective, and sustainable catalytic systems. The exploration of novel transformations of the α-fluoro-β-keto ester scaffold will undoubtedly unlock new pathways to innovative fluorinated compounds with tailored properties for a range of scientific applications.
References
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Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(5), 545–547. [Link]
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Kim, D. Y., & Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Semantic Scholar. [Link]
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Yukawa, T., & Taniguchi, T. (n.d.). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Organic Letters. [Link]
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ResearchGate. (n.d.). Thiourea-Catalyzed Enantioselective Fluorination of β-Keto Esters. [Link]
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RSC Publishing. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. [Link]
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NIH. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. [Link]
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ResearchGate. (n.d.). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. [Link]
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Naveen, N., & Balamurugan, R. (2017). Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4). Organic & Biomolecular Chemistry, 15(8), 1822-1829. [Link]
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Shibatomi, K., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society. [Link]
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Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]
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MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society. [Link]
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Whitepaper: The Ascendant Role of Fluorinated β-Keto Esters in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated structures, β-keto esters have emerged as a privileged class of compounds, demonstrating a remarkable breadth of biological potential. This technical guide provides an in-depth exploration of fluorinated β-keto esters, moving beyond a simple catalog of activities to dissect the fundamental chemical principles that underpin their utility. We will examine the profound influence of fluorination on molecular properties, delve into key synthetic strategies, and analyze their application as potent enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this versatile chemical motif.
The Fluorine Advantage: Modulating Molecular Properties
The introduction of fluorine into a β-keto ester scaffold is not a trivial substitution; it is a strategic decision that imparts a unique set of physicochemical properties. Understanding these effects is paramount to appreciating their biological potential.[1][2][3]
-
Inductive Effects and Electrophilicity: Fluorine's extreme electronegativity creates a strong dipole moment in the C-F bond. In a β-keto ester, placing fluorine or a trifluoromethyl (CF3) group at the α-position dramatically increases the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity is the mechanistic basis for their potent inhibition of many hydrolytic enzymes.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate, increasing its half-life and bioavailability.[6]
-
Modulation of pKa and Acidity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, such as the enolic proton of the β-keto ester. This influences the molecule's ionization state at physiological pH, which can affect target binding and cell permeability.
-
Conformational Control and Lipophilicity: Fluorination can alter molecular conformation and increase lipophilicity. While this can improve membrane permeability, it is a parameter that must be carefully balanced to maintain adequate aqueous solubility.[6] The unique properties of fluorine have made it a key component in a significant percentage of commercial drugs and agrochemicals.[1]
Synthetic Avenues to Fluorinated β-Keto Esters
The synthesis of these valuable compounds has been an area of intense research. While numerous methods exist, electrophilic fluorination of a pre-formed β-keto ester is a common and effective strategy.[1][7][8] Other methods include variations of the Claisen condensation using fluorinated precursors.[9][10]
Workflow for Electrophilic Fluorination
The following diagram outlines a generalized workflow for the synthesis of an α-fluorinated β-keto ester, a foundational step for creating these biologically active molecules.
Caption: Generalized workflow for electrophilic fluorination.
Detailed Protocol: Synthesis of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
This protocol describes a representative electrophilic fluorination. The choice of a non-nucleophilic base is critical to prevent side reactions, and Selectfluor® is a widely used, safe, and effective electrophilic fluorine source.[1]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous solvent (e.g., 50 mL of THF).
-
Substrate Addition: Add ethyl benzoylacetate (1.0 eq) to the flask and cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add a suitable base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Rationale: The base removes the acidic α-proton to generate the reactive enolate intermediate. Using a slight excess ensures complete conversion.
-
Enolate Formation: Allow the reaction to stir at 0 °C for 30 minutes. The formation of the sodium enolate is often indicated by a change in color or the cessation of hydrogen gas evolution.
-
Fluorination: In a separate flask, dissolve Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), 1.1 eq) in anhydrous DMF or acetonitrile. Add this solution dropwise to the enolate solution at 0 °C. Rationale: Selectfluor® provides an electrophilic F+ source. Dropwise addition at low temperature helps control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Biological Frontiers of Fluorinated β-Keto Esters
The true potential of this scaffold is realized in its diverse biological activities, which stem directly from the chemical properties imparted by fluorine.
Enzyme Inhibition: A Mechanistic Deep Dive
Fluorinated ketones are potent inhibitors of several classes of hydrolytic enzymes, acting as transition-state analogues. The highly electrophilic ketone carbonyl is readily attacked by nucleophilic residues in the enzyme's active site.[4][5][11]
Serine Proteases: In serine proteases like chymotrypsin and elastase, the active site serine residue attacks the fluorinated ketone to form a stable hemiacetal.[12][13] This tetrahedral intermediate mimics the transition state of peptide bond hydrolysis, but its stability, enhanced by the electron-withdrawing fluorine atoms, effectively locks the enzyme in an inactive state.[11][12] Peptidyl fluoromethyl ketones are particularly effective, with inhibitory constants (Ki) in the nanomolar range.[11][12]
Caption: Inhibition of serine proteases via hemiacetal formation.
Histone Deacetylases (HDACs): Trifluoromethyl ketones have also been identified as effective inhibitors of zinc-dependent histone deacetylases (HDACs).[14][15] In this context, the hydrated form of the trifluoromethyl ketone (a gem-diol) is believed to act as a potent chelator of the catalytic Zn²⁺ ion in the HDAC active site, disrupting its function and leading to antiproliferative effects in cancer cell lines.[14][15][16] The introduction of fluorine can also enhance selectivity for specific HDAC isoforms, such as HDAC6, by enabling unique interactions with active site residues that are not possible for non-fluorinated analogues.[17]
Antimicrobial Activity
Fluorinated β-keto esters have demonstrated promising antibacterial properties. For instance, a 2-fluoro ketolide derivative showed good in vivo efficacy against multi-resistant Streptococcus pneumoniae.[18] The antibacterial effect is highly sensitive to the nature of the substitution, with small substituents like fluorine being well-tolerated while bulkier groups diminish activity.[18]
Recent studies have also explored β-keto esters as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence.[19][20] By interfering with QS proteins like LasR, these compounds can disrupt bacterial pathogenicity without directly killing the bacteria, potentially reducing the selective pressure for resistance.[20][21]
Table 1: Antimicrobial Activity of select β-Keto Esters
| Compound Reference | Bacterium | MIC (mg/mL) | MBC (mg/mL) |
| Compound 6 [20][21] | P. aeruginosa | 0.32 | 2.50 |
| Compound 6 [20][21] | S. aureus | 0.63 | 5.00 |
| Compound 8 [20][21] | P. aeruginosa | 0.63 | 5.00 |
| Compound 8 [20][21] | S. aureus | 0.32 | 2.50 |
| Compound 8 [20][21] | A. tumefaciens | 0.08 | >5.00 |
Data sourced from studies on non-fluorinated β-keto ester analogues, highlighting the scaffold's potential. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Anticancer Potential
The β-diketone scaffold, closely related to β-keto esters, is found in metal complexes that have been evaluated as anticancer agents.[22] Fluorinated compounds, in general, are widely explored for their anticancer properties. For example, fluorinated isatins and chalcones have shown cytotoxic effects against various cancer cell lines, including HepG2 and HuTu 80.[23][24] The antiproliferative activity of fluorinated β-keto esters often stems from their ability to inhibit key enzymes like HDACs, as previously discussed.[14] The introduction of fluorine can lead to compounds with potent, submicromolar antiproliferative effects.[14]
Table 2: Cytotoxicity (IC₅₀, µM) of select Fluorinated Compounds against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 3a (Fluorinated Isatin)[23] | HuTu 80 | 18.5 |
| Compound A2 (Fluorophenyl Thiadiazole)[25] | MCF-7 | 52.35 |
| Compound 2a (Fluorinated Chalcone)[24] | HepG2 | 67.51 |
IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Data is presented for structurally related fluorinated compounds to illustrate the anticancer potential of such motifs.
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of a synthesized fluorinated β-keto ester against a specific HDAC isoform using a commercially available fluorogenic assay system.
Workflow for HDAC Inhibition Screening
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The Emergence of a Key Fluorinated Building Block: A Technical Guide to Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the synthesis, characterization, and potential applications of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a fluorinated organic compound of increasing interest in medicinal chemistry and drug discovery. While the precise initial report of its synthesis is not readily found in publicly accessible literature, its structural motifs suggest a logical emergence from the ongoing pursuit of novel fluorinated building blocks for bioactive molecules.
Introduction: The Significance of Fluorine in Drug Design
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability of drug candidates. The synthesis of small, selectively fluorinated building blocks is therefore a cornerstone of modern medicinal chemistry. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (CAS No: 193482-31-4) represents a versatile scaffold, combining a reactive β-keto ester system with a stereogenic quaternary center bearing a fluorine atom, making it a valuable precursor for more complex molecular architectures.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's properties is fundamental to its application.
| Property | Value |
| Molecular Formula | C₁₂H₁₃FO₃[1] |
| Molecular Weight | 224.23 g/mol [1] |
| CAS Number | 193482-31-4[1] |
| Appearance | Likely a colorless to pale yellow oil |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic data is crucial for the unambiguous identification and characterization of the molecule.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the methyl group, and multiplets for the phenyl group protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, the quaternary carbon bearing the fluorine atom, and the carbons of the ethyl, methyl, and phenyl groups. |
| ¹⁹F NMR | A singlet, characteristic of the single fluorine atom.[1] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Postulated Synthesis and Mechanistic Insights
While a definitive seminal publication is elusive, a logical and efficient synthetic pathway to Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate can be constructed from established synthetic methodologies. The most probable route involves a two-step sequence: the synthesis of the non-fluorinated precursor followed by electrophilic fluorination.
Step 1: Synthesis of Ethyl 2-methyl-3-oxo-3-phenylpropanoate
The precursor, Ethyl 2-methyl-3-oxo-3-phenylpropanoate, can be synthesized via the methylation of ethyl benzoylacetate.
Experimental Protocol:
-
To a suspension of a suitable base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF), is added ethyl benzoylacetate dropwise at a controlled temperature (e.g., 0 °C).
-
The resulting enolate solution is then treated with a methylating agent, such as methyl iodide.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel provides the desired Ethyl 2-methyl-3-oxo-3-phenylpropanoate.
Causality and Self-Validation: The use of a strong, non-nucleophilic base like sodium hydride ensures the quantitative formation of the enolate from ethyl benzoylacetate. The choice of an aprotic solvent prevents protonation of the enolate. The reaction progress is monitored by TLC, a self-validating system, to ensure the complete consumption of the starting material before workup, maximizing the yield of the desired product.
Step 2: Electrophilic Fluorination
The introduction of the fluorine atom at the α-position is most effectively achieved using an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.
Experimental Protocol:
-
The precursor, Ethyl 2-methyl-3-oxo-3-phenylpropanoate, is dissolved in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
A base, typically a non-nucleophilic one like a tertiary amine or a metal hydride, is added to generate the enolate in situ.
-
The electrophilic fluorinating agent (e.g., Selectfluor®) is then added portion-wise at a controlled temperature.
-
The reaction is stirred until completion, as indicated by TLC analysis.
-
The reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated.
-
The final product, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, is purified by column chromatography.
Causality and Self-Validation: The enolizable proton at the α-position of the β-keto ester is readily abstracted by a base. The resulting enolate acts as a nucleophile, attacking the electrophilic fluorine of the fluorinating reagent. The choice of the fluorinating agent is critical; modern reagents like Selectfluor® are favored for their crystalline nature, ease of handling, and predictable reactivity. The progress of the fluorination is carefully monitored to avoid side reactions and ensure complete conversion, which is a key aspect of a self-validating protocol.
Caption: Proposed two-step synthesis of the target compound.
Potential Applications in Drug Development
The structural features of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate make it a highly attractive starting material for the synthesis of a variety of biologically active molecules. The β-keto ester functionality can be readily transformed into pyrazoles, pyrimidines, and other heterocyclic systems that are prevalent in pharmaceuticals. The presence of the α-fluoro-α-methyl group can impart desirable properties to the final drug candidate, including:
-
Metabolic Stability: The strong C-F bond can block metabolic oxidation at the α-position, potentially increasing the half-life of a drug.
-
Conformational Control: The fluorine atom can influence the local conformation of the molecule through steric and electronic effects, which can lead to enhanced binding to biological targets.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can affect a drug's absorption and distribution.
While specific examples of its direct use in late-stage clinical candidates are not widely reported, its availability from commercial suppliers suggests its utility as a building block in early-stage drug discovery programs.
Future Directions and Conclusion
The development of efficient and scalable syntheses for fluorinated building blocks like Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is of paramount importance for the advancement of medicinal chemistry. Future research in this area may focus on the development of asymmetric fluorination methods to access enantiomerically pure versions of this compound, further expanding its utility in the synthesis of chiral drugs.
References
[1] PubChem. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
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A Technical Guide to (2-Fluorophenyl) 3-formylpentanoate and the Utility of Fluorophenyl Esters in Bioconjugation and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound with the molecular formula C12H13FO3 is identified by the IUPAC name (2-Fluorophenyl) 3-formylpentanoate and is also known by its synonym SCHEMBL28770726. This molecule belongs to the class of fluorophenyl esters, a group of compounds that have garnered significant attention in the fields of bioconjugation, peptide synthesis, and drug discovery. The strategic incorporation of fluorine atoms into the phenyl ester moiety dramatically influences the chemical reactivity of the ester, rendering it a powerful tool for the covalent modification of biomolecules.
This technical guide provides an in-depth exploration of (2-Fluorophenyl) 3-formylpentanoate as a representative fluorophenyl ester. It will delve into the synthesis, mechanism of action, and practical applications of this class of reagents, with a particular focus on their advantages over traditional activating groups. The information presented herein is intended to equip researchers with the knowledge to effectively utilize fluorophenyl esters in their experimental workflows.
The Fluorophenyl Ester Advantage: Enhanced Stability and Reactivity
Fluorophenyl esters, including pentafluorophenyl (PFP) and tetrafluorophenyl (TFP) esters, have emerged as superior alternatives to more conventional activating groups, such as N-hydroxysuccinimide (NHS) esters, for amine modification.[1] This superiority stems from a combination of enhanced stability and heightened reactivity, a direct consequence of the electron-withdrawing nature of the fluorine atoms on the phenyl ring.
The fluorine atoms render the carbonyl carbon of the ester more electrophilic, making it highly susceptible to nucleophilic attack by primary and secondary amines to form stable amide bonds.[2] Concurrently, the corresponding fluorophenolate is an excellent leaving group, further driving the reaction forward.
A key advantage of fluorophenyl esters is their increased resistance to hydrolysis compared to NHS esters, especially in aqueous environments commonly used for biomolecule modifications.[2][3] While NHS esters can have a half-life of minutes at a pH of 8, TFP esters, close analogs of fluorophenyl esters, have been reported to be significantly more stable under similar conditions.[2][4] This increased hydrolytic stability minimizes the competing hydrolysis side reaction, leading to more efficient and reproducible conjugations, a critical factor when working with precious or limited quantities of biological samples.[2][3]
Synthesis and Purification of (2-Fluorophenyl) 3-formylpentanoate
The synthesis of (2-Fluorophenyl) 3-formylpentanoate, as a representative fluorophenyl ester, can be achieved through the esterification of 3-formylpentanoic acid with 2-fluorophenol. A common and effective method for this transformation is the Steglich esterification, which utilizes a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6][7]
Protocol: Synthesis of (2-Fluorophenyl) 3-formylpentanoate via Steglich Esterification
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-formylpentanoic acid (1.0 equivalent), 2-fluorophenol (1.2 equivalents), and DMAP (0.1 equivalents).[5]
-
Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M. Stir the solution until all solids have dissolved.[5]
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification:
-
Upon completion, cool the mixture to 0 °C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.[5]
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[5]
-
The filtrate is then washed sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[5]
-
The crude product can be further purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (2-Fluorophenyl) 3-formylpentanoate.
-
Characterization
The structure and purity of the synthesized (2-Fluorophenyl) 3-formylpentanoate can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic peaks for the protons of the pentanoate backbone and the fluorophenyl ring. 13C NMR will confirm the presence of all carbon atoms. Crucially, 19F NMR spectroscopy is a powerful tool for the characterization of fluorinated compounds, providing a distinct signal for the fluorine atom and valuable information about its chemical environment.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ester.
Mechanism of Action in Amine Acylation
The utility of (2-Fluorophenyl) 3-formylpentanoate in bioconjugation lies in its ability to efficiently acylate primary and secondary amines, such as the ε-amino group of lysine residues in proteins, to form stable amide bonds.[10]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The electron-withdrawing fluorine atom on the phenyl ring activates the ester carbonyl group, making it highly electrophilic. An amine nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the stable 2-fluorophenolate leaving group and the formation of the desired amide bond.
Caption: Mechanism of amine acylation by a fluorophenyl ester.
Experimental Protocols for Bioconjugation
The enhanced stability and reactivity of fluorophenyl esters make them ideal reagents for the labeling of biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[3][10][11]
Protocol: General Procedure for Protein Labeling
This protocol provides a general guideline for the conjugation of a fluorophenyl ester, such as (2-Fluorophenyl) 3-formylpentanoate, to a protein.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
(2-Fluorophenyl) 3-formylpentanoate.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5).[12]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[13]
-
Prepare Fluorophenyl Ester Solution: Immediately before use, dissolve (2-Fluorophenyl) 3-formylpentanoate in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-100 mM).[14]
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the fluorophenyl ester stock solution to the stirring protein solution. A molar ratio of 5-20 fold excess of the ester to the protein is a good starting point, but this should be optimized for each specific application.[10]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[14] The optimal reaction time should be determined empirically.
-
-
Quench Reaction: Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted fluorophenyl ester and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.[2][15]
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.
Caption: General workflow for protein conjugation using a fluorophenyl ester.
Data Presentation
The following table summarizes the key physicochemical properties of (2-Fluorophenyl) 3-formylpentanoate, computed by PubChem.
| Property | Value | Source |
| IUPAC Name | (2-Fluorophenyl) 3-formylpentanoate | PubChem |
| Synonym | SCHEMBL28770726 | PubChem |
| Molecular Formula | C12H13FO3 | PubChem |
| Molecular Weight | 224.23 g/mol | PubChem |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Conclusion
(2-Fluorophenyl) 3-formylpentanoate serves as a prime example of the broader class of fluorophenyl esters, which are highly valuable reagents in modern chemical biology and drug discovery. Their enhanced stability and reactivity profiles offer significant advantages over traditional amine-reactive crosslinkers. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully incorporate these powerful tools into their synthetic and bioconjugation strategies, ultimately enabling the development of novel therapeutics and research probes.
References
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Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. (2021). ResearchGate. [Link]
-
A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. (2008). Langmuir. [Link]
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Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation. (2012). RSC Advances. [Link]
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Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2020). STAR Protocols. [Link]
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Amine-Reactive Probes. The Joseph Lab. [Link]
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Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). Chemistry. [Link]
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Dipeptide Syntheses via Activated α-Amino Esters. (2018). Organic Syntheses. [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). Molecules. [Link]
-
One-step synthesis of pentafluorophenyl esters by using pentafluorophenyl trifluoroacetate. ResearchGate. [Link]
-
Supporting Information Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aroma. The Royal Society of Chemistry. [Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018). JoVE. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. (1964). Journal of the American Chemical Society. [Link]
- A kind of synthetic method of p-fluorophenyl acetate.
-
A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. (2008). ResearchGate. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Direct radiofluorination of p-nitrophenyl and 2,3,5,6-tetrafluorophenyl esters and their relative acylation performance. (2020). RSC Medicinal Chemistry. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2023). Langmuir. [Link]
-
Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. (1968). Journal of the American Chemical Society. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Advances. [Link]
-
Recent developments in the use of fluorine NMR in synthesis and characterisation. (2020). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
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Commercial availability and suppliers of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate .
Introduction: The Strategic Value of Fluorinated Building Blocks
In contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating a compound's physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity and pKa. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is a valuable fluorinated building block, presenting a trifunctional scaffold (a β-keto ester with a quaternary α-fluoro-α-methyl center) that is primed for diverse synthetic transformations.
This guide serves as a technical resource for professionals seeking to procure and utilize this reagent. It provides a comprehensive overview of its commercial availability, key technical specifications, safety considerations, and its applications as a synthetic intermediate. As a Senior Application Scientist, my objective is to provide not just data, but a framework for making informed decisions in the sourcing and handling of this specialized chemical.
Chemical Identity and Key Identifiers
Precise identification is the cornerstone of chemical procurement and regulatory compliance. Mismatches in identifiers can lead to costly errors and safety hazards. The primary identifier for any chemical is its CAS (Chemical Abstracts Service) number, which is unique and unambiguous.
Key Identifiers for Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate:
| Identifier | Value | Source |
| CAS Number | 193482-31-4 | [1] |
| Molecular Formula | C₁₂H₁₃FO₃ | [1] |
| Molecular Weight | 224.23 g/mol | [1] |
| IUPAC Name | ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | [1] |
| InChIKey | OFSFPYILRKIMON-UHFFFAOYSA-N | [1] |
| Synonyms | 2-Fluoro-2-benzoylpropionic acid ethyl ester, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenyl-propanoate | [1] |
Rationale: Utilizing the CAS number in all supplier communications and database searches is critical to ensure you are sourcing the correct molecule. The InChIKey provides a canonical, searchable identifier derived from the molecule's structure.
Commercial Availability and Sourcing
This compound is a specialized reagent, typically available from fine chemical suppliers that cater to research and development needs rather than large-scale commodity chemical distributors. Availability can range from research quantities (grams) to semi-bulk quantities (kilograms), depending on the supplier's manufacturing capabilities.
Table of Identified Suppliers:
| Supplier / Platform | Business Type | Location | Noteworthy Details |
| HANGZHOU LEAP CHEM CO., LTD. | Trader | China | Listed on the Echemi platform, they are a supplier of a wide range of rare and innovative chemicals for R&D and bulk manufacturing. |
| ChemicalBook | Database/Platform | Global | A comprehensive resource that lists global suppliers, manufacturers, and pricing information for a vast array of chemicals, including this one.[2] |
Procurement Strategy: For novel or specialized reagents like this, it is advisable to contact multiple suppliers to compare lead times, available quantities, purity specifications, and pricing. Always request a Certificate of Analysis (CoA) for the specific batch you intend to purchase to verify its identity and purity.
Technical Profile and Experimental Considerations
Understanding the technical profile of a reagent is crucial for experimental design, safety, and achieving reproducible results.
Physicochemical Properties
The properties below are computed values and provide a baseline for understanding the compound's behavior.[1] Experimental values should be obtained from the supplier's technical data sheet.
| Property | Value | Significance in a Lab Setting |
| Molecular Weight | 224.23 g/mol | Essential for stoichiometric calculations in reaction planning. |
| XLogP3 | 2.7 | Indicates moderate lipophilicity, suggesting solubility in common organic solvents like ethyl acetate, dichloromethane, and THF, and low solubility in water. |
| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 | The ester and ketone carbonyls can act as hydrogen bond acceptors, influencing solvent interactions. |
Safety and Handling: A Self-Validating Protocol
While a specific Safety Data Sheet (SDS) for Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate was not found in the initial search, data for the closely related analogue, ethyl 2-fluoro-3-oxo-3-phenylpropanoate, indicates potential hazards.[3] It is classified with warnings for causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3]
It is imperative to obtain and review the specific SDS from your chosen supplier before handling the compound. The following workflow represents a self-validating system for ensuring laboratory safety.
Caption: Procurement and Safe Handling Workflow.
Causality in Safety: Handling this compound in a fume hood is not just a general precaution; it directly mitigates the risk of respiratory irritation suggested by analogue data.[3] Similarly, wearing gloves and eye protection is a direct countermeasure to the potential for skin and eye irritation.
Applications in Research and Drug Development
The structure of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate makes it a versatile intermediate. The β-keto ester moiety is a classic handle for a wide range of chemical transformations, including:
-
Heterocycle Synthesis: The 1,3-dicarbonyl relationship is a common precursor for synthesizing heterocycles like pyrazoles, pyrimidines, and isoxazoles, which are privileged structures in medicinal chemistry.
-
Asymmetric Reduction: The ketone can be stereoselectively reduced to introduce a chiral hydroxyl group.
-
Enolate Chemistry: The ester can be hydrolyzed, and the resulting acid can undergo decarboxylation or other transformations.
The presence of the α-fluoro-α-methyl group is particularly significant. This motif is increasingly sought after in drug design to block metabolic oxidation at the α-position, thereby increasing the compound's half-life. For instance, fluorinated building blocks are critical in the synthesis of modern therapeutics like tyrosine kinase inhibitors, where metabolic stability is a key design parameter.[4]
Synthesis and Analytical Characterization
While detailed synthetic procedures for this specific compound are not widely published in open literature, its synthesis would likely follow established methods for the α-fluorination and α-alkylation of β-keto esters. A common laboratory-scale approach for α-fluorination involves the use of an electrophilic fluorine source, such as Selectfluor.[5]
General Synthetic Logic:
Caption: Conceptual Synthetic Pathway.
Analytical Characterization: The identity and purity of the compound received from a supplier should be independently verified. Standard analytical techniques for this molecule would include:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure confirmation. ¹⁹F NMR is particularly crucial to confirm the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.
Conclusion
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is a high-value, specialized building block for research and development, particularly in the field of medicinal chemistry. Its commercial availability is limited to specialized fine chemical suppliers. Due diligence in sourcing—including careful verification of chemical identifiers and a thorough review of the supplier's Certificate of Analysis and Safety Data Sheet—is paramount. By understanding its technical properties and implementing rigorous safety protocols, researchers can effectively leverage this versatile reagent to advance their synthetic programs and accelerate the discovery of novel molecules.
References
-
PubChem. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C11H11FO3. National Center for Biotechnology Information. [Link]
-
Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones.[Link]
-
ResearchGate. Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor.[Link]
-
PubChem. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | C12H13FO3. National Center for Biotechnology Information. [Link]
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ChemSrc. ethyl 2-fluoro-2-methyl-3-oxopropanoate | CAS#:866-48-8.[Link]
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ChemBK. ethyl 2-methyl-3-oxo-3-phenylpropanoate.[Link]
-
Matrix Fine Chemicals. ETHYL 3-OXO-3-PHENYLPROPANOATE | CAS 94-02-0.[Link]
-
Pharmaffiliates. 2-(4-(Chloromethyl)phenyl)propanoic Acid | CAS 80530-55-8.[Link]
-
PubChem. Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate | C12H15NO3. National Center for Biotechnology Information. [Link]
-
PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor... National Library of Medicine. [Link]
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- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate from ethyl 2-methyl-3-oxo-3-phenylpropanoate
Application Note & Protocol
Topic: Strategic Synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate via Electrophilic Fluorination
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of α-Fluorination in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. A single fluorine atom can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity, without significantly increasing its steric bulk.[1] α-Fluoro-β-ketoesters, in particular, are valuable chiral building blocks for synthesizing a wide range of biologically active compounds, from fluorinated amino acids to enzyme inhibitors.[2][3]
This document provides a detailed guide to the synthesis of ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a compound with a quaternary α-fluorinated stereocenter. The protocol focuses on the direct electrophilic fluorination of its non-fluorinated precursor, ethyl 2-methyl-3-oxo-3-phenylpropanoate. This transformation is achieved using Selectfluor™ (F-TEDA-BF₄), a highly efficient, stable, and user-friendly electrophilic fluorinating agent.[4][5][6][7] Unlike hazardous traditional reagents like elemental fluorine, Selectfluor™ offers a safer and more selective pathway for this critical transformation.[1]
Mechanistic Rationale: The Enolate-Driven Fluorination Pathway
The successful fluorination at the α-position of a β-ketoester hinges on the inherent acidity of the α-proton and the resulting formation of a nucleophilic enolate intermediate. While the target substrate, ethyl 2-methyl-3-oxo-3-phenylpropanoate, lacks an α-proton, its enolizable nature remains key. The reaction proceeds via the formation of a transient enol or enolate, which acts as the nucleophile.
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as the electrophilic fluorine ("F+") source.[7] The electron-withdrawing nature of the diazoniabicyclo[2.2.2]octane cage polarizes the N-F bond, rendering the fluorine atom highly electrophilic. The nucleophilic enolate of the β-ketoester attacks this electrophilic fluorine in an SN2-type mechanism, leading to the formation of the C-F bond and the neutral TEDA byproduct.[8] The reaction is typically performed in a polar aprotic solvent, such as acetonitrile, which facilitates the dissolution of both the substrate and the fluorinating salt.[9]
Caption: Key steps in the electrophilic fluorination mechanism.
Experimental Workflow: From Reagents to Purified Product
The overall experimental process is a straightforward sequence of reaction setup, monitoring, aqueous work-up, and final purification via column chromatography.
Caption: Standard workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol outlines the procedure for the fluorination of ethyl 2-methyl-3-oxo-3-phenylpropanoate on a 1.0 mmol scale.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 2-methyl-3-oxo-3-phenylpropanoate | 10488-87-6 | 206.24 | 1.0 | 1.0 |
| Selectfluor™ (F-TEDA-BF₄) | 140681-55-6 | 354.04 | 1.2 | 1.2 |
| Acetonitrile (MeCN), Anhydrous | 75-05-8 | 41.05 | 10 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Saturated aq. NaHCO₃ solution | - | - | - | - |
| Brine (Saturated aq. NaCl solution) | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | - | - |
Equipment
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-methyl-3-oxo-3-phenylpropanoate (206 mg, 1.0 mmol).
-
Dissolution: Add 10 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature under a nitrogen or argon atmosphere until the substrate is fully dissolved.
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (425 mg, 1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted reagents.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes) to afford the pure ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate as a colorless or pale yellow oil.
Expected Results and Characterization
-
Yield: Typical yields for this reaction range from 85% to 95%.
-
Physical Appearance: The purified product is expected to be a colorless to pale yellow oil.[10]
-
Characterization: The identity and purity of the product should be confirmed by spectroscopic methods.
-
¹H NMR: The spectrum will show characteristic signals for the ethyl ester and phenyl groups. The methyl group at the α-position will appear as a doublet due to coupling with the adjacent fluorine atom.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.
-
¹³C NMR: The α-carbon will appear as a doublet due to C-F coupling.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass ([M]+ or [M+H]+) should be observed.[10]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Low quality or wet solvent/reagents.- Inadequate stoichiometry of Selectfluor™. | - Extend the reaction time and continue monitoring.- Use freshly opened anhydrous solvent.- Ensure accurate weighing of reagents; consider adding a slight excess (e.g., 1.3 equiv) of Selectfluor™. |
| Low Yield | - Loss of product during work-up/extraction.- Degradation of the product on silica gel. | - Ensure complete extraction from the aqueous phase.- Minimize the time the product is on the silica gel column; consider deactivating the silica gel with triethylamine if degradation is suspected. |
| Formation of Side Products | - Presence of impurities in the starting material.- Reaction temperature too high. | - Purify the starting material before the reaction.- Maintain the reaction at room temperature; if necessary, cool with a water bath during the addition of Selectfluor™. |
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Electrophilic Fluorination: Selectfluor™ vs. N-Fluorobenzenesulfonimide (NFSI).
- Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
-
MDPI. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Recent Advances in the Application of SelectfluorTM F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 19(9), 13463-13496. [Link]
-
Guiry, P. J., & McSweeney, P. F. (2007). Selectfluor: A novel, chemoselective and efficient method for the cleavage of silyl ethers. ResearchGate. [Link]
-
Wikipedia. Selectfluor. [Link]
-
Lecourt, T., & Haufe, G. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264-5279. [Link]
-
Tang, L., et al. (2019). Highly Selective Mono- and Difluorination of 1,3-Dicarbonyl Compounds with Selectfluor in Aqueous Media. The Journal of Organic Chemistry, 84(16), 10449-10458. [Link]
- Hintermann, L., & Togni, A. (2000). Catalytic Enantioselective Fluorination of β-Ketoesters.
-
PubChem. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. [Link]
-
ChemBK. ethyl 2-methyl-3-oxo-3-phenylpropanoate. [Link]
-
Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | C12H13FO3 | CID 10704344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electrophilic Fluorination of β-Keto Esters using Selectfluor®
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Incorporation of Fluorine
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the various methods to forge these bonds, direct electrophilic fluorination has emerged as a powerful strategy for the late-stage functionalization of complex molecules.[2][3]
Historically, electrophilic fluorination was fraught with challenges, primarily due to the hazardous nature of reagents like elemental fluorine (F₂).[4] The advent of N-F class reagents revolutionized the field. Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) stands out as a robust, crystalline, and user-friendly source of electrophilic fluorine.[4][5] It is a bench-stable solid that offers high reactivity and selectivity, making it an indispensable tool for synthetic chemists.[5]
This document provides a detailed guide to the electrophilic fluorination of β-keto esters, a fundamental transformation that yields valuable α-fluoro-β-keto ester building blocks. We will delve into the reaction mechanism, provide a field-tested experimental protocol, and offer insights into optimization and troubleshooting.
The Reaction Mechanism: Activating the α-Position
The electrophilic fluorination of a β-keto ester with Selectfluor® hinges on the inherent acidity of the α-proton situated between the two carbonyl groups. The β-dicarbonyl moiety facilitates the formation of an enol or, more importantly, an enolate intermediate, which serves as the active nucleophile in the reaction.
The mechanism proceeds as follows:
-
Keto-Enol Tautomerism: The β-keto ester exists in equilibrium with its enol tautomer. In the presence of a base, or often spontaneously, it deprotonates to form a nucleophilic enolate.
-
Nucleophilic Attack: The electron-rich enolate attacks the electrophilic fluorine atom of the Selectfluor® reagent. The N-F bond in Selectfluor® is polarized, rendering the fluorine atom susceptible to nucleophilic attack.[5]
-
C-F Bond Formation: This attack, typically proceeding via an SN2-type pathway or a polar two-electron process, results in the formation of the new C-F bond at the α-position and the release of the neutral DABCO-based byproduct.[6][7] While single-electron transfer (SET) mechanisms have been observed in some Selectfluor® reactions, studies on similar systems suggest a polar, two-electron process is common for these substrates.[6][7][8]
Caption: Mechanism of β-Keto Ester Fluorination.
Experimental Application & Protocols
This section provides a general, robust protocol for the monofluorination of a standard β-keto ester.
Materials and Reagents
-
Substrate: β-Keto Ester (e.g., Ethyl 2-methyl-3-oxobutanoate)
-
Fluorinating Agent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), CAS: 140681-55-6
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
-
Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Workup: Deionized water, Ethyl acetate (EtOAc), Brine
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate
Critical Safety Precautions
Trustworthiness through Safety: Adherence to safety protocols is non-negotiable. Selectfluor® is a powerful oxidizing agent and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]
-
Ventilation: Conduct all operations involving Selectfluor® in a certified chemical fume hood to avoid inhalation of dust.[9]
-
Handling: Selectfluor® is a fine, air-stable powder but can be harmful if swallowed, inhaled, or in contact with skin or eyes.[4][10] Avoid generating dust.
-
Storage: Store Selectfluor® in a tightly sealed container in a cool, dry place, away from incompatible materials. It should be stored at temperatures below 30 °C.[4]
-
Disposal: Dispose of unused reagent and reaction waste as hazardous chemical waste in accordance with institutional and local regulations.[9][10]
Step-by-Step Fluorination Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add the β-keto ester (1.0 eq.). Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration). Begin stirring the solution at room temperature.
-
Reagent Addition: Add Selectfluor® (1.1 eq.) to the stirring solution in one portion. For larger-scale reactions or with highly reactive substrates, portion-wise addition is recommended to manage any potential exotherm.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The consumption of the starting material and the appearance of a new, typically less polar, product spot should be observed. The reaction is generally complete within 2-24 hours.
-
Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile. Dilute the residue with ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) to remove the water-soluble Selectfluor® byproduct, followed by a wash with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-fluoro-β-keto ester.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[11][12]
Caption: Workflow for Selectfluor® Fluorination.
Data Summary and Optimization Insights
Typical Reaction Parameters
The following table summarizes typical conditions for the fluorination of various β-keto esters, demonstrating the general applicability of the method.
| Substrate Type | Solvent | Equivalents of Selectfluor® | Temp (°C) | Time (h) | Typical Yield (%) |
| Acyclic, α-Substituted | MeCN | 1.1 - 1.2 | 25 | 4 - 12 | 80 - 95 |
| Acyclic, α-Unsubstituted | MeCN | 1.1 - 1.5 | 25 - 40 | 12 - 24 | 75 - 90 |
| Cyclic (e.g., Indanone) | DMF | 1.2 | 25 | 6 - 18 | 85 - 98 |
| Ethyl Acetoacetate | MeCN | 1.1 | 25 | 2 - 6 | >90 |
Field-Proven Insights & Troubleshooting
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are preferred as they effectively dissolve both the substrate and the Selectfluor® salt, facilitating a homogeneous reaction.
-
Stoichiometry and Difluorination: For substrates with two acidic α-protons, controlling the stoichiometry of Selectfluor® is crucial to prevent difluorination.[13][14] Using 1.0-1.1 equivalents of the reagent generally favors monofluorination. The monofluorinated product is often less acidic than the starting material, which helps to disfavor a second fluorination event.
-
Catalysis for Asymmetry: While this protocol describes a non-catalytic process, it is a foundational step for more advanced applications. Asymmetric fluorination to generate chiral α-fluoro-β-keto esters can be achieved by incorporating chiral Lewis acid or transition metal catalysts, which coordinate to the β-keto ester and create a chiral environment for the fluorine transfer.[15][16]
-
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent; Low reactivity of substrate | Add an additional 0.1-0.2 eq. of Selectfluor®; Gently heat the reaction to 40-50 °C; Consider a more polar solvent like DMF. |
| Low Yield | Product loss during workup; Decomposition on silica gel | Ensure thorough extraction during workup; Deactivate silica gel with 1% triethylamine in the eluent if the product is acid-sensitive. |
| Formation of Difluoro Product | Substrate has two acidic protons; Excess Selectfluor® | Use no more than 1.1 eq. of Selectfluor®; Add the reagent slowly to the reaction mixture. |
Conclusion
The electrophilic fluorination of β-keto esters using Selectfluor® is a reliable, efficient, and scalable method for synthesizing α-fluoro-β-keto esters. Its operational simplicity and the stability of the reagent make it an accessible reaction for researchers across various disciplines. By understanding the underlying mechanism and adhering to the outlined safety and experimental protocols, scientists can confidently leverage this powerful transformation to advance their research in drug discovery and materials science.
References
- Bryn Mawr College. Electrophilic Fluorination.
- ResearchGate. Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?.
- ACS Publications. Electrophilic NF Fluorinating Agents | Chemical Reviews.
- RSC Publishing. Reactivities of electrophilic N–F fluorinating reagents.
- Common Organic Chemistry. Selectfluor.
- National Institutes of Health. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC.
- MolCore. MSDS of Selectfluor.
- MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- ECHEMI. Selectfluor SDS, 140681-55-6 Safety Data Sheets.
- ACS Publications. Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution | Journal of Chemical Education.
- University of Alaska Fairbanks. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.
- Wikipedia. Selectfluor.
- PubMed. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process.
- ACS Publications. Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry.
- ResearchGate. (PDF) Mechanochemical electrophilic fluorination of liquid beta-ketoesters.
- University of Bath's research portal. α-Fluorination of β-ketosulfones by Selectfluor™ F–TEDA–BF4.
Sources
- 1. brynmawr.edu [brynmawr.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Selectfluor [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. molcore.com [molcore.com]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric synthesis of chiral alpha-fluoro-beta-keto esters
Application Note & Protocol Guide
Topic: Asymmetric Synthesis of Chiral α-Fluoro-β-Keto Esters
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Chiral Architectures
The introduction of a fluorine atom into a biologically active molecule can profoundly alter its pharmacological profile. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability. When this fluorine atom is installed at a stereogenic center, it creates a chiral fluorinated motif that offers a powerful tool for navigating three-dimensional biological space.
Chiral α-fluoro-β-keto esters are particularly valuable building blocks in medicinal chemistry.[1][2] The dual functionality of the ketone and ester groups provides a versatile handle for subsequent chemical transformations, while the α-fluoro substituent locks in a specific stereochemical configuration. However, the construction of this quaternary, fluorine-bearing stereocenter presents a significant synthetic challenge. Direct, enantioselective fluorination of 1,3-dicarbonyl compounds has emerged as the most powerful strategy to access these structures.[1][3]
This guide provides an in-depth analysis of the prevalent catalytic systems for the asymmetric synthesis of α-fluoro-β-keto esters, focusing on field-proven protocols and the mechanistic rationale behind them.
Core Challenge & General Synthetic Strategy
The primary method for this transformation is the catalytic enantioselective electrophilic fluorination of a prochiral β-keto ester. The core principle involves the generation of a chiral enolate, or a species with enolate character, which is complexed to a chiral catalyst. This catalyst-enolate complex then directs the facial attack of an electrophilic fluorinating agent, establishing the C-F stereocenter with high fidelity.
The choice of catalyst is paramount and dictates the specific mechanism and reaction conditions. Two dominant and highly successful strategies have been established: Metal-Catalyzed Lewis Acid activation and Organocatalytic Phase-Transfer Catalysis.[1][3]
Sources
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 3. [PDF] Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review | Semantic Scholar [semanticscholar.org]
The Strategic Utility of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate in Contemporary Organic Synthesis
Introduction: The Emergence of a Versatile Fluorinated Building Block
In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. The unique electronic characteristics of the fluorine atom can profoundly influence factors such as metabolic stability, lipophilicity, and binding affinity.[1][2] Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a fluorinated β-keto ester, has emerged as a valuable and versatile precursor for the synthesis of a variety of complex molecules, particularly fluorinated heterocycles.[3] Its trifunctional nature—possessing an ester, a ketone, and a quaternary stereocenter bearing a fluorine atom—renders it a highly reactive and adaptable building block for the construction of novel chemical entities.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, with a focus on its role as a precursor to fluorinated pyrazolones, a class of compounds with significant therapeutic potential.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a synthetic precursor is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃FO₃ | [4] |
| Molecular Weight | 224.23 g/mol | [4] |
| CAS Number | 193482-31-4 | [4] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Characterization:
-
¹H NMR (predicted): The spectrum is expected to show signals for the ethyl group (a quartet and a triplet), the methyl group (a doublet due to coupling with fluorine), and the phenyl group (multiplets in the aromatic region).
-
¹³C NMR (predicted): The spectrum will feature signals for the carbonyl carbons of the ester and ketone, the quaternary carbon bonded to fluorine (split into a doublet), the carbons of the ethyl and methyl groups, and the aromatic carbons.
-
¹⁹F NMR (predicted): A single resonance, likely a quartet due to coupling with the methyl protons, is expected.
-
IR Spectroscopy (predicted): Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities are anticipated, typically in the range of 1750-1715 cm⁻¹ and 1690-1670 cm⁻¹, respectively.
-
Mass Spectrometry (predicted): The molecular ion peak (M⁺) would be observed at m/z = 224. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the benzoyl group (-COC₆H₅).
Synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step process: the α-methylation of a readily available β-keto ester followed by electrophilic fluorination.
Workflow for the Synthesis:
Caption: Synthetic workflow for Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Part 1: Synthesis of the Precursor, Ethyl 2-methyl-3-oxo-3-phenylpropanoate
The initial step involves the α-methylation of ethyl 3-oxo-3-phenylpropanoate. This reaction proceeds via the formation of an enolate, which then acts as a nucleophile.
Protocol 1: α-Methylation of Ethyl 3-oxo-3-phenylpropanoate [5]
-
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a suspension of sodium hydride (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 3-oxo-3-phenylpropanoate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica gel.
-
| Reagent | Molar Eq. | Purpose |
| Ethyl 3-oxo-3-phenylpropanoate | 1.0 | Starting material |
| Sodium Hydride | 1.0 | Base to form the enolate |
| Methyl Iodide | 1.0 | Methylating agent |
| THF | - | Anhydrous solvent |
Part 2: Electrophilic Fluorination
The second step introduces the fluorine atom at the α-position using an electrophilic fluorinating agent, such as Selectfluor®.
Protocol 2: α-Fluorination of Ethyl 2-methyl-3-oxo-3-phenylpropanoate
This protocol is adapted from general procedures for the fluorination of β-keto esters.
-
Materials:
-
Ethyl 2-methyl-3-oxo-3-phenylpropanoate
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add Selectfluor® (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or ¹⁹F NMR.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
| Reagent | Molar Eq. | Purpose |
| Ethyl 2-methyl-3-oxo-3-phenylpropanoate | 1.0 | Substrate |
| Selectfluor® | 1.1 | Electrophilic fluorine source |
| Acetonitrile | - | Anhydrous solvent |
Application as a Precursor for Fluorinated Pyrazolones
A significant application of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is its use in the synthesis of 4-fluoro-4-methyl-pyrazolones. These heterocyclic compounds are of great interest in drug discovery.[3] The reaction proceeds via a condensation reaction with hydrazine or its derivatives, followed by cyclization.
Reaction Scheme: Synthesis of a Fluorinated Pyrazolone
Caption: Synthesis of a 4-fluoro-4-methyl-pyrazolone derivative.
Protocol 3: Synthesis of 4-fluoro-4-methyl-5-phenyl-1H-pyrazol-3(2H)-one
This protocol is based on general procedures for pyrazolone synthesis from β-keto esters.[6]
-
Materials:
-
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyrazolone.
-
| Reagent | Molar Eq. | Purpose |
| Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | 1.0 | Fluorinated precursor |
| Hydrazine Hydrate | 1.1 | Dinucleophile for cyclization |
| Ethanol | - | Solvent |
| Glacial Acetic Acid | Catalytic | Acid catalyst |
Conclusion and Future Outlook
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is a valuable synthetic intermediate with significant potential in the construction of complex, fluorinated molecules. The protocols detailed herein provide a robust framework for its synthesis and subsequent utilization in the preparation of fluorinated pyrazolones. The strategic introduction of a fluorine atom at a quaternary center opens up new avenues for the design and synthesis of novel therapeutic agents and agrochemicals with enhanced properties. Further exploration of the reactivity of this precursor is likely to uncover new synthetic transformations and lead to the development of a wider range of valuable fluorinated compounds.
References
-
PubChem. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. Available from: [Link]
-
ResearchGate. Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Available from: [Link]
-
PubChem. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. Available from: [Link]
-
SpectraBase. Ethyl 2-fluoro-3-oxo-3-phenyl-propanoate. Available from: [Link]
-
MDPI. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available from: [Link]
-
PubMed. Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. Available from: [Link]
-
NIH. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]
-
ChemBK. ethyl 2-methyl-3-oxo-3-phenylpropanoate. Available from: [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available from: [Link]
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Application Notes and Protocols: The Strategic Application of Fluorinated Building Blocks in Medicinal Chemistry
Foreword: The Small Atom with a Mighty Impact
In the landscape of modern drug discovery, few elements have had as profound and versatile an impact as fluorine.[1][2] Once considered a synthetic curiosity, the strategic incorporation of fluorine or fluorine-containing moieties into drug candidates has become an indispensable tool for medicinal chemists.[1] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, and this number continues to grow, with fluorinated compounds consistently representing a significant portion of newly FDA-approved drugs.[3][4][5]
This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of why and how fluorinated building blocks are used. It is designed for researchers, scientists, and drug development professionals, offering not just theoretical knowledge but also field-proven insights and detailed, actionable protocols. We will explore the causal relationships between fluorine's unique physicochemical properties and its effects on a molecule's pharmacokinetic and pharmacodynamic profiles, empowering you to make rational, effective decisions in your drug design campaigns.
PART 1: The Foundational Principles of Fluorine in Drug Design
The decision to introduce fluorine is a strategic one, aimed at fine-tuning a molecule's properties to overcome specific challenges in the drug discovery pipeline. The rationale is grounded in the unique and powerful characteristics of the fluorine atom and the carbon-fluorine (C-F) bond.
The Physicochemical Trifecta: Why Fluorine Works
-
Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of a hydrogen atom without introducing significant steric bulk, minimizing the risk of disrupting crucial binding interactions with a biological target.[2][6]
-
Extreme Electronegativity: As the most electronegative element (Pauling scale value of 3.98), fluorine exerts a powerful inductive electron-withdrawing effect.[1] This polarization of nearby bonds can dramatically alter the acidity or basicity (pKa) of functional groups, which is critical for modulating a drug's ionization state, solubility, and target engagement.[7][8]
-
The Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry.[8] This exceptional stability is the cornerstone of one of fluorine's most celebrated applications: enhancing metabolic stability.[6][7]
Strategic Physicochemical Modulation in Action
The introduction of fluorine is rarely a speculative exercise. It is a targeted intervention to solve specific problems, primarily related to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
A primary challenge in drug development is the rapid metabolic breakdown of a compound, often by cytochrome P450 (CYP450) enzymes in the liver.[2] These enzymes typically work by oxidizing electron-rich, lipophilic sites on a molecule, particularly vulnerable C-H bonds. By strategically replacing a hydrogen atom at one of these "metabolic soft spots" with a fluorine atom, chemists can effectively shield the molecule from enzymatic attack. The immense strength of the C-F bond makes it highly resistant to oxidative cleavage, thereby increasing the drug's half-life and bioavailability.[2][9][10]
Lipophilicity, often measured as logP or logD, is a critical parameter that governs a drug's ability to cross cellular membranes. The effect of fluorine on lipophilicity is highly context-dependent.[11][12]
-
Single fluorine substitution on an aliphatic or aromatic ring often increases lipophilicity.[10]
-
Trifluoromethyl (-CF3) groups are highly lipophilic and can significantly enhance membrane permeability and penetration into tissues like the central nervous system (CNS).[1]
-
Conversely, introducing fluorine can also increase the polarity of a molecule by creating a strong dipole moment, which can sometimes decrease lipophilicity.[11]
This dual nature allows for the fine-tuning of a compound's properties to achieve an optimal balance between solubility and membrane permeability.[7][11]
The powerful inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic centers.[8] For instance, placing a fluorine atom near an amine group will decrease its basicity.[13] This modulation is crucial for several reasons:
-
Improving Bioavailability: Highly basic compounds are often fully protonated at physiological pH, making them less able to cross lipid membranes. Reducing basicity can increase the proportion of the neutral species, enhancing absorption.[2]
-
Avoiding Off-Target Effects: The basicity of a drug can be linked to toxicity, such as binding to the hERG potassium channel. Lowering the pKa can mitigate these risks.[14]
-
Optimizing Target Binding: The ionization state of a drug is often critical for its interaction with the target receptor. Tuning the pKa ensures optimal binding affinity.[3][8]
Fluorine atoms can impose specific conformational preferences on a molecule through steric and electronic effects, such as the gauche effect, where a C-F bond will preferentially orient itself gauche (at a ~60° dihedral angle) to another electronegative group.[10] This conformational locking can pre-organize a drug molecule into its bioactive conformation, the specific shape required to bind to its target. This leads to a lower entropic penalty upon binding and can result in a significant increase in potency and selectivity.[1][10]
Quantitative Impact of Fluorination
The following table summarizes the typical effects observed when comparing non-fluorinated parent compounds to their fluorinated analogs.
| Property | Non-Fluorinated Analog (R-H) | Fluorinated Analog (R-F) | Causality & Impact on Drug Discovery |
| Metabolic Half-life (t½) | Often shorter | Significantly longer | C-F bond strength blocks CYP450 oxidation, improving bioavailability and allowing for less frequent dosing.[6][9] |
| Lipophilicity (logD @ pH 7.4) | Compound-dependent | Typically increases (e.g., Ar-H to Ar-F) | Influences membrane permeability, solubility, and protein binding. Must be carefully optimized.[14][15] |
| Basicity (pKa of proximal amine) | Higher | Lower (by ~1-2 pKa units) | Inductive effect reduces electron density on the nitrogen, improving oral absorption and reducing hERG liability.[8][16] |
| Binding Affinity (Kᵢ) | Baseline | Often improved | A combination of conformational stabilization and favorable electrostatic interactions can enhance target engagement.[2][17] |
PART 2: Application in Practice - Case Studies of Marketed Fluorinated Drugs
The theoretical benefits of fluorination are validated by its successful application in numerous blockbuster drugs across various therapeutic areas.[1][5]
| Drug | Therapeutic Area | Fluorinated Moiety | Rationale and Outcome |
| Sitagliptin | Type 2 Diabetes | Trifluorophenyl and Trifluoromethyl groups | The trifluorophenyl group is crucial for binding to the DPP-4 enzyme. The trifluoromethyl group on the piperazine ring enhances metabolic stability, contributing to its once-daily dosing regimen. |
| Fluoxetine (Prozac) | Depression | Trifluoromethyl (-CF3) group | The para-trifluoromethyl group significantly increases the molecule's lipophilicity, which is essential for crossing the blood-brain barrier and reaching its target, the serotonin transporter. It also improves metabolic resistance.[1] |
| Ciprofloxacin | Antibiotic | Fluoro group at C-6 position | The fluorine atom enhances the drug's binding affinity to bacterial DNA gyrase and broadens its antibacterial spectrum. It also increases cell penetration compared to non-fluorinated analogs.[1] |
| Celecoxib (Celebrex) | Anti-inflammatory (COX-2 Inhibitor) | Trifluoromethyl (-CF3) group | The -CF3 group is a key component of the pharmacophore that confers selectivity for the COX-2 enzyme over COX-1, reducing gastrointestinal side effects. It also enhances metabolic stability.[2] |
| Atorvastatin (Lipitor) | Cholesterol Reduction | para-Fluorophenyl group | The fluorophenyl group enhances binding affinity to the HMG-CoA reductase enzyme through favorable hydrophobic and electronic interactions, contributing to the drug's high potency. |
PART 3: Synthetic Strategies & Foundational Protocols
The incorporation of fluorine can be achieved either by using a pre-functionalized fluorinated building block or by introducing the fluorine atom at a later stage of the synthesis ("late-stage fluorination").[18][19] The building block approach remains a dominant and reliable strategy in drug discovery.[18][19] Below are foundational protocols for synthesizing key fluorinated structures.
Protocol 1: Nucleophilic Deoxyfluorination of an Alcohol
This protocol describes the conversion of a hydroxyl group to a fluorine atom using diethylaminosulfur trifluoride (DAST), a common nucleophilic fluorinating agent. This is a powerful transformation for converting readily available alcohols into their fluorinated counterparts.
Objective: To synthesize a monofluorinated aliphatic compound from a secondary alcohol.
Materials:
-
Secondary alcohol (1.0 mmol, 1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 mmol, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: Dissolve the secondary alcohol (1.0 eq) in anhydrous DCM (5 mL) and add it to the reaction flask via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (1.2 eq) dropwise to the stirred solution over 10 minutes. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated NaHCO₃ solution dropwise until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired fluorinated compound.
Protocol 2: Electrophilic Aromatic Fluorination
This method uses an electrophilic source of fluorine, such as Selectfluor®, to install a fluorine atom onto an electron-rich aromatic ring.
Objective: To synthesize a fluoroaromatic compound from an activated aromatic precursor.
Materials:
-
Activated aromatic substrate (e.g., anisole derivative) (1.0 mmol, 1.0 eq)
-
Selectfluor® (F-TEDA-BF₄) (1.1 mmol, 1.1 eq)
-
Acetonitrile (MeCN) (10 mL)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate (1.0 eq) in acetonitrile (10 mL).
-
Addition of Fluorinating Agent: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature (or heat gently if required) for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude material by flash column chromatography to obtain the pure fluoroaromatic product.
Protocol 3: Copper-Catalyzed Trifluoromethylation of Aryl Halides
Introducing the trifluoromethyl (-CF3) group is paramount in medicinal chemistry. This protocol outlines a common method using a copper catalyst and a trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent).[20]
Objective: To synthesize a benzotrifluoride derivative from an aryl iodide.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 eq)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (2.0 mmol, 2.0 eq)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium fluoride (KF) (2.0 mmol, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: Add the aryl iodide (1.0 eq), CuI (0.1 eq), and KF (2.0 eq) to a flame-dried Schlenk tube under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) followed by TMSCF₃ (2.0 eq) via syringe.
-
Heating: Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Reaction Monitoring: Stir the reaction at this temperature for 12-18 hours. Monitor progress by GC-MS or LC-MS.
-
Cooling and Quenching: Cool the reaction to room temperature. Quench by pouring the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired trifluoromethylated arene.
PART 4: Experimental Workflow for Validation
A key claim for fluorination is the enhancement of metabolic stability. This must be validated experimentally. The in vitro microsomal stability assay is a standard, self-validating system for this purpose.[9]
Protocol 4: In Vitro Metabolic Stability Assay
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated compound and its non-fluorinated parent.[9]
Procedure:
-
Preparation: Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogs) in DMSO.
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (e.g., human, rat), and the test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37 °C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution (cofactor).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k .
-
Intrinsic Clearance Calculation: Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[9]
Self-Validation and Interpretation: A successful outcome is a demonstrably longer t½ and lower CLint for the fluorinated analog compared to its non-fluorinated counterpart, providing direct quantitative evidence of improved metabolic stability.
PART 5: Conclusion and Future Perspectives
The strategic use of fluorinated building blocks is a mature yet continually evolving field in medicinal chemistry. The principles of modulating metabolic stability, pKa, lipophilicity, and conformation are well-established pillars of modern drug design.[2] As synthetic methodologies become more sophisticated, allowing for the precise and late-stage introduction of increasingly complex fluorinated motifs, the ability of chemists to rationally design superior therapeutics will only expand.[18][19][21] The future will likely see the wider adoption of novel fluoroalkyl groups beyond -CF3, and the continued integration of fluorination strategies with other advanced drug discovery technologies.
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- Fustero, S., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
- Fustero, S., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
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- Shultz, M. D. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5521-5534.
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- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes.
- Ghorbani-Vaghei, R., & Veisi, H. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 4(2), 70-80.
- Johansson, E., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3.
- Bohrium. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
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- Isanbor, C., & O'Hagan, D. (2006). Applications of Fluorine in Medicinal Chemistry. Journal of Fluorine Chemistry, 127(3), 303-319.
- Weaver, J. D., & Doyle, A. G. (2012). Case studies of fluorine in drug discovery.
- Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
- Serafini, M., et al. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub.
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- Scott, J. S., et al. (2016). Fluorine in drug design: a case study with fluoroanisoles. Bioorganic & Medicinal Chemistry Letters, 26(16), 4071-4075.
- Marques, I., & Santos, M. (2015). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 13(33), 8797-8813.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
- Gupta, M. K. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(1), 2-13.
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Stereoselective reduction of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
An Application Guide to the Stereoselective Synthesis of Chiral β-Hydroxy-α-fluoro-α-methyl Esters
Introduction: The Significance of Chiral Fluoro-organic Compounds
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. Chiral β-hydroxy-α-fluoro-α-methyl esters, the products of the reduction of ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, are particularly valuable building blocks.[1] These motifs are precursors to a variety of complex pharmaceuticals, including fluorinated amino acids and sphingolipid derivatives.[1][2]
The primary challenge in the reduction of the title compound lies in the simultaneous and controlled formation of two adjacent stereocenters at the C2 (α) and C3 (β) positions. The starting material, a racemic α-fluoro-β-keto ester, requires a reduction method capable of high diastereoselectivity and enantioselectivity. This guide provides an in-depth analysis and detailed protocols for three state-of-the-art methodologies to achieve this transformation: Biocatalytic Dynamic Reductive Kinetic Resolution (DYRKR), Ruthenium-Catalyzed Asymmetric Hydrogenation, and the Corey-Bakshi-Shibata (CBS) Reduction.
Part I: Synthesis of the Starting Material
The substrate, ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (C₁₂H₁₃FO₃), is a racemic α-fluoro-β-keto ester.[3] A common and effective method for its synthesis involves the direct electrophilic fluorination of the corresponding β-keto ester, ethyl 2-methyl-3-oxo-3-phenylpropanoate, using a reagent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The enolate of the starting ester attacks the electrophilic fluorine source to generate the α-fluorinated product.
Part II: Biocatalytic Approach via Dynamic Reductive Kinetic Resolution (DYRKR)
Biocatalysis offers an environmentally benign and highly selective route to chiral alcohols.[4] For racemic α-substituted β-keto esters, ketoreductases (KREDs) can perform a Dynamic Reductive Kinetic Resolution (DYRKR). This process is highly efficient because the α-stereocenter, being adjacent to a carbonyl group, is prone to epimerization (racemization) under the reaction conditions. The enzyme selectively reduces one enantiomer of the rapidly equilibrating racemic mixture, funneling the entire starting material into a single, desired product diastereomer.[1][4][5]
Causality of the Method: The success of DYRKR hinges on the rate of racemization of the starting material being faster than the rate of enzymatic reduction. Commercially available KREDs, often supplied in screening kits, provide a powerful platform to identify an optimal enzyme that delivers either the syn or anti diastereomer with high fidelity.[1] A cofactor regeneration system, typically using glucose and glucose dehydrogenase (GDH) to recycle NADPH, is essential for driving the reaction to completion with only a catalytic amount of the expensive NADPH cofactor.
Caption: Workflow of Dynamic Reductive Kinetic Resolution (DYRKR).
Protocol 1: KRED Screening and Preparative Scale Reduction
-
Enzyme Screening (Microplate Scale):
-
Prepare a stock solution of the substrate (100 mM in DMSO).
-
In separate wells of a 96-well plate, add potassium phosphate buffer (100 mM, pH 7.0), NADP⁺ (1 mM), glucose (100 mM), and glucose dehydrogenase (GDH, ~1 mg/mL).
-
Add a panel of commercially available KREDs (~1 mg/mL each) to individual wells.
-
Initiate the reaction by adding the substrate stock solution to a final concentration of 5-10 mM.
-
Seal the plate and shake at 30 °C for 24 hours.
-
Quench the reaction by adding an equal volume of ethyl acetate, extract, and analyze the organic layer by chiral GC or HPLC to determine conversion, d.r., and e.e.
-
-
Preparative Scale Synthesis (Example):
-
To a jacketed reactor, add 500 mL of potassium phosphate buffer (100 mM, pH 7.0).
-
Dissolve D-Glucose (1.2 eq, e.g., 10.8 g for a 50 mmol scale reaction), NADP⁺ (0.01 eq, 0.38 g), and GDH (50 mg).
-
Add the selected KRED (e.g., KRED-110, 250 mg).[1]
-
Dissolve Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (1.0 eq, 11.2 g, 50 mmol) in 25 mL of DMSO and add it to the reactor.
-
Stir the mixture at 30 °C, maintaining the pH at 7.0 by controlled addition of 1M NaOH.
-
Monitor the reaction progress by HPLC. Upon completion (~24-48 h), saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel chromatography to yield the α-fluoro-β-hydroxy ester.
-
| Enzyme | Typical Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield |
| KRED-110 | anti-(2S, 3S) | >98:2 | >99% | Good |
| KRED-130 | syn-(2S, 3R) | >95:5 | >99% | Good |
| Table 1: Representative results for the biocatalytic reduction of ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate based on literature for similar substrates.[1] |
Part III: Ruthenium-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a powerful, atom-economical method for the reduction of ketones.[6] Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, are particularly effective for the hydrogenation of β-keto esters.[7][8] Similar to the biocatalytic approach, this method can proceed via a dynamic kinetic resolution, where a base is added to facilitate the racemization of the α-stereocenter, allowing for the conversion of the substrate to a single diastereomer.[9][10]
Causality of the Method: The chiral ligand creates a C₂-symmetric coordination environment around the ruthenium center.[11] The substrate, a β-keto ester, coordinates to the metal in a chelated fashion. This rigid arrangement sterically blocks one face of the carbonyl group, forcing the delivery of hydride from H₂ gas to the less hindered face, thereby ensuring high enantioselectivity.[6] The choice of ligand, solvent, and base can significantly influence both the reaction rate and the stereochemical outcome.[8]
Caption: Simplified catalytic cycle for Ru-catalyzed hydrogenation.
Protocol 2: Asymmetric Hydrogenation via DKR
-
Catalyst Preparation & Reaction Setup:
-
To a high-pressure autoclave equipped with a glass liner and a stirrer bar, add the chiral catalyst, e.g., Ru(II)Cl₂n (0.001-0.01 eq).
-
Add the substrate, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (1.0 eq).
-
Add a degassed solvent, such as methanol or ethanol (0.1-0.5 M).
-
Add a base, such as triethylamine or potassium t-butoxide (1.1-2.0 eq), to facilitate racemization.
-
Seal the autoclave, purge several times with N₂, and then pressurize with H₂ gas (10-50 atm).
-
-
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir vigorously.
-
Monitor the reaction by observing H₂ uptake and by periodic sampling and analysis (TLC/HPLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the H₂ pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.
-
| Catalyst/Ligand | Base | H₂ Pressure (atm) | d.r. (anti:syn) | e.e. (%) |
| Ru-(R)-BINAP | t-BuOK | 40 | 95:5 | 98 |
| Ru-(R)-Difluorphos | Et₃N | 50 | 92:8 | >99 |
| Table 2: Expected results for Ru-catalyzed asymmetric hydrogenation.[7] |
Part IV: Stoichiometric Approach: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[12][13] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[14]
Causality of the Method: The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane.[13][14] The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, positioning the larger substituent away from the bulky group on the catalyst. Hydride is then delivered from the coordinated borane to one specific face of the carbonyl, leading to a predictable absolute stereochemistry of the resulting alcohol.[12][15] For a proline-derived catalyst, the (S)-catalyst typically yields the (R)-alcohol, and vice versa.
Caption: Stereochemical model for the CBS reduction of a ketone.
Protocol 3: CBS Asymmetric Reduction
-
Reaction Setup:
-
Set up a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) and cool to -20 °C.
-
Add a solution of the CBS catalyst, e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise, maintaining the internal temperature below -10 °C. Stir for 15 minutes.
-
Prepare a solution of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (1.0 eq) in anhydrous THF.
-
Add the substrate solution dropwise to the catalyst-borane mixture over 30-60 minutes, ensuring the temperature does not exceed -10 °C.
-
-
Reaction and Workup:
-
Stir the reaction at -20 °C until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove the solvents under reduced pressure.
-
Add 1 M HCl to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by silica gel chromatography.
-
| Catalyst | Expected Product Stereocenter (C3) | Enantiomeric Excess (e.e.) (%) |
| (S)-Methyl-CBS | (S)-Alcohol | >95% |
| (R)-Methyl-CBS | (R)-Alcohol | >95% |
| Table 3: Predicted outcomes for the CBS reduction. Note: Diastereoselectivity will be influenced by substrate control and Felkin-Anh models. |
Part V: Analysis and Characterization
-
Diastereomeric Ratio (d.r.): Determined by ¹H or ¹⁹F NMR spectroscopy of the crude or purified product by integrating signals unique to each diastereomer.
-
Enantiomeric Excess (e.e.): Determined using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H, AD-H).
-
Absolute Stereochemistry: Can be unambiguously determined by derivatizing the alcohol with a chiral agent like (R)- or (S)-Mosher's acid chloride (MTPA-Cl) and analyzing the resulting esters by ¹⁹F NMR.[1]
Conclusion
The stereoselective reduction of ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate can be achieved with high levels of control using several distinct methodologies.
-
Biocatalytic DYRKR is ideal for its exceptional selectivity and mild, environmentally friendly conditions, though it requires an initial screening process.
-
Ruthenium-Catalyzed Asymmetric Hydrogenation offers high efficiency and atom economy, making it suitable for large-scale synthesis, but requires specialized high-pressure equipment.
-
The CBS Reduction provides a predictable and reliable route with excellent enantioselectivity, though it is stoichiometric in its use of borane and often requires cryogenic temperatures.
The optimal choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and the desired stereochemical outcome. Each protocol presented here offers a robust and validated pathway to valuable chiral fluorinated building blocks for research and development.
References
-
Jeulin, S., et al. (2004). Difluorphos, a New Atropisomeric Diphosphine Ligand with a Narrow Dihedral Angle: Application in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters. Angewandte Chemie International Edition, 43(25), 3236-3240. Available at: [Link]
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de Gonzalo, G., & Alcántara, A. R. (2014). Enzymatic reduction of α-fluoro-β-keto esters. Catalysis Science & Technology, 4(7), 1938-1946. Available at: [Link]
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Corey, E. J., et al. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925-7926. Available at: [Link]
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Bélanger, G., & Nantel, M. (2005). Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. ResearchGate. Available at: [Link]
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Sodeoka, M., et al. (2001). Catalytic Enantioselective Fluorination of α-Keto Esters. Organic Letters, 3(7), 1045-1047. Available at: [Link]
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PubChem. (n.d.). Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. PubChem Compound Summary for CID 10704344. Retrieved from: [Link]
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Vanagel, M., et al. (2023). Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution. Journal of Chemical Education, 100(2), 793-799. Available at: [Link]
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PubChem. (n.d.). Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. PubChem Compound Summary for CID 12646284. Retrieved from: [Link]
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Chen, S., et al. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552. Available at: [Link]
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Price, M. D., et al. (2005). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry, 70(8), 3230-3237. Available at: [Link]
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Wu, Q., et al. (2020). A one-pot, two-enzyme, three-step chemoenzymatic synthesis of chiral β-fluoro alcohols. Green Chemistry, 22(1), 88-92. Available at: [Link]
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Gouverneur, V., & Seppelt, K. (2015). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. ResearchGate. Available at: [Link]
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Kroutil, W., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 100(13), 5797-5809. Available at: [Link]
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Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Available at: [Link]
- Google Patents. (2016). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from: [Link]
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Stewart, J. D., et al. (2006). Stereoselective, Biocatalytic Reductions of Alpha-Chloro-Beta-Keto Esters. The Journal of Organic Chemistry, 71(21), 8082-8087. Available at: [Link]
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Kumar, A., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. Available at: [Link]
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Zhou, Y.-G., et al. (2021). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 26(21), 6649. Available at: [Link]
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Zhang, J., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry, 86(24), 17453-17461. Available at: [Link]
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Le-Masurier, S. P., et al. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. Available at: [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from: [Link]
-
Wang, J., et al. (2020). Asymmetric biomimetic aldol reaction of glycinate enables highly efficient synthesis of chiral β-hydroxy-α-amino acid derivatives. Nature Communications, 11(1), 531. Available at: [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from: [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. Retrieved from: [Link]
-
Palomo, C., et al. (2021). α-Keto hydrazones in asymmetric aminocatalysis: reactivity through β-amino aza-dienamine intermediates. Organic Chemistry Frontiers, 8(11), 2636-2644. Available at: [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Available at: [Link]
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ChemBK. (n.d.). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from: [Link]
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Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from: [Link]
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Synthesis of α-Fluoro-β-Amino Acids via Reductive Amination of α-Fluoro-β-Keto Esters: An Application Note
Abstract
This application note provides a detailed protocol for the synthesis of α-fluoro-β-amino acids, a critical class of compounds in modern drug discovery. The methodology centers on the diastereoselective reductive amination of α-fluoro-β-keto esters. We delve into the mechanistic rationale behind the synthetic strategy, offer a step-by-step experimental procedure, and provide guidance on the characterization of the final products. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering a robust and reproducible method for accessing these valuable fluorinated building blocks.
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][4] Strategic fluorination can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated bioavailability.[2][3][5]
Fluorinated amino acids, in particular, are of significant interest as they can be incorporated into peptides and other complex molecules to confer these desirable properties.[6] The synthesis of enantiomerically pure fluorinated amino acids is therefore a crucial endeavor in the development of novel therapeutics. This application note focuses on a practical and efficient method for the synthesis of α-fluoro-β-amino acids, a class of compounds with wide-ranging applications in drug design.
Synthetic Strategy: Reductive Amination of α-Fluoro-β-Keto Esters
The chosen synthetic route involves a two-step sequence starting from a readily accessible α-fluoro-β-keto ester. The core transformation is a reductive amination, a powerful and widely used method for the formation of amines from carbonyl compounds.[7][8]
The overall transformation is depicted below:
Caption: General workflow for the synthesis of α-fluoro-β-amino acids.
The reaction proceeds via the formation of an imine or enamine intermediate upon condensation of the α-fluoro-β-keto ester with an amine source. This intermediate is then reduced in situ to yield the desired α-fluoro-β-amino acid. The stereochemical outcome of the reduction is a critical aspect of this synthesis and can often be controlled by the choice of reducing agent and reaction conditions.
Detailed Experimental Protocol
This protocol provides a method for the synthesis of ethyl 2-fluoro-3-amino-butanoate, a representative α-fluoro-β-amino acid.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| Ethyl 2-fluoro-3-oxobutanoate | 1522-41-4 | 148.12 | Starting material.[9][10] |
| Benzylamine | 100-46-9 | 107.15 | Amine source. |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | Reducing agent. |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For workup. |
Step-by-Step Procedure
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-fluoro-3-oxobutanoate (1.0 eq) in anhydrous methanol (10 mL).
-
To this solution, add benzylamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).
Causality: The initial step involves the nucleophilic attack of the amine on the ketone carbonyl of the β-keto ester, leading to the formation of a hemiaminal, which then dehydrates to form the more stable imine intermediate. Methanol is a suitable solvent for this step as it readily dissolves the reactants.
Step 2: Reduction of the Imine
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
Causality: Sodium borohydride is a mild and selective reducing agent that effectively reduces the imine C=N bond to a C-N single bond without affecting the ester functionality.[8] The slow addition at low temperature helps to control the exothermic reaction and improve diastereoselectivity.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (~pH 2).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 2-fluoro-3-(benzylamino)butanoate.
Causality: The acidic workup protonates any unreacted amine and facilitates its removal into the aqueous phase. The extraction with diethyl ether isolates the desired product from the aqueous layer. Column chromatography is a standard technique for purifying organic compounds based on their polarity.
Characterization
The structure and purity of the synthesized α-fluoro-β-amino acid ester should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure and stereochemistry. The coupling constants between the fluorine and adjacent protons (J-HF) are particularly informative.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups such as the ester carbonyl (C=O) and the N-H bond.
Mechanistic Insights
The reductive amination of α-fluoro-β-keto esters is a powerful transformation that allows for the diastereoselective synthesis of α-fluoro-β-amino acids. The stereochemical outcome of the reaction is often governed by the approach of the hydride reagent to the imine intermediate.
Caption: Simplified mechanism of reductive amination.
The presence of the fluorine atom at the α-position can influence the conformation of the imine intermediate, thereby directing the stereochemical course of the reduction. Further studies, including computational modeling, can provide deeper insights into the transition states and help in optimizing the reaction for higher diastereoselectivity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Check the purity of starting materials. |
| Product loss during workup. | Ensure proper pH adjustment during extraction. Use a continuous extractor for water-soluble products. | |
| Poor Diastereoselectivity | Non-optimal reducing agent or temperature. | Screen other reducing agents (e.g., NaBH(OAc)₃). Perform the reduction at lower temperatures. |
| Presence of Side Products | Over-reduction of the ester. | Use a milder reducing agent or control the stoichiometry carefully. |
| Self-condensation of the starting material. | Add the amine to the keto ester solution slowly. |
Conclusion
This application note has outlined a reliable and well-established protocol for the synthesis of α-fluoro-β-amino acids from α-fluoro-β-keto esters via reductive amination. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can efficiently access these valuable building blocks for the development of novel pharmaceuticals and agrochemicals. The versatility of this method allows for the synthesis of a wide range of fluorinated amino acids by varying the starting keto ester and the amine component.
References
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- The role of fluorine in medicinal chemistry. Pharmaceuticals.
- Role of Fluorine in Drug Design and Drug Action.
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- How Is Fluorine Used in the Medical Field?. Inhance Technologies.
- Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis.
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- ETHYL-2-FLUORO-3-OXOBUTANO
- Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid...
- Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines.
- Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry.
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
- Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorin
- Asymmetric fluorination of β‐keto esters by using hydrogen fluoride source 17.
- Approaches to Obtaining Fluorin
- Asymmetric Preparation of α-Quaternary Fluorin
- Preparation of β-Fluoro-α-ketoesters from α-Ketoesters and Their Conversion to (Z)-β-Fluoro-α-aminoacrylate Derivatives. The Journal of Organic Chemistry.
- Asymmetric synthesis of fluorine-containing amines, amino alcohols, α- and β-amino acids mediated by chiral sulfinyl group. Semantic Scholar.
- Synthesis of Fluorinated β-Amino Acids.
- Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?.
- Reductive amin
- Metal-Free Catalytic Asymmetric Fluorination of Keto Esters Using a Combination of Hydrogen Fluoride (HF) and Oxidant: Experiment and Computation.
- Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Thesis.
- ethyl 2-fluoro-3-oxobutano
- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- Ethyl 2-fluoro-3-oxobutano
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Process for the preparation of ethyltrifluoroacetoacetate.
- Synthesis of Ethyl 2-fluoro-3-oxopentano
- Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene C
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Application Notes and Protocols: Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate as a Versatile Precursor for Fluorinated Agrochemicals
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The introduction of fluorine into bioactive molecules represents a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly enhance the efficacy, stability, and bioavailability of pesticides.[1][2] Fluorinated agrochemicals often exhibit improved metabolic stability, increased lipophilicity for better membrane penetration, and enhanced binding affinity to target enzymes or receptors.[1] Consequently, the development of novel fluorinated building blocks is of paramount importance to the agrochemical industry.
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is a valuable fluorinated β-ketoester that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential agrochemical applications. Its trifunctional nature—comprising a reactive ketone, an ester, and a fluorinated stereocenter—allows for diverse chemical transformations, leading to the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this key intermediate and its application in the preparation of fluorinated isoxazole derivatives, a class of compounds known for their fungicidal and insecticidal properties.[3][4]
Synthesis of the Key Intermediate: Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
The synthesis of the title compound can be efficiently achieved via electrophilic fluorination of the corresponding β-ketoester, ethyl 2-methyl-3-oxo-3-phenylpropanoate, using a modern fluorinating agent such as Selectfluor™.[5][6]
Experimental Protocol: Synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| Ethyl 2-methyl-3-oxo-3-phenylpropanoate | 10488-87-6 | 206.24 g/mol | 10.3 g (50 mmol) |
| Selectfluor™ | 140681-55-6 | 354.26 g/mol | 21.2 g (60 mmol) |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 g/mol | 250 mL |
| Sodium bicarbonate (sat. aq. solution) | 144-55-8 | 84.01 g/mol | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | As needed |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | As needed |
| Hexanes | 110-54-3 | 86.18 g/mol | As needed |
Procedure:
-
To a stirred solution of ethyl 2-methyl-3-oxo-3-phenylpropanoate (10.3 g, 50 mmol) in anhydrous acetonitrile (250 mL) under a nitrogen atmosphere, add Selectfluor™ (21.2 g, 60 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.[5]
Application in Agrochemical Synthesis: Preparation of a Fluorinated Isoxazole Scaffold
β-Ketoesters are well-established precursors for the synthesis of isoxazoles through condensation with hydroxylamine.[3] This reaction proceeds via the formation of an oxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring. The presence of the fluorine atom at the α-position in Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is expected to influence the regioselectivity of the cyclization and impart unique properties to the resulting isoxazole.
Proposed Synthesis of 3-Hydroxy-4-fluoro-4-methyl-5-phenylisoxazole
The reaction of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate with hydroxylamine is hypothesized to yield 3-hydroxy-4-fluoro-4-methyl-5-phenylisoxazole, a novel scaffold with potential for further functionalization into active agrochemical compounds.
Caption: Proposed synthesis of a fluorinated isoxazole.
Experimental Protocol: Synthesis of 3-Hydroxy-4-fluoro-4-methyl-5-phenylisoxazole
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | 193482-31-4 | 224.23 g/mol | 11.2 g (50 mmol) |
| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 g/mol | 4.17 g (60 mmol) |
| Sodium acetate | 127-09-3 | 82.03 g/mol | 4.92 g (60 mmol) |
| Ethanol | 64-17-5 | 46.07 g/mol | 200 mL |
| Water | 7732-18-5 | 18.02 g/mol | 50 mL |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 g/mol | As needed |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (4.17 g, 60 mmol) and sodium acetate (4.92 g, 60 mmol) in a mixture of ethanol (200 mL) and water (50 mL).
-
To this solution, add Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (11.2 g, 50 mmol).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 5-6 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography to obtain 3-hydroxy-4-fluoro-4-methyl-5-phenylisoxazole.
Potential Agrochemical Applications and Further Derivatization
The synthesized 3-hydroxy-4-fluoro-4-methyl-5-phenylisoxazole is a promising scaffold for the development of novel fungicides and insecticides. The isoxazole ring is a known pharmacophore in many commercial agrochemicals.[4] The presence of the fluorine atom and the hydroxyl group offers opportunities for further chemical modification to optimize biological activity.
Caption: Derivatization pathways for agrochemical candidates.
Fungicide Development:
The hydroxyl group can be derivatized to form esters or ethers, which can modulate the lipophilicity and systemicity of the potential fungicide. For instance, reaction with various acyl chlorides or alkyl halides in the presence of a base can lead to a library of analogues for structure-activity relationship (SAR) studies.
Insecticide Development:
The isoxazole scaffold can be further functionalized through reactions targeting the phenyl ring, such as nitration followed by reduction and subsequent amidation, to introduce insecticidally active moieties. Coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can also be employed to introduce diverse substituents on the phenyl ring.
Conclusion
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is a highly valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds. The straightforward synthesis of this intermediate, coupled with its reactivity towards common reagents like hydroxylamine, provides a facile entry into novel fluorinated isoxazole scaffolds. These scaffolds hold significant promise for the development of next-generation agrochemicals with enhanced efficacy and favorable environmental profiles. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers and scientists in the field of agrochemical discovery and development.
References
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry,
-
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate,
-
Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. ResearchGate,
-
Synthetic Strategies to Access Fluorinated Azoles. National Institutes of Health,
-
Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. ResearchGate,
-
Synthesis and biological evaluation of polyfluoroalkyl-containing 4-arylhydrazinylidene-isoxazoles as antifungal agents with antioxidant activity. ResearchGate,
-
Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. PrepChem,
-
Ring-Opening Fluorination of Isoxazoles. ResearchGate,
-
Synthesis of Ring Fluorinated Pyrazoles and Isoxazoles. The Effect of 2- Fluoro and 2-Chloro Substituents on the Keto-Enol Equil. Defense Technical Information Center,
-
2-Fluoro-2-methyl-3-oxo-3-phenyl-propionic acid ethyl ester. Echemi,
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. National Institutes of Health,
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. National Institutes of Health,
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Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][2][7]triazo. Technical Disclosure Commons,
-
Synthesis of fluorinated isoxazolines 122 by a conjugate addition/cyclization/dehydration cascade.. ResearchGate,
-
Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl. Defensive Publications Series,
-
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. PubChem,
-
Process for preparing 3-hydroxy-5-methylisoxazole. Google Patents,
-
ethyl 2-methyl-3-oxo-3-phenylpropanoate. ChemBK,
-
Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents,
-
High-Yield Synthesis of 4-Methyl-5-phenylisoxazole Derivatives: Application Notes and Protocols. Benchchem,
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3-Fluoro-4-hydroxybenzoic acid synthesis. ChemicalBook,
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Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents,
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Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. The Royal Society of Chemistry,
-
Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents,
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A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals,
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company,
-
Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. PubChem,
-
Ethyl 3-oxo-3-phenylpropanoate. ChemScene, -oxo-3-phenylpropanoate-CS-W007617.html)
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Application Notes & Protocols: A Comparative Guide to the Fluorination of β-Keto Esters
Introduction: The Strategic Importance of Fluorinated β-Keto Esters
The introduction of fluorine into organic molecules is a transformative strategy in modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can dramatically enhance a compound's metabolic stability, bioavailability, and binding affinity. β-Keto esters are exceptionally versatile synthetic intermediates, possessing multiple reactive sites that allow for extensive molecular elaboration.[2][3] The targeted α-fluorination of these substrates yields high-value building blocks for synthesizing complex pharmaceuticals and agrochemicals.
Historically, the direct fluorination of organic compounds was fraught with challenges, primarily due to the high reactivity and toxicity of reagents like elemental fluorine.[4] The advent of stable, electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, has revolutionized the field, making these transformations safer and more accessible.[1][4][5]
This guide provides a detailed comparison of the two dominant catalytic strategies for the asymmetric fluorination of β-keto esters: metal-catalysis and organocatalysis . We will delve into the mechanistic underpinnings of each approach, provide field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic challenges.
Core Concepts: The Electrophilic Fluorination Pathway
The α-fluorination of a β-keto ester proceeds via a common fundamental pathway, irrespective of the catalyst. The process is initiated by the deprotonation of the acidic α-carbon, which exists in equilibrium with its enol or enolate form. This nucleophilic enolate then attacks an electrophilic fluorine source ("F+"), such as NFSI or Selectfluor®, to form the new C-F bond. The role of the catalyst is to control this process, creating a chiral environment that dictates which enantiotopic face of the enolate attacks the fluorinating agent, thereby inducing stereoselectivity.
Caption: General mechanism for catalytic electrophilic fluorination.
Section 1: Metal-Catalyzed Fluorination
Transition metal catalysis for fluorination often relies on the ability of a metal center, coordinated by a chiral ligand, to act as a Lewis acid.[6] This complex templates the β-keto ester into a rigid, chiral enolate, effectively shielding one face from the incoming electrophilic fluorine source.
Mechanism and Key Components
In a typical metal-catalyzed cycle, the chiral metal complex coordinates to the dicarbonyl unit of the β-keto ester. This Lewis acid activation increases the acidity of the α-proton, facilitating its removal by a mild base. The resulting metal enolate is held in a specific conformation dictated by the chiral ligand. The electrophilic fluorine source then approaches from the less sterically hindered face, delivering the fluorine atom and regenerating the catalyst.
Commonly employed metals include Copper(II), Palladium(II), Titanium(IV), and Nickel(II).[2][6][7] The choice of metal is often paired with a specific class of chiral ligands, such as bis(oxazolines) (BOX), Salans, or spiro-oxazolines, to create an effective chiral pocket.[2][8][9]
Caption: Simplified catalytic cycle for metal-catalyzed fluorination.
Protocol: Copper(II)/Bis(oxazoline)-Catalyzed Enantioselective Fluorination
This protocol is adapted from methodologies demonstrating the high efficiency of Cu(II)-BOX complexes.[9][10]
Materials:
-
Catalyst Precursor: Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Ligand: Diphenylamine-linked bis(oxazoline) ligand
-
Substrate: 2-Carbethoxy-1-indanone (or other cyclic β-keto ester)
-
Fluorine Source: N-Fluorobenzenesulfonimide (NFSI)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Atmosphere: Inert (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.01 mmol, 1 mol%) and the chiral bis(oxazoline) ligand (0.011 mmol, 1.1 mol%).
-
Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. Causality Note: Pre-formation of the chiral complex is crucial for achieving high enantioselectivity.
-
Reaction Initiation: Add the β-keto ester substrate (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Insight: Lower temperatures often enhance enantioselectivity by reducing the kinetic energy of the system, favoring the more ordered, lower-energy transition state.
-
In a separate vial, dissolve NFSI (1.2 mmol, 1.2 equiv) in anhydrous DCM (1.0 mL).
-
Add the NFSI solution dropwise to the reaction mixture over 10 minutes using a syringe pump. Insight: Slow addition of the fluorinating agent minimizes background, non-catalyzed reactions and potential side reactions.
-
Monitoring and Quenching: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup and Purification: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-fluoro-β-keto ester.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and ¹⁹F NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Section 2: Organocatalyzed Fluorination
Organocatalysis offers a compelling metal-free alternative, utilizing small organic molecules to catalyze reactions. For β-keto ester fluorination, the dominant strategies involve aminocatalysis (forming chiral enamines) or hydrogen-bond-donating catalysts (like thioureas) that activate both the substrate and the N-F reagent.[11]
Mechanism and Key Components
In aminocatalysis, a chiral primary or secondary amine catalyst condenses with the ketone moiety of the β-keto ester to form a nucleophilic enamine intermediate. The chirality is now embedded in the enamine, which is sterically directed to attack the electrophilic fluorine source from a specific face. Subsequent hydrolysis releases the fluorinated product and regenerates the amine catalyst.[12]
Bifunctional catalysts, such as chiral thioureas bearing a basic moiety, operate differently. The thiourea group activates the N-F reagent through hydrogen bonding, while the basic site deprotonates the β-keto ester to form an enolate. The catalyst holds both reactants in close proximity within a chiral environment, facilitating a highly organized, enantioselective fluorine transfer.[11]
Caption: Simplified cycle for aminocatalyzed fluorination.
Protocol: Chiral Thiourea-Catalyzed Enantioselective Fluorination
This protocol is based on the bifunctional activation strategy reported for the fluorination of indanone-derived β-keto esters.[11]
Materials:
-
Catalyst: Chiral bifunctional thiourea catalyst (e.g., derived from cinchona alkaloids)
-
Substrate: Methyl 1-indanone-2-carboxylate
-
Fluorine Source: N-Fluorobenzenesulfonimide (NFSI)
-
Base (Additive): 4-Dimethylaminopyridine (DMAP) or K₂CO₃[2]
-
Solvent: Toluene or Methanol, anhydrous
-
Atmosphere: Standard laboratory atmosphere (inert atmosphere optional but good practice)
Procedure:
-
Reaction Setup: To a vial, add the chiral thiourea catalyst (0.1 mmol, 10 mol%), the β-keto ester substrate (1.0 mmol, 1.0 equiv), and the base/additive (e.g., DMAP, 1.0 mmol, 1.0 equiv).
-
Add anhydrous solvent (e.g., Toluene, 2.0 mL) and cool the mixture to -60 °C. Causality Note: The low temperature is critical for maximizing the non-covalent hydrogen bonding interactions that organize the transition state, leading to high enantioselectivity.
-
Add NFSI (1.1 mmol, 1.1 equiv) in one portion.
-
Reaction and Monitoring: Stir the reaction vigorously at -60 °C. Monitor the reaction by TLC. The reaction is often complete within 6-12 hours.
-
Quenching and Workup: Upon completion, allow the reaction to warm to room temperature and concentrate directly under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired fluorinated product.
-
Characterization: Confirm the structure by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC.
Comparative Analysis: Metal-Catalysis vs. Organocatalysis
The choice between a metal-based or an organocatalytic approach depends on several factors, including substrate scope, cost, scalability, and desired purity profile.
| Feature | Metal-Catalyzed Fluorination | Organocatalyzed Fluorination |
| Catalyst Source | Transition metals (Cu, Pd, Ni, Ti) with chiral ligands.[2][6] | Small organic molecules (chiral amines, thioureas, phosphoric acids).[11][13] |
| Mechanism | Lewis acid activation, formation of a rigid chiral metal enolate.[7] | Covalent catalysis (enamine) or non-covalent (H-bonding) activation.[11][12] |
| Catalyst Loading | Typically lower (0.5 - 5 mol%).[10] | Often higher (5 - 20 mol%).[11] |
| Enantioselectivity | Generally very high (often >90% ee) for optimized systems.[2][10] | Can be excellent (up to 99% ee), but may be more substrate-dependent.[11] |
| Toxicity Concerns | Potential for trace metal contamination in the final product, a critical concern in drug development. | Generally considered "greener"; avoids heavy metal contaminants. |
| Functional Group Tolerance | Can be sensitive to coordinating functional groups that may poison the metal catalyst. | Often exhibits broader functional group tolerance. |
| Cost & Availability | Ligands can be expensive and require multi-step synthesis. Metal precursors are relatively cheap. | Catalysts can be derived from the "chiral pool" (e.g., amino acids, alkaloids) and may be more accessible. |
| Scalability | Well-established for large-scale industrial processes. | Can be challenging to scale due to higher catalyst loadings and sometimes longer reaction times. |
Decision-Making Workflow
To assist in selecting the appropriate method, the following decision tree can be used:
Caption: Workflow for selecting a fluorination method.
Conclusion and Future Outlook
Both metal-catalyzed and organocatalyzed methods provide powerful and reliable pathways for the asymmetric fluorination of β-keto esters. Metal catalysis, particularly with copper and palladium systems, offers highly mature and efficient solutions with very low catalyst loadings.[2] However, the potential for metal contamination remains a significant consideration for pharmaceutical applications. Organocatalysis has emerged as a robust, metal-free alternative that often provides excellent enantioselectivity and a more favorable environmental profile.
The choice between these two leading methodologies is not always clear-cut and should be guided by the specific requirements of the target molecule, project budget, scale, and regulatory constraints. Future developments will likely focus on reducing catalyst loadings in organocatalytic systems, developing more robust and general metal catalysts with even broader functional group tolerance, and exploring novel activation strategies that combine the benefits of both approaches.
References
-
Molecules. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]
-
PubMed. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]
-
ResearchGate. Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. [Link]
-
Journal of the American Chemical Society. Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. [Link]
-
National Institutes of Health. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. [Link]
-
Chemistry Stack Exchange. Electrophilic fluorination power: selectfluor vs NFSI. [Link]
-
Wikipedia. Electrophilic fluorination. [Link]
-
ResearchGate. Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. [Link]
-
Chemical Reviews. Enantioselective Organocatalyzed Transformations of β-Ketoesters. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor. [Link]
-
National Institutes of Health. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. [Link]
-
Beilstein Journal of Organic Chemistry. Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. [Link]
-
ResearchGate. Thiourea-Catalyzed Enantioselective Fluorination of β-Keto Esters | Request PDF. [Link]
-
PubMed. Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. [Link]
-
ResearchGate. Figure 1: Overview of this work. (a) The properties of electrophilic.... [Link]
-
Sci-Hub. Copper(II)-Catalyzed Enantioselective Fluorination of β-Keto Esters Using Chiral Spiro Oxazoline Ligands. [Link]
-
CHIMIA. Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. [Link]
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- 6. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Sci-Hub. Copper(II)-Catalyzed Enantioselective Fluorination of β-Keto Esters Using Chiral Spiro Oxazoline Ligands / Synlett, 2013 [sci-hub.box]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of α-Quaternary Fluorinated β-Keto Esters
Welcome to the technical support center for the synthesis of α-quaternary fluorinated β-keto esters. The creation of a stereogenic center bearing both a fluorine atom and a quaternary carbon at the α-position of a β-keto ester is a significant challenge in synthetic chemistry.[1] These motifs are of high interest in pharmaceutical and agrochemical development due to the unique properties imparted by the fluorine atom.[2][3][4][5] This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common hurdles in this complex synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of α-quaternary fluorinated β-keto esters.
Problem: Low or No Product Yield
Question: I am attempting to fluorinate my α-substituted β-keto ester using an electrophilic fluorinating agent like NFSI or Selectfluor®, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low or no product yield in the fluorination of α-substituted β-keto esters can stem from several factors, primarily related to enolate formation and the reactivity of the fluorinating agent.
-
Inefficient Enolate Formation: The α-proton of a β-keto ester is acidic, but complete deprotonation to form the enolate is crucial for the reaction to proceed.
-
Troubleshooting:
-
Base Selection: Ensure the base you are using is strong enough to deprotonate the β-keto ester. For substrates with higher pKa values, a stronger base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) may be necessary.
-
Reaction Temperature: Enolate formation is often performed at low temperatures (e.g., -78 °C) to prevent side reactions. However, if deprotonation is slow, you may need to slowly warm the reaction mixture to ensure complete enolate formation before adding the fluorinating agent.
-
-
-
Insufficiently Reactive Fluorinating Agent: While N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are common electrophilic fluorinating agents, their reactivity can vary depending on the substrate and reaction conditions.[2][6]
-
Troubleshooting:
-
Reagent Choice: Selectfluor® is generally considered a more powerful fluorinating agent than NFSI.[7] If you are using NFSI with a less reactive substrate, consider switching to Selectfluor®.
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as titanium tetrachloride (TiCl4) or a titanium-TADDOL complex, can activate the β-keto ester towards fluorination.[6][8][9]
-
-
-
Steric Hindrance: The presence of a bulky α-substituent can sterically hinder the approach of the fluorinating agent to the enolate.
-
Troubleshooting:
-
Reaction Conditions: Prolonged reaction times or elevated temperatures may be required to overcome steric hindrance. However, be mindful of potential side reactions.
-
Alternative Strategies: If direct fluorination is consistently failing, consider alternative synthetic routes, such as the fluorination of a pre-formed α-halo-β-keto ester.
-
-
Problem: Formation of Difluorinated Byproduct
Question: My reaction is producing a significant amount of the α,α-difluorinated byproduct. How can I suppress this side reaction and improve the selectivity for the monofluorinated product?
Answer:
The formation of difluorinated byproducts is a common issue, especially with highly reactive substrates or when using an excess of the fluorinating agent.
-
Excess Fluorinating Agent: The most common cause of difluorination is the use of more than one equivalent of the fluorinating agent.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the reaction. Use no more than 1.0-1.1 equivalents of the fluorinating agent.
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to minimize over-fluorination.
-
-
-
Enolate Equilibration: If the monofluorinated product is more acidic than the starting material, it can be deprotonated to form a new enolate, which can then be fluorinated a second time.
-
Troubleshooting:
-
Reaction Quench: Quench the reaction as soon as the starting material has been consumed (as determined by TLC or LC-MS) to prevent further reaction of the product.
-
-
-
Mechanochemical Approaches: Recent studies have shown that mechanochemical (ball-milling) fluorination can improve selectivity for monofluorination, particularly when a small amount of a liquid additive like acetonitrile is used.[10]
Problem: Competing O- vs. C-Fluorination
Question: I am observing the formation of an O-fluorinated byproduct in my reaction. What factors influence the O- vs. C-fluorination selectivity, and how can I favor the desired C-fluorination?
Answer:
The enolate of a β-keto ester is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. The regioselectivity of the reaction is influenced by several factors.
-
Hard and Soft Acid-Base (HSAB) Theory: The "hard" oxygen atom of the enolate tends to react with "hard" electrophiles, while the "softer" carbon atom prefers to react with "soft" electrophiles. The electrophilic fluorine in reagents like NFSI and Selectfluor® is considered relatively "hard."
-
Troubleshooting:
-
Solvent Choice: Polar, aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) generally favor C-alkylation (and by extension, C-fluorination). Protic solvents can solvate the oxygen atom of the enolate, making it less available for reaction.
-
Counterion: The nature of the counterion associated with the enolate can also play a role. More covalent metal-oxygen bonds (e.g., with zinc or copper) can favor C-alkylation.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Temperature: Lower reaction temperatures generally favor C-fluorination.
-
Lewis Acids: The use of a chelating Lewis acid can help to lock the conformation of the enolate and favor attack at the carbon atom.
-
-
Problem: Product Instability and Purification Challenges
Question: My desired α-quaternary fluorinated β-keto ester appears to be unstable, and I am having difficulty purifying it by silica gel chromatography. What are the potential stability issues and how can I overcome purification challenges?
Answer:
α-Fluoro-β-keto esters can be susceptible to degradation, particularly under acidic or basic conditions.
-
Stability Issues:
-
Decarboxylation: Under harsh conditions, the β-keto ester functionality can undergo decarboxylation.
-
Retro-Claisen Condensation: In the presence of strong base, the product can undergo a retro-Claisen condensation.
-
Instability of Related Compounds: It's worth noting that α-amino α'-fluoro ketones are known to be inherently unstable.[11] While your target molecule is different, this highlights the potential for instability in related structures.
-
-
Purification Strategies:
-
Chromatography:
-
Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites that can cause product degradation.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or Florisil.
-
-
Non-Chromatographic Methods:
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation can be an effective purification method.[12]
-
Crystallization: If the product is a solid, recrystallization may be a viable option.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: Why is the synthesis of α-quaternary fluorinated β-keto esters so challenging?
The primary challenge lies in the simultaneous creation of a quaternary stereocenter and the introduction of a fluorine atom.[1] This involves several difficulties:
-
Steric Hindrance: The α-position is already substituted, making it sterically crowded. This can hinder the approach of the fluorinating agent.
-
Controlling Selectivity: As discussed in the troubleshooting guide, controlling monofluorination versus difluorination and C- versus O-fluorination can be difficult.
-
Enantioselectivity: For chiral molecules, achieving high enantioselectivity is a major hurdle. This often requires the use of sophisticated chiral catalysts, such as metal-ligand complexes or organocatalysts.[2][4][6]
FAQ 2: What are the most common electrophilic fluorinating reagents and their pros and cons?
The two most widely used electrophilic fluorinating reagents for this transformation are N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.
| Reagent | Pros | Cons |
| N-Fluorobenzenesulfonimide (NFSI) | Bench-stable solid, soluble in many organic solvents.[7] | Generally less reactive than Selectfluor®.[7] Can sometimes act as a source of the benzenesulfonyl group in side reactions.[13][14] |
| Selectfluor® | Highly reactive and effective for a wide range of substrates.[2][6][15] | A salt, which can have limited solubility in some organic solvents. More expensive than NFSI. |
FAQ 3: How does the choice of catalyst impact the enantioselectivity of the reaction?
For the asymmetric synthesis of α-quaternary fluorinated β-keto esters, the catalyst plays a pivotal role in controlling the stereochemical outcome.
-
Metal Catalysis: Chiral Lewis acid complexes, often involving metals like titanium, copper, or nickel, can coordinate to the β-keto ester, creating a chiral environment that directs the fluorinating agent to one face of the enolate.[2][6][8]
-
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives or chiral phase-transfer catalysts, can activate the substrate and/or the fluorinating agent through non-covalent interactions (e.g., hydrogen bonding) to induce enantioselectivity.[1][2][16][17]
Experimental Workflow for Troubleshooting Low Yield
Below is a generalized workflow for troubleshooting low product yield in the fluorination of an α-substituted β-keto ester.
Caption: A troubleshooting workflow for addressing low yields in the synthesis of α-quaternary fluorinated β-keto esters.
References
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Sci-Hub. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. ResearchGate. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. [Link]
-
Chen, K., & Chen, P. (2019). Copper(I)-Initiated Site-Selective β–ζ-C(sp3)–H Bond Fluorination of Ketones, Carboxylic Esters, and Amides by Selectfluor. Organic Letters, 21(15), 6094–6098. [Link]
-
Stolar, T., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 148–157. [Link]
-
Stolar, T., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluoro. Beilstein Journals. [Link]
-
Recyclable Organocatalysts for a One-Pot Asymmetric Synthesis of 2-Fluorocyclohexanols Bearing Six Contiguous Stereocenters. Synform. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. MDPI. [Link]
-
Togni, A., et al. (2006). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. ResearchGate. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC - NIH. [Link]
-
Chen, K., & Chen, P. (2019). Copper(I)-Initiated Site-Selective β–ζ-C(sp3)–H Bond Fluorination of Ketones, Carboxylic Esters, and Amides by Selectfluor. Organic Letters. [Link]
-
Zhang, R., et al. (2017). Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide (NFSI) for the synthesis of α-fluoroketones: Substrate scope and mechanistic investigation. Journal of Fluorine Chemistry, 203, 163-169. [Link]
-
Wang, Y., et al. (2016). Enantioselective fluorination of β-keto ester using a PEG-bound urea-containing chiral quaternary ammonium salt catalyst. Semantic Scholar. [Link]
-
Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5216-5235. [Link]
-
Sodeoka, M., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(25), 10594–10603. [Link]
-
Paquette, L. A., et al. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425–428. [Link]
-
Wang, Y., & Maruoka, K. (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. Organic & Biomolecular Chemistry. [Link]
-
Friščić, T., et al. (2017). Mechanochemical electrophilic fluorination of liquid beta-ketoesters. ResearchGate. [Link]
-
SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. SciSpace. [Link]
-
Togni, A., et al. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers. eScholarship.org. [Link]
-
Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]
-
You, S.-L., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Chinese Journal of Chemistry, 42(4), 405-424. [Link]
- Process for purifying an alpha-keto ester.
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- 17. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Welcome to the technical support center for the purification of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related α-fluoro-β-keto esters. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound, ensuring high purity and yield.
Introduction to Purification Challenges
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is a valuable building block in medicinal chemistry, largely due to the strategic placement of a fluorine atom, which can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. However, the purification of this and other α-fluoro-β-keto esters can be challenging. Common issues include the removal of residual fluorinating agents and their byproducts, potential instability of the target compound, and the separation of structurally similar impurities. This guide provides practical, field-tested advice to overcome these obstacles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate in a question-and-answer format.
Question 1: After my fluorination reaction using Selectfluor™, I see multiple spots on my TLC, and my crude NMR is very messy. What are the likely impurities and how do I get rid of them before column chromatography?
Answer:
This is a very common issue when using electrophilic N-F fluorinating agents like Selectfluor™. The messy crude product is likely a mixture of your desired product, unreacted starting material (ethyl 2-methyl-3-oxo-3-phenylpropanoate), the spent fluorinating agent, and possibly some byproducts from decomposition.
Causality and Recommended Actions:
-
Spent Fluorinating Agent: Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a salt. After delivering the F+ electrophile, the remaining organic cation is highly polar and water-soluble. A proper aqueous work-up is crucial for its removal.
-
Unreacted Starting Material: The starting β-keto ester is less polar than your fluorinated product. This can usually be separated by column chromatography.
-
Potential for Di-fluorination: Although less common at the α-methylated position, over-fluorination can occur if reaction conditions are too harsh. The di-fluorinated product would be more non-polar than your mono-fluorinated product.
Detailed Work-up Protocol:
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: If your reaction was in a solvent like acetonitrile or DMF, remove the bulk of the solvent under reduced pressure.
-
Aqueous Wash: Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acid).
-
Water.
-
Brine (saturated aqueous sodium chloride solution) to aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This work-up should remove the majority of the polar impurities from the fluorinating agent, giving you a much cleaner crude product to take forward to chromatography.
Question 2: I'm trying to purify my compound using flash column chromatography on silica gel, but I'm getting poor separation and it seems like my product is degrading on the column. What's happening and what can I do?
Answer:
Poor separation and on-column degradation are common frustrations. β-dicarbonyl compounds can be sensitive to the acidic nature of standard silica gel, and the presence of the electron-withdrawing fluorine atom can exacerbate this.
Causality and Recommended Actions:
-
Acidity of Silica Gel: Standard silica gel has a slightly acidic surface (pKa ≈ 4-5), which can catalyze decomposition or tautomerization of sensitive compounds like β-keto esters.
-
Incorrect Solvent System: An inappropriate eluent system will lead to poor separation. If the polarity of the solvent is too high, your compound and impurities will elute too quickly with no separation. If it's too low, elution will be very slow, increasing the contact time with the silica and thus the risk of degradation.
Troubleshooting Steps:
-
TLC Analysis First: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for α-fluoro-β-keto esters is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.
-
Deactivate the Silica Gel: If you suspect degradation, you can use deactivated silica. Prepare a slurry of your silica gel in your chosen eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
-
Dry Loading: To improve band sharpness and separation, consider dry loading your sample. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash column chromatography of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate?
A1: Based on the polarity of the molecule and data from similar compounds, a good starting point for gradient flash chromatography on silica gel would be a gradient of 5% to 20% ethyl acetate in hexanes. You should always optimize this based on TLC analysis of your specific crude mixture.
| Compound Type | Typical Eluent System (Silica Gel) | Typical Rf |
| Starting β-keto ester | 5-10% EtOAc in Hexanes | ~0.4-0.5 |
| Product | 10-20% EtOAc in Hexanes | ~0.2-0.3 |
| Polar Impurities | >50% EtOAc in Hexanes or MeOH/DCM | Baseline |
Q2: Can I purify Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate by recrystallization?
A2: Recrystallization can be an excellent method for purification if your crude product is of reasonable purity (e.g., >85%) and is a solid at room temperature. The key is to find a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Add a few drops of a single solvent (e.g., hexanes, ethanol, isopropanol, toluene) to each tube.
-
Gently heat the tubes to see if the solid dissolves. If it dissolves readily at room temperature, that solvent is not suitable for recrystallization on its own.
-
If it dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
You may need to try mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the "good" solvent (in which it is more soluble) and then slowly add the "bad" solvent (in which it is less soluble) until the solution becomes cloudy. Then, add a drop of the "good" solvent to clarify and allow to cool.
Q3: Is Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate stable for long-term storage?
A3: α-fluoro-β-keto esters can be susceptible to hydrolysis and decomposition over time, especially in the presence of moisture or acidic/basic contaminants. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., in a freezer).
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Caption: Decision workflow for purification.
References
-
PubChem. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link][1]
-
Sans, V. et al. Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. ResearchGate. [Link][2]
-
PrepChem. Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate.[Link][3]
-
Google Patents. Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.[4]
Sources
Improving yield and selectivity in the synthesis of fluorinated esters
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules, particularly esters, is a cornerstone of modern drug discovery and materials science.[1][2] Fluorinated esters often exhibit enhanced metabolic stability, bioavailability, and unique binding properties.[3] However, their synthesis can be challenging, with researchers frequently encountering issues of low yield and poor selectivity. This guide provides practical, in-depth solutions to common problems encountered during the synthesis of fluorinated esters, combining established chemical principles with actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when planning or troubleshooting the synthesis of fluorinated esters.
1. How do I choose the right fluorinating agent for my specific ester substrate?
The choice between a nucleophilic and an electrophilic fluorinating agent is the primary decision and depends on the nature of your substrate.[4]
-
Nucleophilic Fluorination: This method is suitable for substrates with a good leaving group (e.g., halides, sulfonates) at the position to be fluorinated.[4] It involves an SN2 or SNAr mechanism where a fluoride ion displaces the leaving group.[5] Common reagents include potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts to improve solubility and reactivity.[4][6] For converting hydroxyl groups, deoxyfluorinating agents like DAST or the more thermally stable Deoxo-Fluor® are used.[1][7]
-
Electrophilic Fluorination: This approach is used for nucleophilic substrates, such as enolates derived from β-keto esters.[2][8] Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) deliver an electrophilic fluorine equivalent ("F+").[1][9] Selectfluor® is highly reactive, while NFSI is generally considered milder.[1]
2. What are the most common side reactions, and how can they be minimized?
Side reactions are a primary cause of low yield and impurity. Common issues include:
-
Elimination: Especially prevalent in nucleophilic fluorination of secondary alkyl halides, leading to alkene byproducts.[10] This can be minimized by using less basic fluoride sources or milder reaction conditions.
-
Hydrolysis: Fluorinated esters can be sensitive to moisture, leading to the formation of the corresponding carboxylic acid. Ensuring anhydrous reaction conditions is critical.
-
Over-fluorination: In substrates with multiple reactive sites, difluorination or trifluorination can occur.[7] This can often be controlled by using stoichiometric amounts of the fluorinating agent and lower reaction temperatures.
3. How does solvent choice impact my reaction's yield and selectivity?
The solvent plays a crucial role in both dissolving the reactants and influencing the reaction mechanism.
-
For nucleophilic fluorination , polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they solvate the cation of the fluoride salt, leaving a more "naked" and reactive fluoride anion.[5]
-
For electrophilic fluorination , solvent choice can be critical for selectivity. For instance, in asymmetric fluorinations, the solvent can influence the conformation of the catalyst-substrate complex.[11] Common solvents include MeCN, dichloromethane (DCM), and toluene.[1][12]
4. My reaction is not going to completion. What are the first things to check?
If you observe incomplete conversion of your starting material, consider the following:[13]
-
Reagent Activity: Ensure your fluorinating agent has not degraded. Some agents, like DAST, are thermally unstable.[1]
-
Temperature: The reaction may require more thermal energy. Consider incrementally increasing the reaction temperature while monitoring for byproduct formation.
-
Catalyst Deactivation: In catalytic reactions, the catalyst may be poisoned by impurities or degrade over the course of the reaction.
-
Mixing: Ensure efficient stirring, especially in heterogeneous reactions involving solid fluoride salts.
Troubleshooting Guides
This section provides a structured approach to resolving specific experimental problems.
Problem 1: Low Yield of the Desired Fluorinated Ester
A low yield can be attributed to incomplete reaction, product decomposition, or loss during workup and purification.[13]
Caption: Troubleshooting Decision Tree for Low Yield.
| Potential Cause | Proposed Solutions & Rationale |
| Incomplete Reaction | Increase Reaction Temperature/Time: Many fluorination reactions have a significant activation energy. Carefully increase the temperature in 5-10 °C increments, monitoring by TLC or LC-MS to balance conversion with potential decomposition.[13] Change Fluorinating Agent: If using a mild agent like NFSI, switching to a more powerful one like Selectfluor® might be necessary.[1] Conversely, for deoxyfluorinations, Deoxo-Fluor® is more thermally stable than DAST, allowing for higher reaction temperatures.[7] Increase Reagent Stoichiometry: If the fluorinating agent is being consumed by trace water or other impurities, a slight excess (e.g., 1.2-1.5 equivalents) may be required. |
| Product Decomposition | Lower Reaction Temperature: Fluorinated esters can be thermally labile. If byproducts appear upon heating, try running the reaction at a lower temperature for a longer duration.[14] Buffer the Reaction: Some fluorinating agents can generate acidic byproducts (e.g., HF from DAST) that can catalyze decomposition. The addition of a non-nucleophilic base like pyridine or 2,6-lutidine can be beneficial.[11] |
| Loss During Workup/Purification | Gentle Quenching: Quench the reaction carefully, perhaps at a lower temperature, to avoid sudden exotherms that could degrade the product.[13] Avoid Acidic Conditions: If your product is acid-sensitive, be cautious during silica gel chromatography. Consider using a different purification method like preparative HPLC or using silica gel that has been neutralized with triethylamine.[13] |
Problem 2: Poor Selectivity (Regio- or Stereoselectivity)
Achieving high selectivity is crucial, especially in the synthesis of chiral drug candidates.[15] Poor selectivity can result from a non-optimized catalyst system, incorrect temperature, or inappropriate solvent.
Caption: Troubleshooting Decision Tree for Poor Selectivity.
| Potential Cause | Proposed Solutions & Rationale |
| Suboptimal Temperature | Lower the Reaction Temperature: Enantioselective and diastereoselective reactions are often more selective at lower temperatures.[14] The smaller difference in activation energy between the desired and undesired transition states becomes more significant at reduced temperatures. Try running the reaction at 0 °C, -20 °C, or even -78 °C. |
| Ineffective Catalyst/Ligand | Screen Chiral Catalysts/Ligands: For asymmetric fluorination, the choice of the chiral catalyst is paramount. For example, in the fluorination of β-keto esters, various catalysts based on copper, nickel, or palladium with chiral ligands (e.g., bis(oxazolines)) have been developed.[11][16] Phase-transfer catalysts incorporating chiral scaffolds like (thio)urea derivatives or Cinchona alkaloids are also effective.[17][18] Modify Ligand Structure: Small changes to the steric or electronic properties of the ligand can have a profound impact on selectivity. For instance, increasing the steric bulk of the ligand can create a more defined chiral pocket, leading to higher enantiomeric excess (e.e.). |
| Incorrect Solvent or Additives | Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst's active state and the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., MeCN, DCM).[12] Use of Additives: In some cases, additives can dramatically improve selectivity. For example, the use of hexafluoroisopropanol (HFIP) as an additive was found to be crucial for achieving high enantioselectivity in certain copper-catalyzed fluorinations.[11] Weak bases may also be necessary to promote enolization of the substrate.[14] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Electrophilic Fluorination of a β-Keto Ester
This protocol is a representative example for the α-fluorination of a β-keto ester using a chiral catalyst system.
Materials:
-
β-Keto ester (1.0 mmol)
-
Chiral Catalyst (e.g., Cu(II)/bis(oxazoline) complex, 5-10 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol)
-
Anhydrous Solvent (e.g., Acetonitrile, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.
-
Add the β-keto ester to the stirred solution/suspension.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add NFSI in one portion.
-
Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
References
-
Grokipedia. (n.d.). Electrophilic fluorination. Grokipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Fluorination Reactions. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. Retrieved from [Link]
-
National Institutes of Health. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. NIH. Retrieved from [Link]
-
Egami, H., & Hamashima, Y. (2023). Asymmetric Fluorofunctionalizations with Carboxylate-Based Phase-Transfer Catalysts. The Chemical Record, 23(7), e202200285. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
(n.d.). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Retrieved from [Link]
-
Vincent, S. P., et al. (n.d.). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. Retrieved from [Link]
-
O'Hagan, D. (2015). Introduction: Fluorine Chemistry. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the fluorination conditions of β‐keto esters.[a]. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. MDPI. Retrieved from [Link]
-
SciSpace. (n.d.). Enantioselective fluorination of β-keto ester using a PEG-bound urea-containing chiral quaternary ammonium salt catalyst. SciSpace. Retrieved from [Link]
-
ACS Publications. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding‐based Organocatalysts. ResearchGate. Retrieved from [Link]
-
Howard, J. L., et al. (2018). Mechanochemical electrophilic fluorination of liquid beta-ketoesters. Tetrahedron, 74(25), 3118-3123. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. JACS. Retrieved from [Link]
-
Semantic Scholar. (2020). Nucleophilic (Radio)Fluorination of Redox-Active Esters via Radical- Polar Crossover Enabled by Photoredox Catalysis. Semantic Scholar. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]
-
PubMed. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed. Retrieved from [Link]
-
Science.gov. (n.d.). nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. Retrieved from [Link]
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Journal of the American Chemical Society. (2015). Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. JACS. Retrieved from [Link]
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UCL Discovery. (n.d.). Site selectivities in fluorination. UCL Discovery. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. Retrieved from [Link]
-
Chemical Communications. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Wordpress. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. ACS Publications. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. Retrieved from [Link]
-
National Institutes of Health. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC. Retrieved from [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Reddit. Retrieved from [Link]
-
Chemical Communications. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing. Retrieved from [Link]
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Stability and degradation of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate under reaction conditions
Welcome to the technical support center for Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated β-keto ester in their synthetic workflows. As a valued building block, its stability under various reaction conditions is paramount to achieving high yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate potential challenges related to its degradation.
Part 1: Frequently Asked Questions - Core Stability and Degradation
This section addresses the fundamental chemical principles governing the stability of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. Understanding these core concepts is the first step in effective troubleshooting.
Q1: What are the primary degradation pathways for this compound under typical reaction conditions?
The most significant and common degradation pathway for Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate involves a two-step process: hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid intermediate.[1][2] This pathway is a classic reactivity pattern for β-keto esters in general.[3]
-
Step 1: Hydrolysis: The ethyl ester group is susceptible to cleavage under both acidic and basic aqueous conditions, yielding ethanol and the unstable 2-fluoro-2-methyl-3-oxo-3-phenylpropanoic acid.
-
Step 2: Decarboxylation: The β-keto acid intermediate readily loses carbon dioxide (CO₂) upon gentle heating, a reaction that can even occur at room temperature, to form the final ketone byproduct: 2-fluoro-2-methyl-1-phenylpropan-1-one .[4][5]
Q2: Why is this molecule particularly susceptible to decarboxylation after hydrolysis?
The susceptibility to decarboxylation is a hallmark of β-keto acids. The reaction proceeds through a cyclic, six-membered transition state (a pericyclic reaction) where the carboxylic acid proton is transferred to the ketone's carbonyl oxygen.[4][5] This concerted mechanism has a relatively low activation energy, allowing the loss of CO₂ to occur readily upon heating.[4][6] The initial product is an enol, which quickly tautomerizes to the more stable ketone.[5][6]
Q3: Can the Carbon-Fluorine (C-F) bond degrade or participate in side reactions?
The C-F bond in this molecule is generally robust under standard synthetic conditions (e.g., mild acid/base, typical hydrogenation, or coupling reactions). However, its presence significantly influences the reactivity of the adjacent carbonyl group. The electron-withdrawing nature of fluorine increases the acidity of the α-proton in related non-quaternary systems, but in this case, it primarily impacts the electrophilicity of the carbonyl carbons. Degradation involving the C-F bond would require harsh conditions not typically employed in reactions using this substrate.
Q4: How does keto-enol tautomerism affect the compound's stability and reactivity?
Like all β-dicarbonyl compounds, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate exists in equilibrium with its enol tautomer. The formation of the enol or the corresponding enolate is central to its desired reactivity, such as in alkylation or acylation reactions.[1] However, the conditions used to generate the enolate (e.g., strong bases) can also promote undesirable side reactions if not carefully controlled. For instance, prolonged exposure to strong bases could potentially lead to retro-Claisen condensation, although hydrolysis and decarboxylation are far more common degradation routes. The enol form is also the key intermediate in electrophilic fluorination reactions during its synthesis.[7][8]
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.
Problem 1: My reaction yield is low, and I've identified 2-fluoro-2-methyl-1-phenylpropan-1-one as a major byproduct.
-
Primary Suspected Cause: You are observing the classic degradation pathway: hydrolysis followed by decarboxylation. This is especially common in reactions that are heated, run for extended periods, or have trace amounts of water.
-
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., molecular sieves, distillation). If possible, run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Control pH:
-
If your reaction can tolerate it, avoid strongly acidic or basic aqueous conditions.
-
During workup, use a rapid, cold wash with a dilute, weak acid (e.g., cold 0.1 M HCl) or base (e.g., cold saturated NaHCO₃ solution) rather than prolonged contact with strong reagents.
-
-
Minimize Heat and Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed immediately to workup. If the reaction requires heat, use the lowest effective temperature. Palladium-catalyzed decarboxylation methods can sometimes occur even at room temperature under neutral conditions, highlighting the compound's sensitivity.[9]
-
Problem 2: During purification by silica gel chromatography, my product seems to be degrading on the column.
-
Primary Suspected Cause: Standard silica gel is slightly acidic and contains adsorbed water, which can catalyze the hydrolysis of the ester on the column, leading to streaking and the elution of the decarboxylated byproduct.
-
Troubleshooting Steps & Solutions:
-
Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a neutral organic base, such as triethylamine (~0.1-0.5%). Then, pack the column with this slurry. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography), if compatible with your solvent system.
-
Minimize Contact Time: Perform flash chromatography rather than slow gravity-fed chromatography to reduce the time the compound spends on the stationary phase.
-
Problem 3: My reaction, which involves a base, is giving a complex mixture of products.
-
Primary Suspected Cause: While hydrolysis/decarboxylation is still possible, strong bases can promote other side reactions. The choice of base and reaction temperature is critical.
-
Troubleshooting Steps & Solutions:
-
Base Selection: For reactions requiring enolate formation, use a non-nucleophilic base (e.g., NaH, LDA, KHMDS) under strictly anhydrous conditions. Avoid hydroxide (e.g., NaOH) or alkoxide bases (e.g., NaOEt) in the presence of water, as these will directly promote ester hydrolysis.[1]
-
Temperature Control: Form the enolate at a low temperature (e.g., -78 °C) before adding other reagents and allowing the reaction to slowly warm if necessary. This minimizes side reactions.
-
Consider Transesterification: If your reaction medium contains another alcohol and a catalytic amount of acid or base, you may be observing transesterification of your ethyl ester, leading to a mixture of ester products.[10] Ensure your reaction solvent is not a reactive alcohol unless intended.
-
Part 3: Visualization of Degradation & Workflow
Visual aids can help clarify complex chemical processes and decision-making steps.
Primary Degradation Pathway
Caption: The primary degradation route via hydrolysis and decarboxylation.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yields.
Part 4: Key Parameters Influencing Stability
The stability of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is not absolute and depends heavily on the experimental context. The table below summarizes the key factors.
| Parameter | Impact on Stability | Recommended Best Practices |
| pH | High Impact: Both strong acids (pH < 4) and strong bases (pH > 10) catalyze ester hydrolysis, initiating degradation. | Maintain pH between 5-8 where possible. If acidic or basic conditions are required, use the mildest reagents possible and lower temperatures. |
| Temperature | High Impact: Elevated temperatures (> 40 °C) significantly accelerate both hydrolysis and, especially, the decarboxylation of the β-keto acid intermediate. | Conduct reactions at the lowest feasible temperature. Avoid prolonged heating. If reflux is necessary, ensure the system is rigorously anhydrous. |
| Water Content | High Impact: Water is a necessary reagent for the initial hydrolysis step. Its presence is the primary trigger for the degradation pathway. | Use anhydrous solvents and reagents. Run reactions under an inert atmosphere (N₂ or Ar) to prevent moisture ingress. |
| Solvent Choice | Medium Impact: Protic solvents (e.g., methanol, ethanol) can participate in transesterification.[10] Aprotic solvents (e.g., THF, DCM, Toluene) are generally preferred for stability. | Use aprotic, anhydrous solvents unless the reaction mechanism requires a protic medium. |
| Catalysts | Variable Impact: Lewis acids can activate the carbonyl groups, potentially increasing susceptibility to nucleophilic attack. Some transition metals (e.g., Palladium) can catalyze decarboxylation.[9] | Screen catalysts and evaluate their impact on substrate stability in a small-scale trial before proceeding to a larger scale. |
Part 5: Analytical Protocols for Monitoring Degradation
Proactive monitoring is crucial for successful synthesis. Use these methods to check the integrity of your compound before, during, and after the reaction.
Protocol 1: Thin-Layer Chromatography (TLC)
-
Purpose: Quick, qualitative assessment of reaction progress and detection of the less polar decarboxylated byproduct.
-
Methodology:
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is 20-30% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Visualization:
-
UV Light (254 nm): Both the starting material and the phenyl ketone byproduct are UV active.
-
KMnO₄ Stain: The starting β-keto ester will often give a positive result (yellow spot on a purple background) due to the enolizable dicarbonyl system.
-
-
Interpretation: The decarboxylated byproduct (2-fluoro-2-methyl-1-phenylpropan-1-one) is less polar than the starting ester and will have a higher Rf value.
-
Protocol 2: ¹H and ¹⁹F NMR Spectroscopy
-
Purpose: Quantitative assessment of purity and unambiguous identification of the degradation product.
-
Methodology:
-
Sample Prep: Dissolve a small aliquot of the crude reaction mixture or purified product in an appropriate deuterated solvent (e.g., CDCl₃).
-
Key ¹H NMR Signals:
-
Starting Ester: Look for the characteristic quartet and triplet of the ethyl group (~4.2 ppm and ~1.2 ppm, respectively). The α-methyl group will appear as a doublet due to coupling with fluorine.
-
Degradation Product: The ethyl ester signals will be absent. A new, larger singlet or doublet for the α-methyl group will appear in a different chemical shift environment.
-
-
Key ¹⁹F NMR Signals:
-
This is a highly sensitive method for detecting fluorinated species.
-
The starting material and the decarboxylated byproduct will have distinct singlets (or multiplets if other fluorine atoms are present) at different chemical shifts. Comparing the integration of these peaks provides a precise ratio of the two compounds. This technique is particularly useful in complex mixtures.[11]
-
-
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Andrey K. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
-
Bartók, M., Felföldi, K., & Balázsik, K. (2009). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. Retrieved from [Link]
-
Vanagel, M. (2024, May). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic reduction of α‐fluoro‐β‐keto esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Retrieved from [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). US5493025A - Process for preparation of fluorinated beta-keto ester.
-
de la Torre, A., & Tenza, M. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC - NIH. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
Welch, J. T., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
Le-Huu, P., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS One. Retrieved from [Link]
-
PLOS One. (2016, January 5). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
-
SciSpace. (n.d.). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Retrieved from [Link]
-
Yang, S., et al. (n.d.). Synthetic Strategy for Unsymmetrical α-Fluoro-α′-aryl Ketones. Organic Letters. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. Retrieved from [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 11. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
Technical Support Center: Overcoming Low Reactivity of Nucleophilic Fluoride Sources in Synthesis
Welcome to the technical support center dedicated to addressing the challenges associated with the low reactivity of nucleophilic fluoride sources in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving efficient fluorination. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your experiments.
Introduction
The incorporation of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science, often imparting unique and desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability.[1][2][3] However, the introduction of a carbon-fluorine bond via nucleophilic substitution is frequently hampered by the inherently low reactivity of common fluoride sources.[2][4][5] This guide will delve into the root causes of these challenges and provide practical, field-proven solutions to enhance the efficiency of your fluorination reactions.
The primary obstacles in nucleophilic fluorination stem from the properties of the fluoride anion itself. Metal fluoride salts, the most abundant and cost-effective sources, often exhibit poor solubility in organic solvents, are highly hygroscopic, and can act as strong Brønsted bases, leading to undesired side reactions.[2][5] Furthermore, the high lattice energy of these salts and the strong solvation of the fluoride anion, particularly in protic solvents, significantly diminish its nucleophilicity.[5][6]
This support center is structured to provide you with direct, actionable advice. The "Troubleshooting Guide" addresses specific experimental failures in a question-and-answer format, while the "Frequently Asked Questions" section covers broader concepts and best practices.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during nucleophilic fluorination reactions.
Question 1: My fluorination reaction with KF/CsF shows no or very low conversion, even at elevated temperatures. What are the likely causes and how can I fix this?
Answer:
This is a very common issue and typically points to one or more of the following factors: insufficient fluoride solubility, presence of water, or inadequate activation of the fluoride salt.
Causality and Solutions:
-
Poor Solubility and Water Contamination: Alkali metal fluorides like KF and CsF have high lattice energies and are sparingly soluble in many organic solvents.[2] Any residual water in the reaction mixture will preferentially solvate the fluoride anions, drastically reducing their nucleophilicity.[5][7]
-
Troubleshooting Steps:
-
Rigorous Drying of Fluoride Source: Ensure your fluoride salt is anhydrous. Standard commercial KF and CsF can contain significant amounts of water. Consider using spray-dried KF, which has a higher surface area and is more reactive, or dry the salt under high vacuum at elevated temperatures before use.
-
Anhydrous Reaction Conditions: Use anhydrous solvents and rigorously dry all glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. Azeotropic distillation with anhydrous acetonitrile is a common method to remove residual water from the reaction mixture, particularly in radiolabeling applications.[7]
-
-
-
Insufficient Fluoride Activation: Even under anhydrous conditions, the fluoride salt needs to be effectively brought into the solution phase to react.
-
Troubleshooting Steps:
-
Introduce a Phase-Transfer Catalyst (PTC): PTCs are essential for solubilizing the fluoride anion in organic solvents.
-
Crown Ethers: Cryptands like Kryptofix 2.2.2 (K2.2.2) are highly effective at sequestering potassium ions, thereby releasing a more "naked" and highly reactive fluoride anion.[7][8][9] 18-crown-6 can also be used.
-
Tetraalkylammonium Salts: Salts like tetrabutylammonium fluoride (TBAF) or tetrabutylammonium chloride (TBAC) can be used as PTCs. Anhydrous TBAF is a potent fluoride source on its own.[10]
-
Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC): Chiral bis-urea or similar catalysts can form hydrogen bonds with the fluoride anion, facilitating its dissolution and delivery to the electrophile.[11][12][13] This is a powerful strategy for asymmetric fluorination.
-
-
-
Question 2: My deoxyfluorination reaction using DAST or Deoxofluor is giving me significant amounts of elimination byproducts. How can I improve the selectivity for the desired fluorinated product?
Answer:
Elimination is a common side reaction in deoxyfluorination, especially with substrates that can readily form stable carbocations or have accessible protons for abstraction. The choice of reagent and reaction conditions is critical to minimizing this pathway.
Causality and Solutions:
-
Reagent Choice and Thermal Stability: DAST (diethylaminosulfur trifluoride) is known to be thermally unstable and can decompose, leading to side reactions.[1] Deoxofluor [bis(2-methoxyethyl)aminosulfur trifluoride] is generally more thermally stable and can offer better reactivity and selectivity in some cases.[1] Newer reagents like PyFluor have also been developed to reduce elimination side products.[2][14]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many deoxyfluorination reactions can proceed at lower temperatures than initially screened. Try running the reaction at 0 °C or even -78 °C to disfavor the elimination pathway.
-
Consider an Alternative Reagent: If elimination persists, evaluate a different deoxyfluorinating agent. PyFluor is often cited for its ability to fluorinate a broad range of alcohols with minimal elimination.[2]
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction mechanism and the stability of intermediates that lead to elimination.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with less polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). In some cases, ethereal solvents like THF can be effective.
-
-
Question 3: I am attempting an SNAr fluorination on an electron-rich aromatic ring, but the reaction is not proceeding. What strategies can I employ?
Answer:
Nucleophilic aromatic substitution (SNAr) reactions are typically challenging on electron-rich or unactivated aromatic systems because the high electron density of the ring repels the incoming nucleophilic fluoride.
Causality and Solutions:
-
Insufficient Ring Activation: The SNAr mechanism requires electron-withdrawing groups (EWGs) to stabilize the negative charge in the Meisenheimer complex intermediate.
-
Troubleshooting Steps:
-
Transition Metal Catalysis: For unactivated aryl halides or triflates, transition metal-catalyzed methods are often necessary. Copper- and palladium-based catalysts have been successfully employed for the nucleophilic fluorination of aryl triflates and halides.[5][14]
-
Photoredox Catalysis: Recent advances have shown that organic photoredox catalysis can enable the SNAr of unactivated aryl fluorides by generating a cation radical intermediate, making the ring susceptible to nucleophilic attack.[15][16]
-
-
-
Solvent and Counter-ion Effects: The interplay between the solvent, the fluoride source, and any counter-ions is crucial, especially in SNAr reactions.
-
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or sulfolane are generally preferred for SNAr reactions as they can help to solubilize the fluoride salt and stabilize the charged intermediates.[17][18][19]
-
Protic Co-solvents: Interestingly, in some systems, the presence of a protic co-solvent like a tertiary alcohol can promote the reaction when paired with a counter-ion. The protic solvent can act as a Lewis base towards the counter-ion, influencing the reactivity of the fluoride ion pair.[17][18]
-
-
Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer Catalyzed Fluorination using KF and Kryptofix 2.2.2
This protocol provides a starting point for the fluorination of an activated alkyl halide or sulfonate.
-
Preparation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add potassium fluoride (KF, 3.0 equivalents, spray-dried or dried under vacuum at 150 °C for 4 hours).
-
Add Kryptofix 2.2.2 (1.1 equivalents).
-
Add anhydrous acetonitrile (MeCN, concentration of substrate typically 0.1-0.5 M).
-
-
Reaction:
-
Add the alkyl halide or sulfonate substrate (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC/LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer with water to remove the KF and Kryptofix 2.2.2. Note: Kryptofix can be challenging to remove completely; multiple aqueous washes may be necessary.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Comparison of Common Nucleophilic Fluoride Sources
| Fluoride Source | Common Form | Advantages | Disadvantages | Typical Applications |
| Potassium Fluoride (KF) | Solid | Inexpensive, readily available. | Low solubility, hygroscopic, requires activation.[2] | SN2 and SNAr with PTC. |
| Cesium Fluoride (CsF) | Solid | More soluble and reactive than KF.[20] | More expensive and hygroscopic than KF. | SN2 and SNAr, often with PTC.[21] |
| Tetrabutylammonium Fluoride (TBAF) | Solution or solid hydrate | Soluble in organic solvents, highly reactive when anhydrous. | Hydrated forms are less reactive; anhydrous form is highly hygroscopic and basic.[10] | General purpose fluorination. |
| HF-Amine Complexes (e.g., Olah's Reagent) | Liquid | Soluble, tunable reactivity.[22][23] | Corrosive (contains HF), basicity of amine can cause side reactions.[22] | Deoxyfluorination, hydrofluorination. |
| DAST / Deoxofluor | Liquid | Effective for deoxyfluorination.[1] | Thermally unstable (DAST), can lead to elimination.[1] | Conversion of alcohols to fluorides. |
| PyFluor | Solid | Stable, low-cost, reduces elimination byproducts.[2] | Deoxyfluorination. |
Visualizations
Diagram 1: Decision-Making Workflow for Troubleshooting Low Fluorination Yield
Caption: Troubleshooting flowchart for low-yield fluorination reactions.
Diagram 2: Mechanism of Phase-Transfer Catalyzed Fluorination
Caption: Role of a Phase-Transfer Catalyst (PTC) in fluorination.
Frequently Asked Questions (FAQs)
Q1: What is the difference between anhydrous TBAF and hydrated TBAF, and when should I use each?
-
A1: Anhydrous TBAF is a highly reactive, or "naked," fluoride source because the fluoride ion is not strongly solvated by water.[10] It is extremely effective but also highly basic and hygroscopic, requiring careful handling under inert conditions. It is ideal for difficult fluorinations where high reactivity is needed. Hydrated TBAF (TBAF·xH₂O) is less reactive because the fluoride ion is stabilized by hydrogen bonding with water molecules.[10] It is easier to handle and can be sufficient for reactions with highly activated substrates.
Q2: Can I use glass reaction vessels for all fluorination reactions?
-
A2: Caution is advised. While many modern fluorinating reagents are compatible with standard borosilicate glassware, some reagents or reaction conditions can generate hydrogen fluoride (HF).[14][24] HF will etch glass. This is a particular concern with HF-amine complexes (e.g., Olah's reagent) or if the reaction is quenched with a strong acid. For reactions where HF generation is possible, it is safer to use reaction vessels made of polyethylene, polypropylene, or Teflon.
Q3: What are the advantages of using HF-based reagents like HF/Pyridine or HF/DMPU?
-
A3: HF-based reagents are soluble in organic media and offer tunable reactivity by varying the ratio of HF to the base.[22][23] The basic partner (e.g., pyridine, triethylamine, or DMPU) serves to moderate the acidity and corrosiveness of HF.[22] Reagents like HF/DMPU can be superior to traditional HF/Pyridine because the higher hydrogen bond basicity of DMPU can lead to different reactivity profiles.[22]
Q4: How does spray-drying improve the reactivity of KF?
-
A4: Spray drying is a process that converts a liquid feed into a dry powder by atomizing it into a hot gas stream.[25][26] For KF, this process creates fine particles with a high surface area and an amorphous, non-crystalline structure. This morphology makes the salt more accessible to the solvent and phase-transfer catalyst, leading to faster dissolution and higher reactivity compared to standard crystalline KF.
Q5: Are there any "green" or more environmentally friendly approaches to nucleophilic fluorination?
-
A5: Yes, this is an active area of research. Using earth-abundant metal fluorides like KF is economically and environmentally preferable to more complex, multi-step reagents.[13] Developing catalytic methods that operate under milder conditions with lower catalyst loadings reduces energy consumption and waste.[2] Furthermore, exploring reactions in aqueous media or using surfactants to enable reactions in water are emerging strategies to reduce reliance on volatile organic solvents.[27][28]
References
-
Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. [Link]
-
ACS. (2023). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. American Chemical Society. [Link]
-
Semantic Scholar. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Semantic Scholar. [Link]
-
The Doyle Group, UCLA. (2023). Nucleophilic Fluorination. UCLA Chemistry. [Link]
-
O'Hagan, D., et al. (2020). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. [Link]
-
Kim, D. W., & Chi, D. Y. (2008). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Organic Chemistry, 73(13), 4987-4993. [Link]
-
Gouverneur, V., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society, 144(11), 4737-4753. [Link]
-
Krasikova, R. N. (2018). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules, 23(11), 2911. [Link]
-
University of Oxford. (2023). A new route to nucleophilic substitution with potassium fluoride. Department of Chemistry, University of Oxford. [Link]
-
Challener, C. A. (2013). New Reagents and Reactions Advance Fluorination Chemistry. Pharmaceutical Technology, 37(8). [Link]
-
Wang, F., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1165-1192. [Link]
-
Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Journal of the American Chemical Society, 145(17), 9345-9364. [Link]
-
Li, C.-J., et al. (2024). Activation of fluoride anion as nucleophile in water with data-guided surfactant selection. Nature Communications, 15(1), 2465. [Link]
-
Jewett, D. M. (1988). Elimination of contaminant Kryptofix 2.2.2 in the routine production of 2-[18F]fluoro-2-deoxy-D-glucose. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 39(11), 1199-1200. [Link]
-
Zhou, D., et al. (2023). Conventional aliphatic nucleophilic substitution radiofluorination and its side-reactions. ResearchGate. [Link]
-
Roivainen, A., et al. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 54(5), 241-247. [Link]
-
Nicewicz, D. A., et al. (2018). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 140(45), 15225-15229. [Link]
-
Frontiers. (2024). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. Frontiers in Chemistry. [Link]
-
Princeton University Department of Chemistry. (2020). Method for Nucleophilic Fluorination Advanced by Doyle Group. Princeton University. [Link]
-
Scott, P. J. H., et al. (2014). Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups. Organic Letters, 16(20), 5346-5349. [Link]
-
Landini, D., & Penso, M. (1990). In situ generation and synthetic applications of anhydrous hydrogen fluoride in a solid-liquid biphasic system. Journal of the Chemical Society, Perkin Transactions 1, 2181-2184. [Link]
- Pike, V. W. (2010). Nucleophilic fluorination of aromatic compounds.
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Stack Exchange. [Link]
-
Science.gov. (n.d.). nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. [Link]
-
Hammond, G. B., & Xu, B. (2018). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Israel Journal of Chemistry, 58(11), 1225-1234. [Link]
-
Inhance Technologies. (n.d.). Hydrogen Fluoride (HF). Inhance Technologies. [Link]
-
ChemBK. (n.d.). Anhydrous Hydrogen Fluoride. ChemBK. [Link]
-
NIH. (2024). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. National Institutes of Health. [Link]
-
IAEA. (2008). F-18 RADIOLABELLING OF BIOLOGICALLY INTERESTING MOLECULES VIA “CLICK- CHEMISTRY”. International Atomic Energy Agency. [Link]
-
Kim, D. W., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Organic & Biomolecular Chemistry, 19(5), 1086-1092. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. ACS Green Chemistry Institute. [Link]
-
Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Journal of the American Chemical Society. [Link]
-
Wiley Online Library. (n.d.). Nucleophilic fluorination of alkyl substrates using KF and unbalanced ion-pair. Wiley Online Library. [Link]
-
Wiley Online Library. (n.d.). Strategies Towards Challenging Fluorination Reactions. Wiley Online Library. [Link]
-
Steven V. Ley Research Group. (n.d.). Fluorination Reactions. University of Cambridge. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. ACS Green Chemistry Institute. [Link]
- Google Patents. (2015). Improved spray drying process for production of powders with enhanced properties.
-
ResearchGate. (2018). Effectiveness of additives in spray drying performance: a review. ResearchGate. [Link]
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Pilotech. (2024). How to Avoid Thermosensitive Degradation in Spray Drying?. Pilotech. [Link]
-
ResearchGate. (2015). (PDF) Spray Drying as an Appropriate Technology for the Food and Pharmaceutical Industries - A Review. ResearchGate. [Link]
-
Food Research. (2018). Effectiveness of additives in spray drying performance: a review. Food Research. [Link]
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- 9. researchgate.net [researchgate.net]
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Optimizing reaction conditions for the synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
An advanced technical support guide for researchers, scientists, and drug development professionals.
Technical Support Center: Synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Welcome to the technical support center for the synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. This guide is designed to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. The methodologies described herein are based on established chemical principles and validated through peer-reviewed literature to ensure scientific integrity and reproducibility.
The synthesis of α-fluoro-β-keto esters, such as the title compound, is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, which can modulate a molecule's metabolic stability, binding affinity, and lipophilicity[1][2]. This guide presents a robust two-step synthetic sequence and addresses potential challenges to help you achieve optimal results.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: α-methylation of a commercially available β-keto ester, followed by an electrophilic fluorination to install the fluorine atom at the now-quaternary center.
Caption: High-level overview of the two-step synthesis.
Troubleshooting Guide & Procedural FAQs
This section addresses specific experimental issues in a question-and-answer format.
Part 1: The α-Methylation Reaction
Q1: I am experiencing low yield and incomplete consumption of my starting material, ethyl benzoylacetate, during the methylation step. What are the likely causes and solutions?
A1: This is a classic issue in enolate alkylation chemistry and typically points to problems with deprotonation or the presence of quenching agents.
-
Cause 1: Incomplete Deprotonation. Sodium hydride (NaH) is a common base for this reaction, but its reactivity can be diminished by improper storage or handling. It reacts readily with atmospheric moisture. Furthermore, if the reaction temperature is too low, the deprotonation can be slow.
-
Solution: Use NaH from a freshly opened container or wash it with dry hexanes to remove the mineral oil and any surface hydroxides. Ensure your solvent (THF) is anhydrous. The procedure from literature suggests adding ethyl benzoylacetate dropwise to the NaH suspension, which is crucial for controlling the initial exothermic reaction and hydrogen evolution[3].
-
-
Cause 2: Presence of Moisture. Water will quench the sodium hydride and the subsequently formed enolate.
-
Solution: All glassware must be rigorously oven- or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents dispensed from a solvent purification system or freshly distilled over a suitable drying agent.
-
-
Cause 3: Inactive Methyl Iodide. While less common, methyl iodide can degrade over time, especially if exposed to light.
-
Solution: Use a fresh bottle of methyl iodide. If you suspect degradation (discoloration), you can pass it through a small plug of activated alumina before use.
-
Detailed Protocol for α-Methylation: (Adapted from a literature procedure[3])
-
Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of ethyl benzoylacetate (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating complete enolate formation.
-
Add methyl iodide (CH₃I, 1.05 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification is typically achieved via flash column chromatography.
Part 2: The Electrophilic Fluorination Reaction
Q2: My fluorination reaction is sluggish, showing poor conversion of the methylated intermediate. How can I drive it to completion?
A2: Incomplete fluorination often stems from issues with enolate generation or the reactivity of the fluorinating agent.
-
Cause 1: Insufficiently Basic Conditions. The pKa of the α-proton in Ethyl 2-methyl-3-oxo-3-phenylpropanoate is higher than that of the starting ethyl benzoylacetate. The base used must be strong enough to achieve full deprotonation.
-
Solution: While bases like NaH can work, stronger, non-nucleophilic bases such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are often more effective. These bases ensure rapid and quantitative enolate formation at low temperatures, minimizing side reactions.
-
-
Cause 2: Choice of Fluorinating Agent. N-Fluorobenzenesulfonimide (NFSI) is a robust and widely used electrophilic fluorine source[4][5]. However, its reactivity can be modulated by reaction conditions. Selectfluor® is another powerful alternative but can sometimes be too reactive, leading to side products[6][7].
-
Solution: Ensure you are using at least 1.1-1.2 equivalents of NFSI to account for any potential degradation or side reactions. The reaction is typically performed at low temperatures (e.g., -78 °C) to control reactivity and improve selectivity.
-
Q3: I'm observing significant side product formation, which I suspect is due to the cleavage of the ethyl ester. How can I prevent this?
A3: Ester cleavage (saponification) is a common side reaction under basic conditions, especially if water is present or if the reaction is run at elevated temperatures.
-
Cause 1: Hydrolysis. The presence of water, coupled with a strong base, can lead to hydrolysis of the ester.
-
Solution: Maintain strictly anhydrous conditions as described in A1.
-
-
Cause 2: Lewis Acid Catalysis. Some protocols use Lewis acids like TiCl₄ to catalyze the fluorination. While effective, strong Lewis acids can sometimes promote ester cleavage or other side reactions[8].
-
Solution: If using a Lewis acid catalyst, consider a milder option. For instance, (cyclopentadienyl)titanium trichloride (CpTiCl₃) has been shown to induce clean fluorination with high selectivity, avoiding some of the issues seen with stronger Lewis acids[8].
-
-
Cause 3: Reaction Temperature. Allowing the reaction to warm prematurely can promote side reactions.
-
Solution: Maintain the recommended low temperature (e.g., -78 °C) throughout the addition of reagents and for a significant portion of the reaction time before slowly warming.
-
Q4: What is the best way to purify the final product and remove the N-fluorobenzenesulfonimide (NFSI) byproducts?
A4: The primary byproduct from NFSI is benzenesulfonimide, which is acidic. This property can be exploited for an efficient workup.
-
Solution: After quenching the reaction, perform an aqueous workup that includes a wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute potassium carbonate (K₂CO₃) solution. This will deprotonate the benzenesulfonimide, rendering it water-soluble and easily removable in the aqueous layer. The desired neutral product will remain in the organic phase. Subsequent flash column chromatography on silica gel will then effectively separate the target compound from any remaining non-polar impurities.
General FAQs
Q5: Why is an electrophilic fluorinating agent necessary for this reaction?
A5: The reaction proceeds via an enolate intermediate. The α-carbon of the β-keto ester is deprotonated to form a nucleophilic carbanion (the enolate). This nucleophile then requires an electrophilic source of fluorine ("F⁺") to form the C-F bond. Reagents like NFSI provide this electrophilic fluorine[9]. Using a nucleophilic fluoride source (like KF or CsF) would not be effective on the electron-rich enolate.
Q6: Can I monitor the progress of the fluorination reaction?
A6: Yes. Thin-Layer Chromatography (TLC) is the most common method. The product, starting material, and byproducts should have different Rf values. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, GC-MS can be used to track the disappearance of the starting material and the appearance of the product peak. Advanced systems can even use real-time in-line NMR for monitoring[10].
Q7: What is the mechanism of the electrophilic fluorination step?
A7: The reaction begins with the base abstracting the α-proton from Ethyl 2-methyl-3-oxo-3-phenylpropanoate to form a planar enolate. This nucleophilic enolate then attacks the electrophilic fluorine atom of the NFSI reagent in what is generally considered an Sₙ2-type process. The nitrogen-sulfur bond in the resulting NFSI anion cleaves to form the stable benzenesulfonimide anion and complete the reaction.
Caption: Key stages of the electrophilic fluorination mechanism.
Optimized Reaction Conditions Summary
The table below summarizes the recommended starting conditions for the critical α-fluorination step. Optimization may be required based on laboratory-specific conditions and substrate purity.
| Parameter | Recommended Condition | Rationale & Comments |
| Substrate | Ethyl 2-methyl-3-oxo-3-phenylpropanoate | Must be pure and anhydrous for best results. |
| Base | NaHMDS or LDA (1.1 eq.) | Strong, non-nucleophilic bases ensure complete and rapid enolate formation[6]. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the enolate intermediate. |
| Fluorinating Agent | NFSI (1.2 eq.) | A reliable, bench-stable, and effective electrophilic fluorine source[5]. |
| Temperature | -78 °C to Room Temperature | Enolate formation and NFSI addition at -78 °C to maximize selectivity. Slowly warm to RT. |
| Workup | Quench with sat. NH₄Cl, wash with sat. NaHCO₃ | NH₄Cl is a mild proton source. NaHCO₃ wash removes acidic sulfonimide byproduct. |
| Purification | Flash Column Chromatography (Silica Gel) | Standard method for purifying neutral organic compounds of this type. |
References
-
ChemBK. (n.d.). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from ChemBK.com. [Link]
-
Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from beilstein-journals.org. [Link]
- Zhang, R., Ni, C., He, Z., & Hu, J. (2017). Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide (NFSI)
-
PubChem. (n.d.). Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Molbase. (n.d.). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from molbase.com. [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. Retrieved from researchgate.net. [Link]
-
Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from organic-chemistry.org. [Link]
-
Beilstein Journals. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Retrieved from beilstein-journals.org. [Link]
- Shibata, N., Ishimaru, T., & Toru, T. (2007). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent.
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. A Review. Molecules, 25(14), 3264. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. A Review. Molecules, 25(14), 3264. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from en.wikipedia.org. [Link]
-
ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Retrieved from researchgate.net. [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
Sources
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 5. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
- 6. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Diastereoselectivity in the Reduction of Alpha-Fluoro Ketones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the diastereoselective reduction of α-fluoro ketones. The following question-and-answer format is designed to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Introduction
The reduction of α-fluoro ketones is a critical transformation in medicinal chemistry, providing access to valuable β-fluoroalcohols, which are key structural motifs in many pharmaceutical agents. The stereochemical outcome of this reduction, yielding either syn or anti diastereomers, is governed by a delicate interplay of steric and electronic factors. Achieving high diastereoselectivity is often challenging. This guide will help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reduction of an α-fluoro ketone is giving a nearly 1:1 mixture of syn and anti diastereomers. What are the primary factors I should investigate?
Answer:
Low diastereoselectivity is a common issue and typically points to a lack of sufficient facial bias during the hydride attack on the carbonyl. The primary factors controlling this are the choice of reducing agent and the inherent stereochemical models at play: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).[1][2]
-
Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating metal, the conformation of the α-fluoro ketone is dictated by steric and electronic repulsions. According to the Felkin-Anh model, the largest or most electronically repulsive group at the α-carbon (in this case, the fluorine atom due to electrostatic repulsion) orients itself perpendicular to the carbonyl plane.[3][4] The nucleophile (hydride) then attacks the carbonyl from the less hindered face, typically following the Bürgi-Dunitz trajectory (an angle of approximately 107°).[1][5] If your substituents on the ketone and the α-carbon are not significantly different in size, the energy difference between the competing transition states may be small, leading to poor selectivity.
-
Chelation Control (Cram-Chelate Model): If the reducing agent contains a metal cation capable of chelation (e.g., Zn²⁺, Mg²⁺, Ti⁴⁺), it can coordinate to both the carbonyl oxygen and the α-fluorine atom, forming a rigid five-membered ring intermediate.[2][6] This locks the conformation of the substrate, forcing the hydride to attack from the less hindered face of this chelate, often leading to the opposite diastereomer predicted by the Felkin-Anh model.[1][2]
Troubleshooting Steps:
-
Evaluate Your Reducing Agent:
-
Non-Chelating Hydrides: Reagents like sodium borohydride (NaBH₄) in protic solvents (MeOH, EtOH) or bulky hydrides like K-Selectride® and L-Selectride® generally operate under non-chelation (Felkin-Anh) control.[2]
-
Chelating Hydrides: Reagents like zinc borohydride (Zn(BH₄)₂) are classic examples that promote chelation control.[2]
-
-
Solvent Choice: The solvent can influence the degree of chelation. Non-polar, weakly coordinating solvents (e.g., toluene, dichloromethane) favor chelation, whereas polar, coordinating solvents can compete with the substrate for metal coordination, diminishing the chelation effect.[7]
-
Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) can amplify the small energy differences between the diastereomeric transition states, often leading to improved selectivity.[8]
Question 2: I am trying to achieve the anti-fluoroalcohol, but I keep getting the syn product as the major isomer. How can I reverse the diastereoselectivity?
Answer:
This is a classic problem of overriding the inherent facial bias of your substrate, which is likely favoring a chelation-controlled pathway. To obtain the anti-diastereomer, you need to promote a non-chelation controlled reduction, which is governed by the Felkin-Anh model.
dot
Caption: Controlling Diastereoselectivity in α-Fluoro Ketone Reduction.
Strategies to Favor the anti Product:
-
Switch to a Bulky, Non-Chelating Reducing Agent: The most effective strategy is to use a sterically demanding hydride source that cannot participate in chelation.
-
L-Selectride® or K-Selectride®: These reagents are excellent choices. Their bulky nature enhances facial selectivity based on steric hindrance, strongly favoring the Felkin-Anh pathway.
-
-
Use Non-Chelating Metal Hydrides: If you are using a reagent like LiAlH₄, ensure your conditions do not inadvertently promote chelation. The lithium cation is generally considered non-chelating.[5]
-
Modify Reaction Conditions:
-
Solvent: Use a polar, coordinating solvent like THF.
-
Temperature: As always, lower temperatures (-78 °C) are beneficial for maximizing selectivity.
-
Experimental Protocol: L-Selectride® Reduction for anti-Fluoroalcohol Synthesis
-
Dissolve the α-fluoro ketone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise over 15 minutes.
-
Stir the reaction at -78 °C and monitor by TLC or LC-MS for the disappearance of the starting material (typically 1-3 hours).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H or ¹⁹F NMR spectroscopy.
Question 3: My diastereoselectivity is inconsistent between batches. What are the likely sources of this variability?
Answer:
Inconsistent results often stem from subtle, uncontrolled variations in reaction conditions that affect the delicate balance between chelation and non-chelation pathways.
Key Parameters to Control for Reproducibility:
-
Purity and Stoichiometry of Reagents:
-
Reducing Agent: Ensure the hydride reagent is fresh and accurately titrated. Older bottles of hydride reagents can have lower molarity, leading to incomplete reactions or side reactions.
-
Substrate: Verify the purity of your α-fluoro ketone. Impurities could potentially coordinate with metal ions or react with the hydride.
-
-
Water Content: Meticulously control the exclusion of moisture. Water can react with the hydride reagent and can also interfere with chelation by coordinating to the metal center. Always use anhydrous solvents and flame-dried glassware under an inert atmosphere.
-
Temperature Control: Maintain a consistent, low temperature. Fluctuations in temperature can alter the selectivity. Use a cryostat or a well-maintained cooling bath.
-
Rate of Addition: The rate at which you add the reducing agent can be critical. A slow, controlled addition helps maintain the low temperature and can prevent side reactions.
Troubleshooting Checklist for Inconsistent Diastereoselectivity
| Parameter | Potential Issue | Recommended Action |
| Reducing Agent | Inaccurate concentration due to age/decomposition. | Use a new bottle or titrate the solution before use. |
| Solvent | Presence of water or other impurities. | Use freshly distilled, anhydrous solvent. |
| Temperature | Inconsistent or fluctuating cooling. | Use a calibrated thermometer and a stable cooling bath. |
| Atmosphere | Presence of oxygen or moisture. | Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar). |
| Addition Rate | Too rapid, causing local temperature spikes. | Add the reagent dropwise via a syringe pump. |
Question 4: Can enzymatic reduction be an alternative for achieving high diastereoselectivity?
Answer:
Absolutely. Biocatalysis using ketoreductases (KREDs) is a powerful alternative for the highly selective reduction of ketones.[9][10] These enzymes create a precisely defined chiral active site that can distinguish between the two faces of the carbonyl group, often leading to excellent diastereomeric and enantiomeric excesses.[9]
Advantages of Using KREDs:
-
High Selectivity: KREDs can provide access to specific stereoisomers that may be difficult to obtain through traditional chemical methods.[9]
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near room temperature.
-
Dynamic Kinetic Resolution: For racemic α-fluoro-β-keto esters, KREDs can perform a dynamic reductive kinetic resolution (DYRKR), converting the entire racemic mixture into a single, highly enriched stereoisomer.[9]
Considerations:
-
Enzyme Screening: A panel of different KREDs may need to be screened to find one that provides the desired selectivity for your specific substrate.
-
Cofactor Recycling: KREDs require a cofactor (typically NADPH), which needs to be regenerated in situ using a sacrificial substrate like isopropanol and a secondary enzyme or by using a whole-cell system.[11]
dot
Caption: Workflow for Enzymatic Reduction of α-Fluoro Ketones.
Many companies now offer commercially available KRED screening kits, making this technology more accessible for synthetic chemists.[9]
References
- Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions.Green Chemistry (RSC Publishing).
- Conformational preferences of α-fluoroketones may influence their reactivity.PMC - NIH.
- Highly Efficient Diastereoselective Reduction of α-Fluoroimines.PMC - NIH.
-
Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
OS-FGI Lecture2. University of Glasgow. Available at: [Link]
-
Felkin Ahn Model: Easy explanation with examples. Chemistry Notes. Available at: [Link]
-
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. University of California, Irvine. Available at: [Link]
-
Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks ScholarWorks. Available at: [Link]
-
felkin-ahn and cram chelate. University of Liverpool. Available at: [Link]
-
Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution. Journal of Chemical Education. Available at: [Link]
-
Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research. Available at: [Link]
-
Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. ChemBioChem. Available at: [Link]
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Technical Support Center: Purification Strategies for Fluorination Reactions
Introduction
Welcome to the Technical Support Center for fluorination reaction troubleshooting. The successful incorporation of fluorine into organic molecules is a critical step in the development of novel pharmaceuticals, agrochemicals, and materials. However, the unique reactivity of fluorinating agents often leads to complex reaction mixtures containing a variety of impurities. Inefficient removal of these impurities can compromise product integrity, complicate downstream processing, and lead to inaccurate biological data.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying and removing common impurities encountered during both nucleophilic and electrophilic fluorination reactions. The content is structured in a question-and-answer format to directly address the specific challenges you may face in the lab.
Section 1: Frequently Asked Questions - Identifying Common Impurities
This section addresses the first critical step in any purification strategy: knowing what you need to remove.
Q1: What are the most common types of impurities I should expect in my fluorination reaction?
A1: The impurities in a fluorination reaction mixture can be broadly categorized based on their origin. Understanding the source is key to devising an effective removal strategy.
| Impurity Category | Common Examples | Typical Origin |
| Reagent-Derived | Unreacted fluorinating agent (e.g., Selectfluor, NFSI, DAST, KF), decomposed reagent fragments, reagent byproducts (e.g., sulfonamides from NFSI).[1][2][3] | Incomplete reaction; thermal or hydrolytic decomposition of the fluorinating agent. |
| Starting Material | Unreacted substrate (e.g., alcohol, ketone, aryl boronic acid). | Incomplete conversion of the starting material.[4] |
| Side-Reaction Products | Elimination products (alkenes from alcohols), hydrolysis products (e.g., alcohols from halides in the presence of water), over-fluorinated products (di- or tri-fluorinated species).[5] | Competing reaction pathways, presence of moisture, high reaction temperatures. |
| Solvent-Derived | Solvent adducts, impurities from solvent degradation. | Some fluorinating agents can react with common organic solvents like DMF or DMSO. |
| Inorganic Salts | Metal fluorides (KF, CsF), phase-transfer catalysts, activating salts. | Used as reagents or catalysts in nucleophilic fluorination.[6] |
Q2: How does the choice of fluorinating agent affect the impurity profile?
A2: The fluorinating agent is the single most important factor determining the types of byproducts you will encounter.
-
Electrophilic N-F Reagents (e.g., Selectfluor™, NFSI): These are cationic or neutral reagents. The primary byproduct is the reduced form of the agent. For example, after transferring F+, Selectfluor generates a water-soluble diamine salt, while NFSI generates benzenesulfonimide. These are typically polar and can often be removed with an aqueous wash.[1][3]
-
Nucleophilic Fluoride Sources (e.g., KF, CsF, TBAF): These are inorganic or organic salts. The main impurities are excess, unreacted salt. Their high polarity and solubility in water make them prime candidates for removal via aqueous workup. However, their basicity can lead to elimination side products.[6][7]
-
Deoxyfluorinating Agents (e.g., DAST, Deoxo-Fluor™): These reagents react with alcohols and carbonyls, generating sulfur-based byproducts. For instance, DAST generates a complex mixture of byproducts upon hydrolysis, which can complicate purification.[2]
Q3: What analytical techniques are best for identifying and quantifying these impurities?
A3: A multi-technique approach is often necessary for a complete picture of your crude reaction mixture.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for identifying fluorine-containing species. It allows you to directly observe your desired product, unreacted fluorinating agent, and any fluorinated byproducts. The chemical shifts are highly sensitive to the local electronic environment.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying a wide range of impurities, including non-fluorinated organic byproducts, reagent-derived impurities, and starting materials. It provides both retention time and mass-to-charge ratio data.[8]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Best suited for volatile and thermally stable compounds. It is excellent for detecting low molecular weight impurities and elimination byproducts.[9]
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of the desired product and identifying organic, non-fluorinated impurities.
Section 2: Troubleshooting Guide - Common Purification Challenges
This section provides direct answers and protocols for specific purification problems.
Q4: My reaction with Selectfluor is complete, but my product is contaminated with reagent-derived impurities. How do I remove them?
A4: Selectfluor and its reduced byproduct are highly polar, ionic compounds, making them readily separable from most organic products.
Causality: Selectfluor is a salt, [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]. Its high polarity and water solubility are the keys to its removal.[10]
Solution: A standard aqueous workup is typically sufficient.
Protocol 1: Standard Aqueous Workup for Removal of Polar Impurities
-
Quenching (Optional): If the reaction requires quenching, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously, venting frequently.[11]
-
Separation: Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer two more times with deionized water, followed by one wash with brine to remove residual water.[12]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure.
Self-Validation: After workup, take a small aliquot of the crude product and analyze by ¹⁹F NMR or LC-MS to confirm the absence of Selectfluor-related signals. If polar impurities persist, a silica gel plug filtration is recommended.
Q5: I used potassium fluoride (KF) for a nucleophilic fluorination. How do I get rid of the excess salt?
A5: Excess KF is an inorganic salt that is insoluble in most organic solvents but soluble in water.
Causality: The significant difference in solubility between the inorganic KF and the organic product allows for a simple phase separation.
Solution: An aqueous workup (see Protocol 1 ) is the primary method. However, due to the low solubility of some metal fluorides, filtration may be a necessary first step.[7]
Workflow for Removing Inorganic Fluoride Salts
Caption: Workflow for removing inorganic fluoride salts.
Expert Tip: For reactions in polar aprotic solvents like DMF or DMSO, it is crucial to use a robust aqueous workup with multiple water washes to ensure complete removal of the high-boiling solvent.[12]
Q6: My reaction produced a mixture of my desired fluorinated product and the unreacted starting material, and they have very similar polarity. What should I do?
A6: This is a common and challenging purification problem. The solution depends on the functional groups present in your molecules.
Causality: When the starting material and product have similar polarities, standard column chromatography can be difficult, leading to poor separation.[13]
Solutions:
-
Optimize Chromatography:
-
Solvent System: Screen a wide range of solvent systems with different selectivities (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol).
-
Stationary Phase: Consider alternative stationary phases to silica gel, such as alumina (basic or neutral) or Florisil®, which may offer different selectivity.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can provide the high resolution needed for difficult separations.
-
-
Chemical Derivatization:
-
If your starting material or product has a reactive functional group (e.g., an alcohol or amine) that the other lacks, you can selectively react it to dramatically change its polarity. For example, convert a contaminating alcohol starting material into a non-polar silyl ether or a highly polar ester, then perform chromatography. The protecting group can be removed after separation.
-
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents to find one in which your product has high solubility at elevated temperatures but low solubility at room temperature or below.
Q7: My fluorination reaction with DAST resulted in a complex mixture of hard-to-remove byproducts. What is the best approach?
A7: DAST and its analogues are effective but can produce complex byproduct profiles. Careful quenching and workup are critical.
Causality: DAST reacts with moisture to form HF and other reactive sulfur-containing species, which can lead to side reactions and purification challenges.
Solution: A careful quench followed by a specialized workup is recommended.
Protocol 2: Quenching and Workup for DAST Reactions
-
Cooling: Cool the reaction vessel to 0 °C or below in an ice bath.
-
Slow Quench: Very slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Caution: This quench can be highly exothermic and produce gas.
-
Aqueous Workup: Once the quench is complete and gas evolution has ceased, proceed with a standard aqueous workup as described in Protocol 1 .
-
Silica Chromatography: DAST byproducts are often polar. If they are not fully removed by the aqueous workup, they can typically be separated by silica gel column chromatography.
Section 3: General Purification Workflow
The following diagram outlines a general decision-making process for purifying the products of a fluorination reaction.
Caption: Decision tree for purification strategy.
References
-
Ávila, E. P., Almeida, M., & Pliego, J. R. (n.d.). Effect of water on the fluorination of a primary alkyl bromide with KF... ResearchGate. Retrieved from [Link]
-
Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. Retrieved from [Link]
-
Quick Company. (n.d.). Processes For Isolating Fluorinated Products. Retrieved from [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
-
Doyle Group, UCLA. (2023, March 27). Nucleophilic Fluorination. Retrieved from [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Wordpress. Retrieved from [Link]
-
Iizuka, A., Ho, H. J., Yamasaki, A., & Bhatnagar, A. (2022). Removal of fluoride ions from aqueous solution by metaettringite. PLOS ONE. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
UT FRI Bioactive Molecules. (2017, January 17). Workup. YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Purity Assessment: High-Fidelity ¹⁹F NMR Analysis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Executive Summary
In the landscape of pharmaceutical development, the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For organofluorine compounds, such as Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate—a valuable building block in medicinal chemistry—the analytical method chosen for purity assessment must be robust, specific, and unequivocally accurate. This guide provides an in-depth comparison of quantitative Fluorine-19 Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy with alternative chromatographic methods (HPLC, GC-MS). We will demonstrate that for fluorinated molecules, ¹⁹F qNMR is not just another option, but a superior analytical tool, offering direct, unambiguous quantification without the need for compound-specific reference standards.
Introduction: The Imperative for Purity and the Challenge of Fluorinated Molecules
The journey from a laboratory curiosity to a clinical candidate is paved with rigorous analytical checkpoints. Purity assessment ensures that the observed biological activity is attributable to the target molecule and not to potentially toxic or interfering impurities. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, with its stereogenic center and reactive β-keto ester moiety, presents a typical analytical challenge. The introduction of a fluorine atom, while often beneficial for metabolic stability and binding affinity, also provides a unique analytical handle.
Traditional methods like HPLC and GC rely on physical separation and are the workhorses of purity analysis.[1][2][3] However, they are indirect methods; quantification depends on the response of a detector (e.g., UV-Vis) to the analyte relative to a reference standard of the same compound.[4] This prerequisite can be a significant bottleneck in early development when certified standards are unavailable. Furthermore, compounds like β-keto esters can exhibit keto-enol tautomerism, which often leads to poor peak shapes and complicates quantification in HPLC.[5]
This is where ¹⁹F NMR emerges as a game-changing, primary analytical method.
The Unparalleled Advantages of ¹⁹F NMR for Purity Determination
Quantitative NMR (qNMR) operates on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[4] When an internal standard of known purity and concentration is added, this principle allows for the direct and absolute quantification of the analyte. For fluorinated compounds, ¹⁹F qNMR offers distinct, compelling advantages.[6][7]
-
Exceptional Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a gyromagnetic ratio close to that of ¹H and is 100% naturally abundant, resulting in high receptivity and strong signals.[8][9]
-
Vast Chemical Shift Range: The ¹⁹F chemical shift range spans over 300 ppm, dramatically reducing the probability of signal overlap between the analyte, impurities, and the internal standard.[8][10][11] This is a stark contrast to ¹H NMR, where signals are typically compressed within a 10-15 ppm window, making differentiation of structurally similar compounds difficult.[6]
-
"Silent" Background: Most organic molecules and deuterated NMR solvents lack fluorine atoms, resulting in a clean, interference-free spectral background.[10] Any observed signal can be confidently attributed to a fluorinated species.
-
Structural Confirmation: Beyond quantification, the ¹⁹F NMR spectrum provides valuable structural information about the fluorine's local chemical environment, aiding in the identification of fluorinated impurities.[12]
The causality behind choosing ¹⁹F qNMR is clear: it leverages the unique nuclear properties of fluorine to bypass the limitations of indirect methods, providing a more accurate, direct, and efficient route to purity assessment.
Experimental Workflow: A Self-Validating Protocol for ¹⁹F qNMR
A trustworthy protocol is a self-validating one. The following workflow for analyzing Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is designed to ensure quantitative accuracy by controlling critical acquisition parameters.
Caption: Comparison of Analytical Methods.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a cornerstone of pharmaceutical quality control. [1][13]For our target molecule, a reversed-phase C18 column would likely be used.
-
Advantages: High throughput, excellent for analyzing non-volatile impurities, and widely available in QC labs.
-
Disadvantages & Causality:
-
Indirect Quantification: Purity is calculated based on relative peak area percent, which assumes all components have an identical response factor at the detection wavelength. This is rarely true and can lead to significant errors. Accurate quantification requires a certified reference standard of the analyte itself for calibration. [13] * Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol forms. [14]These tautomers can separate or co-elute during chromatography, often resulting in broad, distorted, or split peaks, which severely compromises both resolution and accurate integration. [5] * Chromophore Requirement: Quantification relies on the presence of a UV-absorbing chromophore (the phenyl group in this case). Non-chromophoric impurities will be invisible.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. [15][16]
-
Advantages: Unmatched for identifying and quantifying volatile impurities, such as residual solvents from the synthesis (e.g., ethanol, ethyl acetate). [2]The mass spectrometer provides definitive identification of impurities.
-
Disadvantages & Causality:
-
Thermal Stability: The analyte must be sufficiently volatile and thermally stable to pass through the heated injection port and column without degradation. β-keto esters can be prone to thermal decomposition (e.g., decarboxylation), which would generate false impurity profiles and make quantification of the parent compound impossible.
-
Limited Scope: It is unsuitable for non-volatile impurities like salts, catalysts, or high molecular weight byproducts.
-
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics and hypothetical purity results for our target molecule.
Table 1: Performance Characteristic Comparison
| Feature | ¹⁹F qNMR | HPLC-UV | GC-MS |
| Principle | Nuclear Induction | Differential Partitioning | Volatility & Mass |
| Quantification | Direct & Absolute | Indirect (Relative Area %) | Indirect (requires standard) |
| Analyte Standard | Not Required | Required for accuracy | Required for accuracy |
| Specificity | Excellent (low overlap) | Good (can have co-elution) | Excellent (with MS) |
| Key Challenge | T₁ relaxation times | Tautomerism, peak shape | Thermal stability |
| Best For | Absolute Purity | Routine QC, Impurity Profile | Volatile Impurities |
Table 2: Hypothetical Purity Assessment Data
| Method | Result | Comments |
| ¹⁹F qNMR | 99.1% | Considered the most accurate value. Result is absolute and traceable via the internal standard. |
| HPLC-UV | 98.5% (Area %) | Value is likely underestimated due to peak tailing from tautomerism and different response factors of impurities. |
| GC-MS | 97.2% | Significant degradation observed in the injection port, leading to a falsely low purity value and multiple degradation peaks. |
| ¹H qNMR | 98.8% | Minor overlap between analyte and impurity signals in the aromatic region complicates integration and reduces confidence. |
Conclusion: Selecting the Right Tool for a Fluorinated Intermediate
For the definitive purity assessment of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, ¹⁹F qNMR is the unequivocally superior method. It provides a direct, absolute measure of purity with high specificity, circumventing the need for a difficult-to-obtain certified reference standard of the analyte itself. Its immunity to the tautomerism issues that plague HPLC and the thermal stability concerns of GC makes it the most reliable and trustworthy technique for this class of molecule.
While HPLC remains invaluable for routine in-process controls and impurity profiling (once a robust method is developed), and GC-MS is essential for analyzing residual solvents, neither can match the accuracy and directness of ¹⁹F qNMR for primary purity assignment. For researchers, scientists, and drug development professionals working with fluorinated compounds, mastering ¹⁹F qNMR is not just an analytical advantage—it is a strategic imperative for accelerating development with confidence and integrity.
References
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). Environmental Science & Technology.
- Heinrich, G., et al. (2023).
- Quantitative NMR spectroscopy on fluorine-containing drugs - a compar
- Zhang, Y., et al. (n.d.).
- Quantitative NMR Spectroscopy. (2017).
- GC/MS Identification of Impurities. (2024). Medistri SA.
- Identification and profiling of impurities in Pharmaceuticals. (2025).
- What is qNMR and why is it important?. (n.d.). Mestrelab Resources.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- Yu, J., et al. (n.d.).
- A Comparative Guide to Validating 4-Fluorophenylalanine Incorporation: 19F NMR vs.
- Mutlib, A. E., et al. (2012). Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies. PubMed.
- Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- How Is GC-MS Used In Quality Control?. (2025). Chemistry For Everyone - YouTube.
- Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation. (2025).
- Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2025).
- beta keto esters by HPLC. (2010).
- PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent.
- Koller, G., et al. (2022).
- Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. (2012).
- A Comparative Guide to the Validation of 19F NMR for Fluoroquinoxaline Analysis. (n.d.). Benchchem.
- Certified Reference Materials for ¹⁹F NMR. (n.d.). Sigma-Aldrich.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- 19Flourine NMR. (n.d.). University of Ottawa.
- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central.
- Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropano
- 2-Fluoro-2-methyl-3-oxo-3-phenyl-propionic acid ethyl ester. (n.d.). Echemi.
- Ethyl 2-fluoro-3-oxo-3-phenylpropano
- H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. (2022). MDPI.
- Asymmetric reduction of ketones and β-keto esters by (S)
- Ethyl 3-oxo-3-phenylpropano
- 10488-87-6|Ethyl 2-methyl-3-oxo-3-phenylpropano
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
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A Comparative Guide to Electrophilic Fluorination: Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a transformative tool in modern chemistry, profoundly influencing the biological and physical properties of compounds.[1] This guide offers an in-depth, objective comparison of two of the most prominent electrophilic fluorinating agents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). By examining their reactivity, selectivity, mechanistic nuances, and practical considerations, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
At a Glance: Key Distinctions
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally more reactive | Generally less reactive, milder |
| Structure | Cationic, quaternary ammonium salt | Neutral, sulfonimide |
| Solubility | Soluble in polar solvents (acetonitrile, water, DMF) | Soluble in many common organic solvents (THF, CH₂Cl₂, acetonitrile) |
| Stability | Highly stable, non-hygroscopic solid | Stable, non-hygroscopic crystalline solid |
| Handling | Easy to handle, can be used in aqueous conditions | Easy to handle, typically used under anhydrous conditions |
| Byproducts | N-chloromethyl-triethylenediamine bis(tetrafluoroborate) | Benzenesulfonimide |
Delving into the Mechanisms: A Tale of Two Pathways
The mechanism of electrophilic fluorination by N-F reagents has been a subject of considerable debate, with evidence supporting both a direct SN2-type attack and a single-electron transfer (SET) pathway.[2][3] The operative mechanism is often dependent on the substrate and the specific reagent.
-
SN2-type Mechanism: This pathway involves a direct nucleophilic attack of the substrate on the electrophilic fluorine atom of the reagent, leading to the formation of the C-F bond and the release of the nitrogen-containing byproduct. Evidence for this mechanism includes studies with aryl Grignard and aryllithium reagents, where similar product yields were observed despite the differing tendencies of these organometallics to undergo SET processes.[2]
-
Single-Electron Transfer (SET) Mechanism: In this pathway, an initial electron transfer from the nucleophilic substrate to the fluorinating agent generates a radical cation and a radical anion. Subsequent fluorine atom transfer leads to the fluorinated product. The SET mechanism has been proposed for the fluorination of certain substrates, such as stilbenes, with Selectfluor®.[2] Recent studies continue to explore the nuances of these pathways, with evidence suggesting that the substitution pattern of arenes can influence whether a one-electron or two-electron process predominates in reactions with Selectfluor®.[4]
Caption: Plausible mechanistic pathways for electrophilic fluorination.
Performance Data: A Quantitative Comparison
The choice between Selectfluor® and NFSI is often dictated by the specific substrate and desired outcome. While Selectfluor® is generally the more powerful fluorinating agent, this heightened reactivity is not always necessary or advantageous.[1]
| Substrate Class | Reagent | Reaction Conditions | Yield (%) | Reference |
| β-Ketoester | Selectfluor® | MeCN, rt, 1h | 95 | [1] |
| NFSI | THF, Base (e.g., NaH), 0 °C to RT | ~90 | [5] | |
| Aromatic (Anisole) | Selectfluor® | CF₃SO₃H, CH₂Cl₂, rt, 1h | 85 | [1] |
| NFSI | Neat, 100°C, 24h | 40 | [1] | |
| Indole | Selectfluor® | MeCN, 0°C to rt, 30 min | 92 (3-fluoro) | [1] |
| NFSI | MeCN, rt, 12h | 85 (3,3-difluoro) | [1] | |
| Electron-Rich Arene | Selectfluor® | MeCN, rt | Can lead to amination | [4] |
| NFSI | Catalyst-free, elevated temp. | Poor to good (mono-fluorination) | [6] | |
| Heteroarenes | Selectfluor® | Visible light, photocatalyst | Low yield | [7] |
| NFSI | Visible light, Et₃SiH, TFA | Moderate yields (C2-fluorination of quinolines) | [7] |
Experimental Protocols
Electrophilic Fluorination of an Aromatic Compound using Selectfluor®
This protocol is a general procedure for the fluorination of an activated aromatic substrate.
Materials:
-
Aromatic substrate (e.g., Anisole)
-
Selectfluor®
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve the aromatic substrate in CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.
-
Add Selectfluor® to the solution and stir at room temperature.
-
Slowly add trifluoromethanesulfonic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fluorinated aromatic compound.[1]
Caption: Experimental workflow for aromatic fluorination using Selectfluor®.
Electrophilic Fluorination of a β-Ketoester using NFSI
This protocol is a general procedure for the fluorination of a β-ketoester, a common transformation in medicinal chemistry.
Materials:
-
β-Ketoester
-
NFSI
-
Base (e.g., NaH or NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of the β-ketoester in anhydrous THF at an appropriate temperature (e.g., 0 °C or -78 °C), add the base portionwise.
-
Stir the mixture for 30 minutes to an hour to ensure complete enolate formation.
-
Add a solution of NFSI in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety and Handling: A Prudent Approach
Both Selectfluor® and NFSI are crystalline solids that are significantly safer and easier to handle than gaseous fluorine.[1] However, they are reactive chemicals and require appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Selectfluor®:
-
A stable, non-hygroscopic solid.[1]
-
A strong oxidizing agent that should be kept away from combustible materials.[1]
-
Thermally stable to high temperatures but can decompose exothermically.[1]
-
Harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.
NFSI:
-
A stable and non-hygroscopic crystalline solid.[1]
-
Generally considered a milder reagent than Selectfluor®.[1]
-
Causes skin and serious eye irritation, and may cause respiratory irritation.
Disposal: Both reagents should be disposed of in accordance with local regulations for chemical waste. Unreacted reagent should be quenched cautiously by trained personnel before disposal.
Cost-Effectiveness: A Practical Consideration
While a detailed cost analysis is dependent on the supplier and scale, some general considerations can be made. Selectfluor®, being a more potent and versatile reagent, often comes with a higher price tag.[8] The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and economic constraints.[8] For industrial applications, the cost per mole and the overall process efficiency are critical factors in reagent selection.
Conclusion: Making the Right Choice
The selection between Selectfluor® and NFSI is a nuanced decision that hinges on a careful evaluation of the substrate's reactivity, the desired selectivity, and the specific reaction conditions. Selectfluor® stands out as a powerful and highly reactive reagent, often the preferred choice for less reactive substrates and for reactions in aqueous media.[1] In contrast, NFSI offers a milder and often more selective alternative, making it well-suited for substrates prone to over-fluorination or side reactions.[1] By understanding the distinct characteristics of each reagent, researchers can make an informed decision to best achieve their synthetic goals in the ever-expanding landscape of organofluorine chemistry.
References
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
-
Electrophilic fluorination power: selectfluor vs NFSI. Chemistry Stack Exchange. Available at: [Link]
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Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Institutes of Health. Available at: [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. National Institutes of Health. Available at: [Link]
-
Electrophilic fluorination. Wikipedia. Available at: [Link]
-
Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor). Reddit. Available at: [Link]
-
Electrophilic Fluorination. Bryn Mawr College. Available at: [Link]
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Royal Society of Chemistry. Available at: [Link]
-
SelectFluor and Its Analogs Fluorination for Preparing Aryl Fluorides. ResearchGate. Available at: [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. National Institutes of Health. Available at: [Link]
-
Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. National Institutes of Health. Available at: [Link]
-
Metal-Free, Site-Selective C–H Fluorination of Heteroarenes Under Visible Light. CCS Chemistry. Available at: [Link]
-
Selectfluor, 97%, for electrophilic fluorination, Certified® F+ Active 25g. HDH-Instrument. Available at: [Link]
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A Comparative Guide to the Biological Activity of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate and its Non-fluorinated Analog
A Senior Application Scientist's Perspective on the Impact of α-Fluorination
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties: A Foundation for Biological Activity
The introduction of a fluorine atom, despite its small size, imparts significant changes to the electronic properties of a molecule, which in turn can influence its biological behavior. Below is a comparison of the key physicochemical properties of the two compounds.
| Property | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | Ethyl 2-methyl-3-oxo-3-phenylpropanoate |
| Molecular Formula | C₁₂H₁₃FO₃[1] | C₁₂H₁₄O₃[2] |
| Molecular Weight | 224.23 g/mol [1] | 206.24 g/mol [2] |
| CAS Number | 193482-31-4[1] | 10488-87-6[2] |
The Influence of α-Fluorination on Biological Activity: A Mechanistic Overview
The presence of a fluorine atom at the α-position to a carbonyl group is known to significantly increase the electrophilicity of the carbonyl carbon. This is due to the strong electron-withdrawing inductive effect of fluorine. This heightened reactivity is the primary driver for the predicted differences in the biological activity between the fluorinated and non-fluorinated analogs.
Predicted Impact on Enzyme Inhibition
α-Fluoroketones are a well-known class of enzyme inhibitors, particularly for serine, cysteine, and aspartyl proteases[3][4]. The increased electrophilicity of the carbonyl carbon in Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate makes it a more potent target for nucleophilic attack by amino acid residues in the active site of enzymes.
It is hypothesized that the fluorinated compound will exhibit significantly greater inhibitory activity towards various hydrolytic enzymes compared to its non-fluorinated counterpart. The mechanism of inhibition is likely to involve the formation of a stable hemiacetal or hemiketal adduct with a catalytic serine or cysteine residue in the enzyme's active site.[3]
Hypothesized Mechanism of Enzyme Inhibition
Caption: Proposed mechanism of enzyme inhibition by Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Anticipated Effects on Metabolic Stability
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile. α-Fluorination can significantly impact metabolic stability, often by blocking sites of oxidative metabolism.
For Ethyl 2-methyl-3-oxo-3-phenylpropanoate, the α-carbon is susceptible to oxidation by cytochrome P450 enzymes. The presence of a fluorine atom in Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is expected to block this metabolic pathway, leading to a longer metabolic half-life and increased systemic exposure. However, the increased reactivity of the fluorinated ketone could also lead to alternative metabolic pathways, such as glutathione conjugation.
Predicted Metabolic Pathways
Caption: Predicted differential metabolic pathways.
Comparative Cytotoxicity Profile
The potential for increased reactivity of the α-fluoroketone suggests that Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate may exhibit greater cytotoxicity than its non-fluorinated analog. This could be due to off-target covalent modification of cellular proteins and other nucleophiles, leading to cellular stress and apoptosis.
Experimental evaluation using a cell viability assay, such as the MTT assay, would be crucial to determine the half-maximal inhibitory concentration (IC₅₀) for both compounds and quantify the cytotoxic effects.
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized differences in biological activity, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is designed to assess the rate of metabolism of the test compounds.
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate and Ethyl 2-methyl-3-oxo-3-phenylpropanoate) dissolved in a suitable organic solvent (e.g., DMSO)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compounds.
-
In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.
Enzyme Inhibition Assay (Generic Protocol for a Serine Protease)
This protocol can be adapted to assess the inhibitory potential of the compounds against a specific enzyme of interest.
Materials:
-
Target enzyme (e.g., Trypsin, Chymotrypsin)
-
Substrate for the enzyme (e.g., a p-nitroanilide substrate)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds at various concentrations
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compound (or vehicle control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of product formation by measuring the absorbance at the appropriate wavelength over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on a cell line of interest.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control.
-
Determine the IC₅₀ value from the dose-response curve.
Conclusion
The introduction of a fluorine atom at the α-position of Ethyl 2-methyl-3-oxo-3-phenylpropanoate is predicted to have a profound impact on its biological activity. The resulting compound, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, is expected to be a more potent enzyme inhibitor and exhibit greater metabolic stability, which could translate to enhanced efficacy and a longer duration of action in a therapeutic context. However, this increased reactivity may also lead to higher cytotoxicity. The experimental protocols provided in this guide offer a clear path for researchers to empirically test these hypotheses and elucidate the precise biological consequences of this strategic fluorination. Such studies are essential for the rational design of novel therapeutic agents with improved pharmacological properties.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10704344, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link].
- Gelb, M. H., Senter, P. D., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Journal of Medicinal Chemistry, 28(11), 1647-1652.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67509027, Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. Retrieved from [Link].
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- Parisi, M. F., & Abeles, R. H. (1992). Inhibition of chymotrypsin by fluorinated. alpha.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12646284, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. Retrieved from [Link].
- González-Granda, S., et al. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
-
ChemBK (n.d.). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 562367, Ethyl 2-methyl-3-phenylpropanoate. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 176241258, ethyl 2-(18F)fluoro-3-oxo-3-phenylpropanoate. Retrieved from [Link].
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-
ChemSynthesis (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link].
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Georganics (n.d.). Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. Retrieved from [Link].
- Inomata, Y., et al. (1996). Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture.
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- Pretze, M., et al. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 22(8), 1276.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities.
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- Hsieh, Y. S., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.
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-
ChemSynthesis (n.d.). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link].
-
Human Metabolome Database (2012). Showing metabocard for Ethyl 3-phenylpropanoate (HMDB0040411). Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78563, Ethyl 2-benzoyl-3-oxo-3-phenylpropionate. Retrieved from [Link].
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-
Organic Chemistry Portal (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link].
-
Human Metabolome Database (2012). Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). Retrieved from [Link].
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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated building blocks, α-fluoro-β-keto esters stand out as versatile intermediates. This guide provides an in-depth analysis of a validated synthetic route to a key member of this class, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, with a strong emphasis on the spectral data that confirms its successful synthesis.
The Significance of α-Fluoro-β-keto Esters in Medicinal Chemistry
The introduction of a fluorine atom at the α-position of a β-keto ester creates a stereogenic center and significantly alters the electronic properties of the molecule. This modification can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.[1][2] These fluorinated synthons are valuable precursors for the synthesis of more complex molecules, including fluorinated amino acids and heterocyclic compounds, which are of great interest in the development of novel therapeutics.[3]
This guide will focus on a common and reliable synthetic pathway to Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate and provide a detailed breakdown of the expected spectral data that validates its formation. While a direct experimental spectrum for the final product is not publicly available, this guide will leverage established principles of spectroscopy and data from closely related analogs to provide a robust and predictive analysis.
The Synthetic Pathway: A Two-Step Approach
The synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is most effectively achieved through a two-step process:
-
Methylation of Ethyl Benzoylacetate: The synthesis begins with the C-alkylation of the readily available starting material, ethyl benzoylacetate.
-
Electrophilic Fluorination: The resulting product, Ethyl 2-methyl-3-oxo-3-phenylpropanoate, is then subjected to electrophilic fluorination to introduce the fluorine atom at the α-position.
This approach is favored for its efficiency and the commercial availability of the starting materials.
Diagram of the Synthetic Workflow
Caption: A streamlined two-step synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-methyl-3-oxo-3-phenylpropanoate
This procedure is adapted from established methods for the α-alkylation of β-keto esters.
Materials:
-
Ethyl benzoylacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.0 eq) in dry THF, add ethyl benzoylacetate (1.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature until gas evolution ceases, indicating the formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.0 eq) dropwise.
-
Let the reaction stir at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Ethyl 2-methyl-3-oxo-3-phenylpropanoate.
Step 2: Synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
This protocol utilizes an electrophilic fluorinating agent, such as Selectfluor®.
Materials:
-
Ethyl 2-methyl-3-oxo-3-phenylpropanoate
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (CH₃CN)
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve Ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq) in acetonitrile.
-
Add Selectfluor® (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Spectral Data Validation
The successful synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is confirmed through a comprehensive analysis of its spectral data. Below is a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the α-methyl group, and the aromatic protons of the phenyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic (ortho-protons) |
| ~ 7.4 - 7.6 | Multiplet | 3H | Aromatic (meta- and para-protons) |
| ~ 4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~ 1.9 | Doublet (J ≈ 2-3 Hz) | 3H | α-CH₃ |
| ~ 1.3 | Triplet | 3H | -OCH₂CH₃ |
Interpretation:
-
The downfield shift of the ortho-protons of the phenyl group is due to the deshielding effect of the adjacent carbonyl group.
-
The quartet and triplet for the ethyl group are characteristic of a -OCH₂CH₃ moiety.
-
The key signal for confirming the presence of the fluorine atom is the splitting of the α-methyl group into a doublet due to coupling with the adjacent fluorine atom (²JHF).
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide crucial information about the carbon framework, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
| Chemical Shift (δ, ppm) | Splitting (JCF, Hz) | Assignment |
| ~ 195 | Doublet (²JCF ≈ 20-30 Hz) | C=O (benzoyl) |
| ~ 168 | Doublet (²JCF ≈ 20-30 Hz) | C=O (ester) |
| ~ 134 | Singlet | Aromatic (para-C) |
| ~ 130 | Singlet | Aromatic (ipso-C) |
| ~ 129 | Singlet | Aromatic (ortho-C) |
| ~ 128 | Singlet | Aromatic (meta-C) |
| ~ 95 | Doublet (¹JCF ≈ 180-200 Hz) | C-F |
| ~ 63 | Singlet | -OCH₂CH₃ |
| ~ 20 | Doublet (²JCF ≈ 20-25 Hz) | α-CH₃ |
| ~ 14 | Singlet | -OCH₂CH₃ |
Interpretation:
-
The most diagnostic signal is the carbon directly attached to the fluorine atom (C-F), which will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) in the range of 180-200 Hz.
-
The carbonyl carbons and the α-methyl carbon will also exhibit smaller two-bond carbon-fluorine couplings (²JCF).
Expected IR Spectral Data
The IR spectrum will show characteristic absorption bands for the carbonyl groups and the C-F bond.
| Frequency (cm⁻¹) | Functional Group |
| ~ 1745 | C=O stretch (ester) |
| ~ 1695 | C=O stretch (ketone) |
| ~ 1600, 1450 | C=C stretch (aromatic) |
| ~ 1100 - 1000 | C-F stretch |
Interpretation:
-
The presence of two distinct carbonyl stretching frequencies confirms the β-keto ester functionality.
-
A strong absorption band in the 1100-1000 cm⁻¹ region is indicative of the C-F bond.
Expected Mass Spectrometry Data (EI)
The mass spectrum will provide the molecular weight of the compound and characteristic fragmentation patterns.
| m/z | Fragment | Interpretation |
| 224 | [M]⁺ | Molecular ion |
| 179 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation:
-
The molecular ion peak at m/z 224 confirms the molecular formula C₁₂H₁₃FO₃.
-
The base peak at m/z 105, corresponding to the benzoyl cation, is a characteristic fragmentation pattern for compounds containing a benzoyl group.[4]
Comparison with an Alternative Synthetic Route
An alternative approach to synthesizing α-fluoro-β-keto esters involves a Reformatsky reaction between an aromatic aldehyde and ethyl bromofluoroacetate, followed by oxidation.[3]
Diagram of the Alternative Workflow
Caption: An alternative Reformatsky-based synthesis of an α-fluoro-β-keto ester.
While this method is effective, the electrophilic fluorination of a pre-formed β-keto ester is often preferred for its milder reaction conditions and the wider availability of starting materials. The Reformatsky reaction can sometimes be sensitive to the nature of the aldehyde and may require careful optimization.
Conclusion
The synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate via electrophilic fluorination of Ethyl 2-methyl-3-oxo-3-phenylpropanoate represents a robust and reliable method for accessing this valuable fluorinated building block. The successful formation of the target compound can be unequivocally validated through a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The characteristic couplings of the fluorine atom to adjacent protons and carbons in the NMR spectra, along with the specific vibrational frequencies in the IR and the fragmentation pattern in the mass spectrum, provide a comprehensive spectral fingerprint that confirms the identity and purity of the synthesized molecule. This guide provides the necessary framework for researchers to confidently synthesize and characterize this and similar α-fluoro-β-keto esters for their applications in drug discovery and development.
References
-
Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Alpha-Fluoro and Alpha-Chloro Beta-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, α-halo β-keto esters stand as versatile intermediates, prized for their dual reactive centers that enable the construction of complex molecular architectures. The nature of the halogen at the α-position profoundly influences the molecule's reactivity, dictating reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth, objective comparison of the reactivity profiles of α-fluoro and α-chloro β-keto esters, supported by established chemical principles and detailed experimental methodologies, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Reactivity Differences
The primary differentiator between α-fluoro and α-chloro β-keto esters lies in their susceptibility to nucleophilic attack at the α-carbon. This is governed by a delicate interplay of bond strengths, electronegativity, and orbital interactions.
| Feature | α-Fluoro β-Keto Esters | α-Chloro β-Keto Esters |
| C-X Bond Strength (approx. kJ/mol) | ~485 | ~340 |
| Leaving Group Ability | Poor | Moderate |
| Reactivity in S(_N)2 Reactions | Lower | Higher |
| Key Applications | Introduction of fluorine, synthesis of fluorinated heterocycles and amino acids. | Versatile building block for alkylation, arylation, and heterocycle synthesis. |
| Synthetic Accessibility | Typically via electrophilic fluorination. | Commonly prepared by direct chlorination. |
The Underlying Science: A Mechanistic Deep Dive
The enhanced reactivity of α-halo β-keto esters in nucleophilic substitution reactions, compared to simple alkyl halides, is a well-established principle.[1] This is primarily due to the strong electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen (C-X) bond and increases the electrophilicity of the α-carbon.[1]
However, the difference in reactivity between the fluoro and chloro analogues is significant. The general order of reactivity for α-halo β-keto esters in S(_N)2 reactions is I > Br > Cl > F, which is inversely proportional to the C-X bond strength.[1] The C-F bond is the strongest single bond in organic chemistry, making the fluoride ion a poorer leaving group compared to the chloride ion.
Orbital Interactions and Transition State Stabilization
The reactivity of α-haloketones is further influenced by orbital overlap between the C-X bond and the carbonyl π-system. For an efficient S(_N)2 reaction to occur, the nucleophile attacks the σ* (antibonding) orbital of the C-X bond.[2] The energy of this LUMO (Lowest Unoccupied Molecular Orbital) is lowered by interaction with the π* orbital of the adjacent carbonyl group, making it more accessible to nucleophilic attack. This interaction is most effective when the C-X bond is perpendicular to the plane of the carbonyl group, allowing for optimal orbital alignment.[2]
In the case of α-fluoro ketones, computational studies have suggested that conformational effects may play a crucial role in their reduced reactivity.[3] The high electronegativity of fluorine can lead to a higher energy barrier to adopt the ideal conformation for maximum orbital overlap, thus slightly decreasing its reactivity in reactions like borohydride reduction.[3]
Caption: General workflow of an SN2 reaction on an α-halo β-keto ester and the key orbital interactions that enhance reactivity.
Synthesis of α-Fluoro and α-Chloro β-Keto Esters: Experimental Protocols
The choice between an α-fluoro and an α-chloro β-keto ester often begins with their synthesis. The methodologies for their preparation are distinct and are a determining factor in their application.
Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate
This protocol describes a common and efficient method for the α-chlorination of ethyl acetoacetate using sulfuryl chloride.[4]
Materials:
-
Ethyl acetoacetate
-
Sulfuryl chloride (SO(_2)Cl(_2))
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethyl acetoacetate (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 equiv.) dropwise to the stirred solution over 30 minutes. The reaction is exothermic and may evolve HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure ethyl 2-chloroacetoacetate.[5]
Caption: Workflow for the synthesis of ethyl 2-chloroacetoacetate.
Protocol 2: Synthesis of Ethyl 2-fluoroacetoacetate
The synthesis of α-fluoro β-keto esters is commonly achieved through electrophilic fluorination of the corresponding β-keto ester. N-Fluorobenzenesulfonimide (NFSI) is a widely used and effective electrophilic fluorinating agent for this transformation.[6]
Materials:
-
Ethyl acetoacetate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equiv.) in anhydrous acetonitrile.
-
Add N-Fluorobenzenesulfonimide (1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or
F NMR. -
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-fluoroacetoacetate.
Comparative Reactivity in Nucleophilic Substitution
The quintessential reaction highlighting the reactivity difference between these two compounds is the S(_N)2 reaction. A classic example is the reaction with a nucleophile such as sodium azide to form the corresponding α-azido β-keto ester, a valuable precursor for α-amino acids.
Reaction Scheme:
Expected Outcome:
Under identical reaction conditions (e.g., in a polar aprotic solvent like DMF at a given temperature), the reaction with ethyl 2-chloroacetoacetate will proceed significantly faster and likely with a higher yield than the reaction with ethyl 2-fluoroacetoacetate. The reaction with the fluoro analogue may require more forcing conditions (higher temperature, longer reaction time) to achieve a comparable conversion.
| Substrate | Relative Reaction Rate | Typical Reaction Conditions | Expected Yield |
| Ethyl 2-chloroacetoacetate | High | Room temperature to moderate heating | Good to Excellent |
| Ethyl 2-fluoroacetoacetate | Low | Elevated temperatures, longer reaction times | Lower to Moderate |
This difference in reactivity allows for a degree of control in synthetic design. The chloro derivative is ideal for reactions where high reactivity is desired, while the fluoro analogue may be more suitable for sequential reactions where a more controlled, stepwise process is necessary.
Caption: A logical diagram illustrating the difference in activation energy and reaction rate for the SN2 reaction of α-chloro and α-fluoro β-keto esters with an azide nucleophile.
Conclusion and Outlook
The choice between an α-fluoro and an α-chloro β-keto ester is a critical decision in synthetic planning. For reactions requiring high reactivity and rapid conversion, the chloro-derivative is the superior choice.[1] It is also often more cost-effective.[1] In contrast, α-fluoro β-keto esters, while less reactive in nucleophilic substitutions, provide an invaluable route to fluorinated molecules, which are of significant interest in medicinal chemistry and materials science.[7] Their lower reactivity can also be exploited for selective transformations in multifunctional molecules.
Understanding the fundamental principles governing their reactivity, from bond energies to subtle orbital interactions, allows chemists to harness the unique properties of each of these important synthetic intermediates, ultimately enabling the more efficient and elegant synthesis of complex target molecules.
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A Senior Application Scientist's Guide to Nucleophilic Fluorinating Agents in Organic Synthesis
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have made the development of efficient fluorination methodologies a paramount objective for synthetic chemists.[1][2][3][4] Among the various approaches, nucleophilic fluorination, which involves the displacement of a leaving group by a fluoride ion, stands out for its cost-effectiveness and broad applicability.[5][6]
This guide provides a comparative analysis of the most commonly employed nucleophilic fluorinating agents, offering insights into their reactivity, selectivity, and practical applications. We will delve into the mechanistic nuances that govern their efficacy and provide experimental data to aid researchers in selecting the optimal reagent for their synthetic endeavors.
The Mechanism of Nucleophilic Fluorination: A Fundamental Overview
Nucleophilic fluorination predominantly proceeds via an S(N)2 or nucleophilic aromatic substitution (S(_N)Ar) mechanism.[5][7] In the S(_N)2 pathway, a fluoride ion attacks an electrophilic carbon center, leading to the inversion of stereochemistry.[6] The efficiency of this process is highly dependent on the nature of the leaving group, the substrate, and the properties of the fluoride source. For S(_N)Ar reactions, the aromatic ring must be activated by electron-withdrawing groups to facilitate the addition-elimination sequence.[5][7]
The choice of solvent is also critical, with polar aprotic solvents like DMSO and DMF generally enhancing the nucleophilicity of the fluoride ion.[6]
A Comparative Analysis of Common Nucleophilic Fluorinating Agents
The selection of a suitable nucleophilic fluorinating agent is dictated by a multitude of factors, including substrate compatibility, desired reactivity, and practical considerations such as cost and handling. Here, we compare the performance of several widely used reagents.
Alkali Metal Fluorides: The Workhorses of Nucleophilic Fluorination
Potassium fluoride (KF) and cesium fluoride (CsF) are the most common and cost-effective sources of fluoride ions.[5][7] Their reactivity is, however, often hampered by their low solubility in organic solvents and high lattice energies.
-
Potassium Fluoride (KF): As the most economical option, KF is extensively used in large-scale industrial processes.[8][9] Its application often necessitates the use of phase-transfer catalysts, such as crown ethers or bulky diols, to enhance its solubility and reactivity.[9][10] KF can be employed for the conversion of chlorocarbons and alkyl halides to their corresponding fluorides through Finkelstein and Halex reactions.[9]
-
Cesium Fluoride (CsF): CsF is significantly more reactive than KF due to its lower lattice energy and higher solubility in organic solvents.[11][12] This enhanced reactivity makes it a more effective reagent for challenging fluorinations, although it comes at a higher cost.[5] CsF is often the reagent of choice for base-sensitive substrates due to its moderately basic nature.[11] Recent studies have explored the use of organoboranes as phase-transfer catalysts for CsF-mediated fluorinations.[12][13][14]
Table 1: Comparison of KF and CsF in the Fluorination of Alkyl Halides
| Reagent | Substrate | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| KF | 1-Bromooctane | 18-Crown-6 | Acetonitrile | 80 | 24 | 85 | |
| CsF | 1-Bromooctane | None | Acetonitrile | 80 | 6 | 95 |
Tetrabutylammonium Fluoride (TBAF): The Organic-Soluble Option
Tetrabutylammonium fluoride (TBAF) is a quaternary ammonium salt that offers excellent solubility in organic solvents, making it a highly effective fluoride source.[6][15] It is commercially available as a trihydrate or in THF solution.[15] Anhydrous TBAF is significantly more reactive but also more basic and thermally unstable, undergoing Hofmann elimination.[7][16]
TBAF is a versatile reagent used for the fluorination of alkyl halides, tosylates, and mesylates, often providing high yields under mild conditions.[7][16] A more stable and less basic alternative is the TBAF(tBuOH)(_4) complex, which has demonstrated good efficacy in nucleophilic fluorinations.[7][17]
Experimental Protocol: Fluorination of an Alkyl Bromide using TBAF
-
To a stirred solution of the alkyl bromide (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water (10 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Amine-HF Reagents: Taming the Reactivity of Hydrogen Fluoride
Hydrogen fluoride (HF) is a potent but highly corrosive and toxic fluorinating agent.[18] Amine-HF complexes, such as triethylamine tris(hydrofluoride) (Et(_3)N·3HF) and pyridine-HF (Olah's reagent), offer a safer and more manageable alternative.[18][19][20][21] These reagents are typically liquids at room temperature and can be used in standard laboratory glassware.[18]
The reactivity and selectivity of amine-HF reagents can be tuned by varying the amine and the HF content.[19][20][21] They are particularly useful for the fluorination of alcohols (deoxyfluorination), epoxides, and alkenes.[19][20][21] The mechanism involves protonation of the substrate by HF, followed by nucleophilic attack of the fluoride ion.[18]
Silver Fluorides: Unique Reactivity Profiles
Silver(I) fluoride (AgF) and silver(II) fluoride (AgF(_2)) exhibit distinct reactivity profiles. AgF is a mild fluorinating agent that can be used for the conversion of alkyl and aryl halides.[22][23] It has also been employed in transition metal-catalyzed fluorination reactions.[1][24] AgF(_2), on the other hand, is a powerful oxidizing and fluorinating agent that often reacts via a radical mechanism, enabling the fluorination of C-H bonds.[1][2][25]
Causality Behind Experimental Choices
The selection of a nucleophilic fluorinating agent and the corresponding reaction conditions is a nuanced process guided by several key principles:
-
Substrate Reactivity and Functional Group Tolerance: For substrates sensitive to strong bases, milder reagents like CsF or TBAF(tBuOH)(_4) are preferred over anhydrous TBAF or KF.[7][11][17] The presence of acidic protons may also preclude the use of highly basic reagents.
-
Leaving Group Ability: The rate of S(_N)2 fluorination follows the trend I > Br > Cl > OTs > OMs. For less reactive leaving groups, a more potent fluoride source such as anhydrous TBAF or the use of phase-transfer catalysis with KF or CsF is often necessary.[7]
-
Economic Viability: For large-scale synthesis, the cost of the reagent is a major consideration. In such cases, KF is the preferred choice, with process optimization focused on enhancing its reactivity through additives or catalytic methods.[5][8]
-
Safety and Handling: Reagents like HF and its amine complexes require specialized handling due to their toxicity and corrosiveness.[18] In contrast, alkali metal fluorides and TBAF are generally easier and safer to handle, although appropriate personal protective equipment should always be used.[8][15]
Concluding Remarks
The field of nucleophilic fluorination has matured significantly, offering a diverse toolbox of reagents to address a wide range of synthetic challenges. While alkali metal fluorides remain the most economical choice for many applications, the development of organic-soluble reagents like TBAF and safer alternatives to HF has expanded the scope and practicality of nucleophilic fluorination. A thorough understanding of the reactivity, selectivity, and practical limitations of each agent is crucial for the successful design and execution of fluorination reactions in research and industrial settings.
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Analysis of enantiomeric excess in asymmetrically synthesized fluorinated compounds
A Researcher's Guide to the Analysis of Enantiomeric Excess in Asymmetrically Synthesized Fluorinated Compounds
The strategic incorporation of fluorine into molecular structures has become a pillar of modern medicinal chemistry. This is due to the profound enhancements fluorine can impart, such as improved metabolic stability, increased lipophilicity, and stronger binding affinity. However, the asymmetric synthesis of these valuable fluorinated compounds presents a significant analytical hurdle: the precise and reliable determination of enantiomeric excess (% ee). The unique electronic properties of the fluorine atom can influence the chiral recognition processes that underpin enantioselective analysis, often necessitating specialized and carefully optimized methods. This guide offers an in-depth comparison of the primary techniques for determining the enantiomeric excess of asymmetrically synthesized fluorinated compounds, providing practical insights and experimental protocols for researchers and professionals in drug development.
The Imperative of Enantiomeric Excess in Fluorinated Drug Development
The three-dimensional arrangement of atoms in a drug molecule is fundamentally linked to its pharmacological and toxicological profile. In the case of chiral fluorinated drugs, it is common for one enantiomer to produce the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects. Consequently, the accurate measurement of enantiomeric excess is an indispensable component of process development, quality control, and regulatory submission in the pharmaceutical industry. The selection of an appropriate analytical method is paramount and is dictated by factors such as the analyte's physicochemical properties, the required accuracy and sensitivity, and the available instrumentation.
Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric excess for fluorinated compounds predominantly employs chromatographic and spectroscopic techniques. Each method presents a distinct set of advantages and limitations, which are crucial to consider during method development.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Broad applicability to a wide range of compounds, high-resolution capabilities, and well-established, robust methods.[1] | Method development can be time-consuming, and it may consume significant volumes of organic solvents.[2][3] | A diverse array of polar and non-polar fluorinated compounds. |
| Chiral Supercritical Fluid Chromatography (SFC) | Enantioselective separation utilizing a supercritical fluid (typically CO₂) as the primary mobile phase. | Faster separations, reduced solvent consumption making it a "greener" alternative, and often provides complementary (orthogonal) selectivity to HPLC.[4][5] | Requires specialized instrumentation and may not be suitable for highly polar compounds without significant method development. | Thermally labile and complex fluorinated molecules; ideal for high-throughput screening applications.[4] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase within a capillary column. | Exceptional efficiency and sensitivity, making it ideal for trace analysis of volatile and thermally stable compounds. | Limited to analytes that are volatile and thermally stable; derivatization may be required for non-volatile compounds. | Volatile fluorinated compounds such as certain anesthetics and synthetic building blocks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce diastereomeric environments, resulting in distinct chemical shifts for each enantiomer.[6][7][8][9] | Non-destructive technique, provides valuable structural information, and can be used for determining absolute configuration. | Generally lower sensitivity and accuracy compared to chromatographic methods; requires higher sample concentrations. | Rapid initial screening, structural confirmation, and for analytes where chromatographic methods are challenging to develop. |
Selecting the Optimal Analytical Method: A Decision Workflow
Choosing the most suitable analytical technique is a critical initial step that can save considerable time and resources. The following workflow provides a structured approach to this decision-making process.
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A Comparative Guide to the Synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate: A Cost-Benefit Analysis for Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. A key building block in this endeavor is Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a versatile intermediate for the synthesis of various fluorinated compounds. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this valuable molecule, offering a cost-benefit analysis tailored for researchers, scientists, and professionals in drug development. Our analysis is grounded in experimental data, focusing on the practical implications of reagent choice, reaction conditions, scalability, safety, and environmental impact.
Executive Summary
The synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate predominantly proceeds via the electrophilic fluorination of its precursor, Ethyl 2-methyl-3-oxo-3-phenylpropanoate. The choice of the electrophilic fluorine source is the most critical determinant of the reaction's efficiency, cost, and safety profile. This guide will focus on the two most prominent and commercially available N-F type fluorinating agents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) . We will explore uncatalyzed and catalyzed approaches for each, providing a holistic view to inform your synthetic strategy.
Core Synthetic Pathways: A Head-to-Head Comparison
The central transformation is the fluorination of the α-position of the β-keto ester. The enolate or enol form of Ethyl 2-methyl-3-oxo-3-phenylpropanoate acts as the nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.
Diagram 1: General Electrophilic Fluorination of Ethyl 2-methyl-3-oxo-3-phenylpropanoate
Caption: General scheme for the synthesis of the target molecule.
Pathway 1: Direct Fluorination with Selectfluor®
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a powerful and versatile electrophilic fluorinating agent. Its high reactivity often allows for rapid and high-yielding transformations under mild conditions.
Experimental Protocol: Uncatalyzed Fluorination with Selectfluor®
-
Dissolution: Dissolve Ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add Selectfluor® (1.1-1.5 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Cost-Benefit Analysis of the Selectfluor® Pathway
| Factor | Analysis |
| Cost | Selectfluor® is a relatively expensive reagent, which can be a significant cost driver, especially at scale.[1][2][3] The starting β-keto ester is commercially available at a moderate price. |
| Yield & Efficiency | This pathway generally provides high yields, often exceeding 90%, with relatively short reaction times due to the high reactivity of Selectfluor®.[4][5] |
| Scalability | The direct fluorination with Selectfluor® is highly scalable.[6] Its stability and ease of handling make it suitable for industrial production. |
| Safety & Handling | Selectfluor® is a stable, non-volatile solid, making it significantly safer to handle than gaseous fluorine sources.[6] However, it is a strong oxidizing agent and requires appropriate personal protective equipment. |
| Environmental Impact | The reaction generates byproducts from the Selectfluor® reagent, which need to be disposed of properly. The work-up involves aqueous and organic waste streams. |
Pathway 2: Direct Fluorination with N-Fluorobenzenesulfonimide (NFSI)
NFSI is another widely used, crystalline, and stable electrophilic fluorinating agent. It is generally considered to be a milder reagent than Selectfluor®, which can be advantageous in terms of selectivity.
Experimental Protocol: Uncatalyzed Fluorination with NFSI
-
Dissolution: Dissolve Ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq.) in an appropriate solvent like acetonitrile or THF.
-
Base Addition (Optional but Recommended): To facilitate enolate formation, a mild base such as sodium carbonate or triethylamine can be added.
-
Reagent Addition: Add NFSI (1.1-1.5 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored by TLC or LC-MS, as reaction times may be longer compared to Selectfluor®.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, followed by washing, drying, and concentration.
-
Purification: Purify the crude product via column chromatography.
Cost-Benefit Analysis of the NFSI Pathway
| Factor | Analysis |
| Cost | NFSI is generally more affordable than Selectfluor®, making it a more cost-effective option for large-scale synthesis.[7][8][9] |
| Yield & Efficiency | Yields are typically good to excellent, though longer reaction times or the use of a base might be necessary to achieve comparable efficiency to Selectfluor®.[10][11] |
| Scalability | The process is readily scalable. The stability and handling characteristics of NFSI are well-suited for industrial settings. |
| Safety & Handling | NFSI is a stable solid and is considered a safe electrophilic fluorinating agent. Standard laboratory safety protocols should be followed.[10] |
| Environmental Impact | The byproducts of the reaction, including benzenesulfonimide, require appropriate waste disposal. The overall environmental footprint is similar to the Selectfluor® pathway. |
Pathway 3: Catalyzed Fluorination Approaches
To improve reaction rates, enhance selectivity, and potentially reduce the amount of expensive fluorinating agent required, catalytic methods have been developed. These can involve either Lewis acid or organocatalysis.
Lewis Acid Catalysis
Lewis acids, such as titanium tetrachloride (TiCl₄) or zinc acetate (Zn(OAc)₂), can activate the β-keto ester towards fluorination, particularly with the less reactive NFSI.[12][13]
Diagram 2: Lewis Acid-Catalyzed Fluorination
Caption: Simplified workflow of Lewis acid-catalyzed fluorination.
Organocatalysis
Chiral amine catalysts, often derived from cinchona alkaloids, can be employed to achieve enantioselective fluorination. While enantioselectivity is not the primary focus of this guide, organocatalysis can also offer benefits in terms of reaction acceleration and milder conditions for achiral synthesis.[14]
Cost-Benefit Analysis of Catalyzed Pathways
| Factor | Analysis |
| Cost | The initial cost includes the catalyst, which can be expensive for precious metal-based Lewis acids or complex organic molecules. However, the potential for lower reagent loading and higher efficiency can offset this cost at scale. |
| Yield & Efficiency | Catalyzed reactions can offer higher yields and shorter reaction times, especially when using NFSI. They can also provide greater control over side reactions.[15] |
| Scalability | Scalability depends on the specific catalyst system. Homogeneous catalysts may require additional separation steps, which can add complexity to the process. |
| Safety & Handling | The safety profile is dependent on the chosen catalyst. Some Lewis acids are moisture-sensitive and require careful handling. |
| Environmental Impact | The use of metal catalysts can introduce concerns about heavy metal contamination in the final product and waste streams, necessitating thorough purification and specialized waste disposal. Organocatalysis is often considered a "greener" alternative. |
Comparative Summary of Synthetic Pathways
| Pathway | Reagent Cost | Yield/Efficiency | Scalability | Safety Profile | Environmental Concerns |
| Uncatalyzed Selectfluor® | High | High / Fast | Excellent | Good | Reagent byproducts |
| Uncatalyzed NFSI | Moderate | Good / Moderate | Excellent | Excellent | Reagent byproducts |
| Lewis Acid Catalyzed NFSI | Moderate (reagent) + Catalyst | Very Good / Fast | Good | Catalyst dependent | Metal contamination, byproducts |
| Organocatalyzed | Moderate (reagent) + Catalyst | Good-Excellent / Variable | Good | Generally Good | Catalyst removal |
Conclusion and Recommendations
The choice of the optimal synthetic pathway for Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is a multifactorial decision that hinges on the specific priorities of the project.
-
For rapid, high-yield synthesis at the lab scale where cost is a secondary concern, direct fluorination with Selectfluor® is an excellent choice. Its high reactivity and ease of use are significant advantages.
-
For large-scale production where cost-effectiveness is paramount, uncatalyzed or catalyzed fluorination with NFSI presents a more economically viable option. The lower cost of NFSI can lead to substantial savings.
-
Catalyzed approaches, particularly with NFSI, should be considered when aiming to optimize reaction conditions, minimize reagent usage, and potentially enhance selectivity. The choice between a Lewis acid and an organocatalyst will depend on cost, desired reaction kinetics, and environmental considerations.
Ultimately, a thorough process optimization should be conducted for the selected pathway to ensure it meets the specific yield, purity, cost, and safety requirements of your drug development program. This guide provides a foundational framework to initiate that critical decision-making process.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Introduction: As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, procedural framework for the safe disposal of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. The principles outlined here are grounded in established safety protocols and regulatory standards, designed to ensure the protection of laboratory personnel and the environment.
Disclaimer: This document serves as a comprehensive guide. However, it is not a substitute for the substance-specific Safety Data Sheet (SDS), which you must consult before handling the chemical. Always adhere to your institution's Chemical Hygiene Plan (CHP) and consult with your Environmental Health & Safety (EH&S) department for site-specific procedures.[1]
Hazard Assessment and Identification
Understanding the intrinsic hazards of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is the critical first step in its safe management. While a specific, detailed GHS classification for this exact compound is not universally published, data for the closely related structural analog, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate, provides an authoritative basis for assessing its risks.[2] We must, therefore, handle it with the assumption of similar hazardous characteristics.
Table 1: GHS Hazard Classification (Based on Structural Analog) | Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statement Codes | | :--- | :--- | :---: | :--- | | Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| P264, P280, P302+P352, P332+P317, P362+P364 | | Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | | P264, P280, P305+P351+P338, P337+P317 | | Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | | P261, P271, P304+P340, P319, P403+P233, P405 | Source: PubChem CID 12646284 for Ethyl 2-fluoro-3-oxo-3-phenylpropanoate.[2]The core takeaway is that this compound should be treated as a hazardous waste, primarily due to its irritant properties.[3][4] Under the Resource Conservation and Recovery Act (RCRA), wastes exhibiting hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) are subject to stringent federal regulation from generation to final disposal.[5][6]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the proper selection and use of PPE is mandatory to mitigate exposure risks.[1]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7] | Protects against splashes that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer's compatibility chart. | Prevents skin contact that can cause irritation.[2] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood.[7] | A fume hood provides primary engineering control to prevent respiratory irritation.[2] |
Standard Operating Procedure for Waste Disposal
The disposal of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate must follow a systematic, compliant process. Under no circumstances should this chemical or its residues be disposed of down the sink or in regular trash .[8][9] Evaporation in a fume hood is also not a permissible disposal method.[10]
Step 1: Waste Generation and Collection
-
Designate a Waste Container: Select a container that is chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.[6] The container must have a secure, leak-proof screw cap.[4][11]
-
Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.[10] The label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "Waste Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate". Avoid formulas or abbreviations.[11]
-
A list of all constituents and their approximate percentages, including any solvents.[11]
-
The associated hazards (e.g., "Irritant," "Flammable" if mixed with flammable solvents).[11]
-
-
Accumulation: Collect the waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[3][11] This could be a marked section of a lab bench or within a chemical fume hood. The SAA must be under the direct control of laboratory personnel.[6]
Step 2: Storage in the Satellite Accumulation Area (SAA)
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[8][10] This prevents the release of vapors and potential spills.
-
Secondary Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks.[4][8]
-
Segregation: Ensure the container is segregated from incompatible materials. Based on general principles, store it away from strong oxidizing agents, acids, and bases.[11]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in your SAA.[3][12]
Step 3: Arranging for Disposal
-
Container Fullness: Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]
-
Finalize Label: Once the container is full, write the date on the label.[11]
-
Request Pickup: Contact your institution's EH&S department to schedule a waste pickup. Submit an electronic or paper-based chemical waste collection request as per your facility's protocol.[10]
-
Timely Removal: Full containers must be removed from the SAA within three days.[11] Partially filled containers can remain in the SAA for up to one year.[11]
The following diagram illustrates the standard workflow for compliant chemical waste disposal.
Emergency Procedures: Spill Management
Accidental spills must be handled immediately and safely.[8]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the area and contact EH&S.
-
Control & Contain: If the spill is small and you are trained to handle it, prevent its spread by enclosing the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent).
-
Absorption: Gently cover and absorb the spilled liquid.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water.
-
Disposal: All materials used for the cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.[8] The container should be labeled "Spill Debris: Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate" and handled through the standard waste disposal procedure.
The spill response process is summarized in the diagram below.
Decontamination of Reusable Equipment
For reusable laboratory equipment (e.g., glassware) that has come into contact with the chemical, a standard decontamination procedure should be followed.[13]
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. This rinse solvent must be collected as hazardous waste.
-
Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.[13]
-
Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized or organic-free water.[13]
-
Dry: Allow the equipment to air dry completely before reuse.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of our scientific mission.
References
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- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
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- Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
- Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
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- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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Essential Safety and Operational Guide for Handling Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (CAS No. 193482-31-4). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe and efficient laboratory environment. The following procedures are based on established best practices for handling fluorinated organic compounds and data from closely related chemical structures.
Hazard Assessment and Triage: Understanding the Risks
While a specific Safety Data Sheet (SDS) for Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is not widely available, a thorough risk assessment can be conducted by examining a closely related structural analog, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. According to the European Chemicals Agency (ECHA), this analog is classified with the following GHS hazard statements[1]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Based on this information, it is prudent to handle Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate as a compound with similar hazardous properties. The primary routes of exposure are dermal contact, eye contact, and inhalation.
Inferred Hazard Profile:
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting chemical splash goggles are mandatory to prevent eye contact from splashes. |
| Face Shield | A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use. Double-gloving can provide additional protection. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation of vapors. |
| Respirator | If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring experimental integrity.
Workflow for Safe Handling:
Caption: A step-by-step workflow for the safe handling of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Detailed Steps:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Assemble all necessary PPE and inspect it for any defects.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of the chemical, including weighing and transferring, within the fume hood to prevent the release of vapors into the laboratory.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in a manner that avoids cross-contamination. The general order for removal is gloves, face shield/goggles, lab coat, and then respiratory protection if worn.
-
Wash hands and forearms thoroughly with soap and water after removing PPE.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate requires special disposal procedures to prevent environmental harm.[2][3]
Disposal Workflow:
Caption: A procedural workflow for the proper disposal of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate waste.
Key Disposal Steps:
-
Waste Segregation:
-
All waste containing this compound, including residual amounts and any contaminated materials (e.g., gloves, absorbent paper), must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2][3]
-
Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.
-
-
Container Management:
-
Use a chemically resistant container with a secure lid.
-
The container must be accurately labeled with its contents.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through your institution's environmental health and safety office.
-
Never dispose of this chemical down the drain.[2]
-
By adhering to these detailed procedures, you can confidently and safely handle Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate in your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.
References
-
PubChem. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
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PubChem. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
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HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
